molecular formula C23H27ClN2O2 B568821 Solifenacin D5 hydrochloride CAS No. 1217810-85-9

Solifenacin D5 hydrochloride

Número de catálogo: B568821
Número CAS: 1217810-85-9
Peso molecular: 404.0 g/mol
Clave InChI: YAUBKMSXTZQZEB-BCZWPACGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Solifenacin D5 hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C23H27ClN2O2 and its molecular weight is 404.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

1217810-85-9

Fórmula molecular

C23H27ClN2O2

Peso molecular

404.0 g/mol

Nombre IUPAC

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride

InChI

InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m0./s1/i1D,2D,3D,7D,8D;

Clave InChI

YAUBKMSXTZQZEB-BCZWPACGSA-N

SMILES isomérico

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2C3=CC=CC=C3CCN2C(=O)O[C@H]4CN5CCC4CC5)[2H])[2H].Cl

SMILES canónico

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl

Sinónimos

(1R)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic-d5 Acid (3S)-1-Azabicyclo-[2.2.2]oct-3-yl Ester Hydrochloride; 

Origen del producto

United States

Foundational & Exploratory

A Technical Guide to Solifenacin D5 Hydrochloride: Structure, Properties, and Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and urinary frequency.[1][2] It functions by blocking muscarinic receptors, primarily the M3 subtype, in the bladder's detrusor muscle. This action inhibits involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of overactive bladder.[3][4]

In the field of drug development and clinical pharmacology, the precise quantification of therapeutic agents like solifenacin in biological matrices is paramount for pharmacokinetic and bioequivalence studies. Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry. Solifenacin D5 hydrochloride is the deuterium-labeled form of solifenacin, designed for use as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of solifenacin quantification.[5][6] This guide provides a comprehensive overview of the chemical structure, properties, and bioanalytical applications of this compound.

Chemical Structure and Properties

This compound is structurally identical to solifenacin hydrochloride, with the exception of five hydrogen atoms on the phenyl ring, which are replaced by deuterium atoms. This isotopic substitution results in a molecule that is chemically similar to the parent drug but has a higher mass, allowing it to be distinguished by a mass spectrometer.

Figure 1: Chemical Structure of this compound (Image of the chemical structure of this compound)

Physicochemical Properties

The key physicochemical properties of Solifenacin and its deuterated analog are summarized below. The inclusion of five deuterium atoms increases the molecular weight of the molecule by approximately 5 g/mol .

PropertySolifenacinThis compoundReference(s)
IUPAC Name [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate(1S)-3,4-Dihydro-1-phenyl-d5-2(1H)-isoquinolinecarboxylic Acid (3R)-1-Azabicyclo-[2.2.2]oct-3-yl Ester Hydrochloride[2],[7]
Molecular Formula C₂₃H₂₆N₂O₂C₂₃H₂₂D₅ClN₂O₂[3],[7]
Molecular Weight 362.47 g/mol 403.96 g/mol [3],[7]
CAS Number 242478-37-11426174-05-1[3],[7]
Appearance Yellowish crystals (as succinate salt)White to Off-White Solid[3],[7]
Storage Room Temperature2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere[7]

Mechanism of Action of Solifenacin

Solifenacin is a competitive antagonist of muscarinic acetylcholine receptors, with a higher affinity for the M3 receptor subtype, which is primarily responsible for bladder smooth muscle contraction (detrusor muscle).[3][4] Involuntary detrusor contractions are a primary cause of overactive bladder symptoms. By blocking the M3 receptors, solifenacin prevents acetylcholine from binding and initiating the signaling cascade that leads to muscle contraction.[4] This results in relaxation of the bladder, increased urine storage capacity, and a reduction in the urgency and frequency of urination.[3] Although M2 receptors are more numerous in the bladder, M3 receptors are the key mediators of detrusor contraction.[1][2]

Below is a diagram illustrating the signaling pathway inhibited by solifenacin.

Solifenacin_Mechanism Ach Acetylcholine (ACh) M3 M3 Muscarinic Receptor Ach->M3 Binds Gq Gq Protein M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates Contraction Muscle Contraction DAG->Contraction Contributes to Ca_release->Contraction Leads to Solifenacin Solifenacin Solifenacin->M3 Antagonizes

Caption: Mechanism of action of Solifenacin on the M3 muscarinic receptor signaling pathway.

Synthesis and Manufacturing

The synthesis of solifenacin typically involves the esterification reaction between (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (3R)-quinuclidin-3-yl chloroformate or a similar activated derivative of (R)-quinuclidin-3-ol.[8][9] The synthesis of the deuterated analog, this compound, follows a similar pathway but utilizes a deuterated starting material, specifically (1S)-1-(phenyl-d5)-1,2,3,4-tetrahydroisoquinoline.

A general synthetic scheme is outlined below:

  • Preparation of (1S)-1-(phenyl-d5)-1,2,3,4-tetrahydroisoquinoline: This key intermediate is prepared using methods that introduce deuterium into the phenyl ring, often starting from deuterated benzene.

  • Coupling Reaction: The deuterated isoquinoline derivative is reacted with an activated form of (R)-quinuclidin-3-ol. For instance, (R)-quinuclidin-3-ol can be reacted with phosgene or a phosgene equivalent to form a chloroformate, which then reacts with the secondary amine of the tetrahydroisoquinoline.[8]

  • Purification and Salt Formation: The resulting solifenacin-d5 free base is purified, typically using chromatography. Finally, it is treated with hydrochloric acid to form the stable hydrochloride salt.

Experimental Protocols: Bioanalytical Application

This compound is primarily used as an internal standard for the quantification of solifenacin in biological samples, most commonly plasma, during pharmacokinetic studies. The following provides a representative experimental protocol for an LC-MS/MS method.

Objective

To determine the concentration of solifenacin in human plasma using a validated LC-MS/MS method with this compound as an internal standard (IS).

Materials and Reagents
  • Solifenacin reference standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

Sample Preparation: Protein Precipitation

Protein precipitation is a common, rapid, and effective method for extracting solifenacin from plasma.[10][11]

  • Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound working solution (the IS). For calibration standards and quality control (QC) samples, add 10 µL of the appropriate solifenacin working solution. For blank samples, add 10 µL of the reconstitution solution (e.g., 50:50 methanol:water).

  • Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Injection: Inject a defined volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of solifenacin.

ParameterConditionReference(s)
HPLC System Agilent 1200 series or equivalent[10]
Mass Spectrometer Agilent 6410 triple quadrupole or equivalent[10]
Analytical Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)[10][12]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[10][11]
Flow Rate 0.3 - 0.5 mL/min[13]
Gradient Isocratic or gradient elution depending on the method[10][11]
Ionization Mode Positive Electrospray Ionization (ESI+)[10][11]
MRM Transitions Solifenacin: 363.2 → 193.1Solifenacin D5: 368.2 → 198.1[11][14]
Collision Energy Optimized for specific instrumentN/A
LLOQ ~0.5 ng/mL[11]
Data Analysis

The concentration of solifenacin in the unknown samples is determined by calculating the peak area ratio of the analyte (solifenacin) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of solifenacin in the QC and unknown samples is then interpolated from this curve using a linear regression model.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) spike_is 2. Spike with IS (Solifenacin D5) plasma->spike_is precip 3. Add Acetonitrile (Protein Precipitation) spike_is->precip vortex 4. Vortex precip->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant inject 7. Inject into LC-MS/MS supernatant->inject separation 8. Chromatographic Separation (C18) inject->separation detection 9. MS/MS Detection (MRM Mode) separation->detection integration 10. Peak Integration detection->integration ratio 11. Calculate Area Ratio (Analyte/IS) integration->ratio calibration 12. Plot Calibration Curve ratio->calibration quant 13. Quantify Unknowns calibration->quant

References

Unraveling the Core Mechanism: A Technical Guide to Solifenacin D5 Hydrochloride as a Muscarinic Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Solifenacin D5 hydrochloride as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). By providing a comprehensive overview of its receptor binding profile, downstream signaling effects, and the experimental methodologies used for its characterization, this document serves as a critical resource for researchers in pharmacology and drug development.

Introduction to Solifenacin and the Role of Muscarinic Receptors

Solifenacin is a tertiary amine and a potent, competitive antagonist of muscarinic acetylcholine receptors.[1] It is primarily utilized in the treatment of overactive bladder (OAB), a condition characterized by symptoms of urinary urgency, frequency, and urge incontinence.[2][3] These symptoms are often associated with involuntary contractions of the bladder's detrusor muscle, which is densely populated with muscarinic receptors, predominantly the M2 and M3 subtypes.[2] While M2 receptors are more numerous, the M3 subtype is the primary mediator of detrusor muscle contraction.[2][3]

Solifenacin's therapeutic effect stems from its ability to block the binding of the endogenous neurotransmitter, acetylcholine (ACh), to these receptors, thereby inhibiting involuntary bladder contractions.[4] The "D5" designation in this compound indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.[5] This isotopic labeling is a common strategy in drug development, primarily for pharmacokinetic studies (e.g., absorption, distribution, metabolism, and excretion - ADME), as it allows the compound to be easily distinguished from its non-labeled counterpart by mass spectrometry. The addition of deuterium is not expected to alter the fundamental mechanism of action at the receptor level.

Receptor Binding Profile and Selectivity

Solifenacin exhibits a high affinity for all five muscarinic receptor subtypes (M1-M5), with a notable selectivity for the M3 receptor.[6][7][8] This selectivity is considered a key factor in its clinical efficacy for OAB, as the M3 receptor is the principal mediator of bladder muscle contraction.[2][3]

Quantitative Binding Affinity Data

The binding affinity of a ligand for a receptor is typically quantified by its inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity. The affinity can also be expressed as pKi, which is the negative logarithm of the Ki value.

The following tables summarize the quantitative binding data for solifenacin at human muscarinic receptors, as determined by in vitro radioligand binding assays.

Table 1: Solifenacin Binding Affinities (Ki) at Human Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)Reference
M126[6][7][8]
M2170[6][7][8]
M312[6][7][8]
M4110[7][8]
M531[6][7][8]

Table 2: Solifenacin Binding Affinities (pKi) at Human Muscarinic Receptor Subtypes

Receptor SubtypepKiReference
M17.6[5][9][10]
M26.9[5][9][10]
M38.0[5][9][10]

As the data illustrates, solifenacin has the highest affinity for the M3 receptor subtype, followed by the M1, M5, M4, and M2 subtypes.[6][7][8] This profile suggests that while solifenacin is not exclusively selective for the M3 receptor, its antagonistic activity at this subtype is most pronounced at therapeutic concentrations.

Molecular Mechanism of Action and Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems.[11] The M2 and M3 subtypes, which are of particular relevance to bladder function, couple to different G-proteins and activate distinct intracellular signaling cascades.

  • M3 Receptor Signaling: The M3 receptor primarily couples to the Gq/11 family of G-proteins.[11] Upon activation by acetylcholine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

  • M2 Receptor Signaling: The M2 receptor couples to Gi/o G-proteins.[11] Activation of the M2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. While M2 receptor stimulation does not directly cause bladder contraction, it can indirectly enhance it by opposing the relaxant effects of β-adrenergic stimulation, which are mediated by increased cAMP.

Solifenacin, as a competitive antagonist, binds to the M3 receptor and prevents acetylcholine from initiating this signaling cascade.[2] By blocking the M3 receptor, solifenacin effectively inhibits the release of intracellular calcium and subsequent detrusor muscle contraction, leading to an increase in bladder capacity and a reduction in the symptoms of overactive bladder.[9]

Visualization of the M3 Muscarinic Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the M3 muscarinic receptor and the inhibitory effect of Solifenacin.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Solifenacin Solifenacin Solifenacin->M3R Binds & Blocks Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG IP3->PLC SR Sarcoplasmic Reticulum IP3->SR Binds DAG->PLC Ca2_release Ca²⁺ Release SR->Ca2_release Induces Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to

Caption: M3 muscarinic receptor signaling pathway and the antagonistic action of Solifenacin.

Experimental Protocols for Characterization

The pharmacological profile of Solifenacin as a muscarinic antagonist has been established through a series of well-defined in vitro and in vivo experiments.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of Solifenacin for the five human muscarinic receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing a high density of a specific human muscarinic receptor subtype (M1-M5) are prepared from recombinant cell lines (e.g., CHO cells).

  • Radioligand: A radiolabeled muscarinic antagonist with high affinity, typically [N-methyl-3H]-scopolamine ([3H]-NMS), is used.[12]

  • Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand ([3H]-NMS) and varying concentrations of unlabeled Solifenacin.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of Solifenacin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assays

These assays measure the functional consequence of receptor binding, such as muscle contraction or intracellular signaling events.

Objective: To assess the antagonistic potency of Solifenacin on muscarinic receptor-mediated physiological responses.

Methodology (Isolated Tissue Contraction Assay):

  • Tissue Preparation: Strips of urinary bladder detrusor muscle are isolated from an animal model (e.g., rat or guinea pig) and mounted in an organ bath containing a physiological salt solution.[7][8]

  • Contraction Induction: The muscarinic agonist carbachol is added to the organ bath in increasing concentrations to induce dose-dependent contractions of the bladder strips.[7][8]

  • Antagonist Incubation: The experiment is repeated in the presence of fixed concentrations of Solifenacin.

  • Measurement: The magnitude of the muscle contractions is recorded using an isometric force transducer.

  • Data Analysis: The dose-response curves for carbachol in the absence and presence of Solifenacin are plotted. The antagonistic potency is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's dose-response curve.[7][8]

Methodology (Intracellular Calcium Mobilization Assay):

  • Cell Preparation: Isolated bladder smooth muscle cells or salivary gland cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2).[6][13]

  • Stimulation: The cells are stimulated with a muscarinic agonist (e.g., carbachol) in the presence and absence of varying concentrations of Solifenacin.[6][13]

  • Measurement: The changes in intracellular calcium concentration are measured by monitoring the fluorescence of the dye.

  • Data Analysis: The inhibitory effect of Solifenacin on agonist-induced calcium mobilization is quantified, and the pKi value is calculated.[6][13]

Visualization of Experimental Workflow

The following diagram provides a generalized workflow for characterizing a muscarinic antagonist like Solifenacin.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Binding Radioligand Binding Assay (Determine Ki) Selectivity Receptor Subtype Selectivity Profile Binding->Selectivity Functional Functional Assays (e.g., Tissue Contraction, Ca²⁺ Flux) (Determine pA₂/pKi) Functional->Selectivity AnimalModels Animal Models of OAB (e.g., Cystometry in Rats) Selectivity->AnimalModels Candidate Selection Efficacy Efficacy Assessment (e.g., Bladder Capacity, Micturition Frequency) AnimalModels->Efficacy PhaseTrials Phase I-III Clinical Trials Efficacy->PhaseTrials Preclinical Validation SafetyEfficacy Human Safety & Efficacy PhaseTrials->SafetyEfficacy

Caption: Generalized workflow for the characterization of a muscarinic antagonist.

Conclusion

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors, with a preferential affinity for the M3 subtype. Its mechanism of action involves the blockade of acetylcholine-induced, M3 receptor-mediated signaling pathways that lead to detrusor smooth muscle contraction. Specifically, it prevents the activation of phospholipase C and the subsequent release of intracellular calcium. The deuterium labeling in this compound is a tool for pharmacokinetic analysis and does not alter its fundamental pharmacodynamic properties as a muscarinic antagonist. The comprehensive characterization of its binding profile and functional activity through rigorous in vitro and in vivo studies has established its therapeutic utility in the management of overactive bladder.

References

Deuterium-Labeled Solifenacin: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterium-labeled solifenacin, a critical tool in pharmaceutical research and development. This document details its synthesis, analytical methodologies for its quantification, and its application in pharmacokinetic and metabolic studies. The information is presented to be accessible and immediately applicable for researchers in the field.

Introduction to Deuterium-Labeled Solifenacin

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2][3] Deuterium-labeled solifenacin, such as Solifenacin-d5, is a stable isotope-labeled (SIL) analog of the parent drug.[4] In this analog, one or more hydrogen atoms are replaced by deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to solifenacin but has a higher molecular weight. This mass difference is readily detectable by mass spectrometry, making deuterium-labeled solifenacin an ideal internal standard for quantitative bioanalysis.[5] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.[5][6]

Synthesis of Deuterium-Labeled Solifenacin

The synthesis of deuterium-labeled solifenacin involves the incorporation of deuterium atoms into the solifenacin molecule or one of its precursors. A key precursor for solifenacin is (R)-3-quinuclidinol. A scalable biocatalytic method has been developed for the preparation of trideuterated (R)-3-quinuclidinol.

Biocatalytic Deuteration of a Solifenacin Precursor

Experimental Protocol:

A biocatalytic reductive deuteration process can be employed to produce (R)-[2,2,3-²H₃]-3-quinuclidinol from 3-quinuclidinone. This method utilizes an engineered reductase enzyme and a deuterium source, typically deuterium oxide (D₂O).

  • Reaction Components: 3-quinuclidinone, NADH, AtQR (a reductase enzyme), and deuterium oxide (D₂O) as the solvent and deuterium source.

  • Procedure: The AtQR enzyme facilitates the transfer of a deuterium atom to the (3R)-chiral center of 3-quinuclidinone with high enantiomeric excess (>99% ee). The protons alpha to the amine and carbonyl group in the substrate freely exchange with the D₂O solvent, resulting in the incorporation of two additional deuterium atoms.

  • Product: (R)-[2,2,3-²H₃]-3-quinuclidinol with high deuterium incorporation (>98%).

This deuterated precursor can then be incorporated into the final solifenacin molecule through established synthetic routes for solifenacin synthesis.

Analytical Methodology: Quantification of Solifenacin using Deuterium-Labeled Internal Standard

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the preferred technique for the quantification of solifenacin in biological matrices, utilizing deuterium-labeled solifenacin as an internal standard (IS).

LC-MS/MS Method for Solifenacin in Human Plasma

Experimental Protocol:

This protocol describes a validated method for the quantification of solifenacin in human plasma using Solifenacin-d5 as the internal standard.

  • Sample Preparation: Protein precipitation is a common and effective method for extracting solifenacin from plasma.

    • To 0.25 mL of human plasma, add a known concentration of Solifenacin-d5 solution.

    • Precipitate the plasma proteins by adding methanol.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: A pentafluorophenylpropylsilica column (50x4 mm, 3 µm particles) is suitable for the separation.

    • Mobile Phase: A mixture of methanol and 100 mM ammonium acetate containing 1% formic acid (90:10, v/v).

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Selected Reaction Monitoring (SRM).

    • SRM Transitions:

      • Solifenacin: m/z 363 → 193

      • Solifenacin-d5 (IS): m/z 368 → 198

Method Validation Parameters

A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.

Validation ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%
Intra-assay Precision (RSD) ≤ 15% (≤ 20% at LLOQ)
Inter-assay Precision (RSD) ≤ 15% (≤ 20% at LLOQ)
Inaccuracy (%) Within ±15% of the nominal concentration (±20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Analyte stability under various storage and processing conditions

Data compiled from general best practices in bioanalytical method validation.

Application in Pharmacokinetic and Metabolic Studies

Deuterium-labeled solifenacin is an invaluable tool for elucidating the pharmacokinetic (PK) profile and metabolic fate of solifenacin.

Pharmacokinetic Studies

Pharmacokinetic studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. The use of deuterium-labeled solifenacin as an internal standard in these studies ensures accurate quantification of the parent drug in various biological matrices over time.

Key Pharmacokinetic Parameters for Solifenacin:

ParameterValueReference
Bioavailability ~90%[4]
Time to Peak Plasma Concentration (Tmax) 3 - 8 hours[4]
Volume of Distribution (Vd) ~600 L[4]
Plasma Protein Binding 93 - 96%[4]
Elimination Half-life (t½) 33 - 85 hours[4]
Total Clearance (CL) 7 - 14 L/h[4]

Experimental Workflow for a Pharmacokinetic Study:

G cluster_0 Pre-Study cluster_1 Study Conduct cluster_2 Bioanalysis cluster_3 Data Analysis A Subject Recruitment & Screening B Informed Consent A->B C Drug Administration (Solifenacin) B->C D Serial Blood/Urine Sample Collection C->D E Sample Processing & Storage D->E F Sample Thawing & Preparation E->F G Addition of Deuterium-Labeled IS F->G H LC-MS/MS Analysis G->H I Data Acquisition H->I J Quantification of Solifenacin I->J K Pharmacokinetic Modeling J->K L Report Generation K->L

Caption: Workflow of a typical pharmacokinetic study using deuterium-labeled solifenacin.

Metabolism Studies

Solifenacin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1][4] Isotopic labeling is a powerful technique to trace the metabolic fate of a drug. While the provided information primarily discusses the use of ¹⁴C-labeled solifenacin for metabolism studies, the principles can be extended to deuterium labeling for specific applications, particularly in identifying metabolites using high-resolution mass spectrometry.

Major Metabolites of Solifenacin:

MetaboliteDescription
4R-hydroxysolifenacin Active metabolite
N-glucuronide Inactive metabolite
N-oxide Inactive metabolite
4R-hydroxy-N-oxide Inactive metabolite

Data sourced from FDA clinical pharmacology reviews.

Signaling Pathway of Solifenacin Metabolism:

G Solifenacin Solifenacin CYP3A4 CYP3A4 Solifenacin->CYP3A4 Metabolite3 N-glucuronide (Inactive) Solifenacin->Metabolite3 Excretion Renal & Fecal Excretion Solifenacin->Excretion Unchanged Metabolite1 4R-hydroxysolifenacin (Active) CYP3A4->Metabolite1 Metabolite2 N-oxide (Inactive) CYP3A4->Metabolite2 Metabolite4 4R-hydroxy-N-oxide (Inactive) Metabolite1->Metabolite4 Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion Metabolite4->Excretion

Caption: Metabolic pathway of solifenacin.

Logical Relationship: Solifenacin and its Deuterated Analog

The relationship between solifenacin and its deuterium-labeled analog is fundamental to its application as an internal standard.

G cluster_0 Chemical Properties cluster_1 Physical Properties cluster_2 Analytical Application A Identical Chemical Structure B Similar Chemical Reactivity A->B E Co-elution in Chromatography A->E F Similar Ionization Efficiency A->F C Different Molecular Weight D Slightly Different Retention Time (Isotope Effect) C->D G Distinct Mass-to-Charge Ratio (m/z) C->G H Accurate Quantification (Internal Standard) E->H F->H G->H Solifenacin Solifenacin (Analyte) Deuterated_Solifenacin Deuterium-Labeled Solifenacin (Internal Standard)

References

Technical Guide: Certificate of Analysis for Solifenacin D5 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control (QC) testing and certification for Solifenacin D5 Hydrochloride. It is designed to offer researchers, scientists, and drug development professionals a detailed look into the typical data found on a Certificate of Analysis (CoA), the methodologies used to obtain this data, and the logical workflow of the QC process. Solifenacin D5 is an isotopically labeled version of Solifenacin, primarily used as an internal standard in pharmacokinetic and metabolic studies for the quantification of Solifenacin by mass spectrometry.[1][2]

Summary of Analytical Data

The following tables summarize the typical specifications and quantitative results for a representative batch of this compound.

Table 1: General Properties and Identification

TestSpecificationResult
Appearance White to Off-White SolidConforms
Molecular Formula C₂₃H₂₂D₅ClN₂O₂Conforms
Molecular Weight 403.96 g/mol Conforms
¹H-NMR Conforms to StructureConforms
Mass Spectrometry (ESI+) Conforms to StructureConforms
Isotopic Purity ≥ 98% Deuterated Forms (d₁-d₅)99.5%

Table 2: Purity and Impurity Profile

TestMethodSpecificationResult
Purity by HPLC RP-HPLC≥ 98.0%99.8%
Residual Solvents GC-HSAs per USP <467>Conforms
Water Content Karl Fischer Titration≤ 1.0%0.2%

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are representative of standard pharmaceutical industry practices for ensuring the quality of active pharmaceutical ingredients (APIs) and reference standards.

Identity Confirmation by Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and identity of the compound.

  • Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

  • Method:

    • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol or acetonitrile.

    • Chromatography: The sample is injected onto a C18 column (e.g., 50 x 4.6 mm, 3 µm).

    • Mobile Phase: A gradient elution is commonly used, consisting of methanol and an aqueous buffer like 10 mM ammonium acetate with 1% formic acid.[1]

    • Ionization: Electrospray Ionization (ESI) in the positive ion mode is employed.

    • Detection: The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For Solifenacin D5, this corresponds to an m/z of approximately 368.2.[2] A product ion scan is also performed to confirm the fragmentation pattern, with a characteristic transition of m/z 368 → 198.[1]

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and quantify any impurities.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Method:

    • Sample Preparation: A precisely weighed sample of this compound is dissolved in the mobile phase to create a solution of known concentration (e.g., 40 µg/mL).[3]

    • Column: A reverse-phase C18 column (e.g., XTerra C18, 150 x 4.6 mm, 5 µm) is used.[3]

    • Mobile Phase: An isocratic mobile phase, such as a 50:50 (v/v) mixture of acetonitrile and a phosphate buffer, is common.[3]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[3]

    • Detection: The UV detector is set to a wavelength where the chromophore has significant absorbance, such as 210 nm or 220 nm.[3][4]

    • Quantification: The purity is calculated based on the area percent of the main Solifenacin D5 peak relative to the total area of all peaks detected in the chromatogram.

Quality Control Workflow Visualization

The following diagram illustrates the logical workflow for the quality control and release of a batch of this compound.

QC_Workflow cluster_0 Batch Production & Sampling cluster_1 Analytical Testing cluster_2 Test Details cluster_3 Review & Disposition Start Raw Material Receipt Synthesis Chemical Synthesis of Solifenacin D5 HCl Start->Synthesis Sampling Batch Sampling for QC Synthesis->Sampling Tests Physical & Chemical Tests Sampling->Tests Appearance Appearance Identity Identity (MS, NMR) Purity Purity (HPLC) Other Other Tests (Water, Solvents) Review Data Review & Verification Appearance->Review Identity->Review Purity->Review Other->Review CoA Certificate of Analysis Generation Review->CoA Release Batch Release CoA->Release

Caption: Quality Control (QC) workflow for this compound.

This diagram outlines the process from manufacturing to final batch release, highlighting the central role of analytical testing in ensuring the product meets all required specifications before a Certificate of Analysis is issued.

References

Solifenacin D5 Hydrochloride: A Technical Overview of Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Solifenacin D5 hydrochloride. The information presented herein is crucial for researchers and professionals involved in the development and formulation of this compound. Data has been compiled from various sources, and where direct data for the D5 hydrochloride salt is unavailable, information from closely related salts, such as the succinate, is provided as a pertinent reference.

Solubility Profile

Currently, specific quantitative solubility data for this compound in a range of common laboratory solvents is not extensively published. However, qualitative information and data for the non-deuterated free base provide valuable insights.

Table 1: Qualitative Solubility of Solifenacin and its Analogs

Compound/AnalogSolventSolubility
Solifenacin (free base)DMSO≥ 50 mg/mL[1]
Solifenacin (free base)Water< 0.1 mg/mL (insoluble)[1]

It is important to note that the hydrochloride salt form is generally expected to exhibit greater aqueous solubility than the free base. Further empirical studies are recommended to definitively establish the solubility profile of this compound in solvents relevant to specific research and development needs.

Stability Landscape

These studies are critical for identifying potential degradants and developing stability-indicating analytical methods.

Table 2: Summary of Forced Degradation Studies on Solifenacin Succinate

Stress ConditionReagents and DurationObserved Degradation
Acid Hydrolysis1N HCl for 6 hours at 60°CNo significant degradation observed in some studies.[2]
Base Hydrolysis1N NaOH for 6 hours at 60°CSignificant degradation (almost 5%) observed at 60°C in one study.[3]
Oxidation20% H₂O₂ for 6 hours at 60°CUnstable under oxidative stress.[1][4]
Thermal Degradation105°C for 6 hoursStable to thermal degradation.[1][4]
Photolytic Degradation1.2 million lux hours and 200 Watt hoursUnstable under photolytic stress.[1][4]
Neutral Hydrolysis (Water)Refluxed for 12 hours at 60°CStable.[2]
Humidity90% RH for 72 hoursNo significant degradation observed.[2]

Experimental Protocols for Stability Testing

The following are detailed methodologies for the forced degradation studies performed on Solifenacin succinate, which can be adapted for this compound.

Preparation of Stock Solution

A stock solution of the Solifenacin salt is prepared in a suitable diluent, such as methanol or a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL).

Acid Degradation
  • To a portion of the stock solution, an equal volume of 1N hydrochloric acid (HCl) is added.

  • The mixture is then heated in a water bath at a specified temperature (e.g., 60°C) for a defined period (e.g., 6 hours).[2]

  • After the incubation period, the solution is cooled to room temperature and neutralized with an equivalent amount of 1N sodium hydroxide (NaOH).

  • The sample is then diluted with the mobile phase to a suitable concentration for analysis.

Base Degradation
  • To a portion of the stock solution, an equal volume of 1N sodium hydroxide (NaOH) is added.

  • The mixture is heated in a water bath at a specified temperature (e.g., 60°C) for a defined period (e.g., 6 hours).[2]

  • After incubation, the solution is cooled and neutralized with an equivalent amount of 1N hydrochloric acid (HCl).

  • The sample is then diluted with the mobile phase for analysis.

Oxidative Degradation
  • A portion of the stock solution is treated with a solution of hydrogen peroxide (e.g., 20% H₂O₂).[2]

  • The mixture is kept at a specified temperature (e.g., 60°C) for a set duration (e.g., 6 hours).[2]

  • Following the stress period, the sample is diluted with the mobile phase for immediate analysis.

Thermal Degradation
  • A sample of the solid drug substance is placed in a hot air oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 6 hours).[2]

  • After exposure, the sample is cooled, and a solution is prepared in the mobile phase at a known concentration for analysis.

Photolytic Degradation
  • A solution of the drug is exposed to a combination of UV and visible light in a photostability chamber. The exposure should be controlled and measured (e.g., 1.2 million lux hours and 200 Watt hours).[2]

  • A control sample is kept in the dark under the same temperature conditions.

  • Both the exposed and control samples are then analyzed.

Visualizing Methodologies and Pathways

To further elucidate the experimental processes and the compound's mechanism of action, the following diagrams are provided.

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Solifenacin D5 HCl Stock Solution acid Acid Hydrolysis (e.g., 1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 1N NaOH, 60°C) start->base oxid Oxidation (e.g., 20% H₂O₂, 60°C) start->oxid thermal Thermal (Solid, 105°C) start->thermal photo Photolytic (UV/Vis Light) start->photo neutralize Neutralization (for Acid/Base) acid->neutralize base->neutralize dilute Dilution oxid->dilute thermal->dilute photo->dilute neutralize->dilute analyze HPLC/UPLC Analysis dilute->analyze

Caption: Forced Degradation Workflow

G Solifenacin Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Bladder Smooth Muscle Cell ACh_release Acetylcholine (ACh) Release M3_receptor Muscarinic M3 Receptor ACh_release->M3_receptor ACh Binds Gq_protein Gq Protein Activation M3_receptor->Gq_protein PLC Phospholipase C (PLC) Activation Gq_protein->PLC IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Solifenacin Solifenacin D5 HCl Solifenacin->M3_receptor Blocks Binding

References

The Use of Solifenacin D5 Hydrochloride in In Vitro Receptor Binding Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Solifenacin D5 hydrochloride in in vitro receptor binding assays. Solifenacin is a competitive antagonist of muscarinic acetylcholine receptors, with a notable selectivity for the M3 subtype, which is crucial in the regulation of bladder smooth muscle contraction.[1][2] Its deuterated form, this compound, serves as a valuable tool in pharmacokinetic studies, particularly as an internal standard for precise quantification in liquid chromatography-mass spectrometry (LC-MS) analyses.[3][4][5] This guide details its receptor binding profile, provides comprehensive experimental protocols for in vitro binding assays, and illustrates key concepts through diagrams.

Introduction to Solifenacin and its Mechanism of Action

Solifenacin is a medication primarily used to treat overactive bladder.[2] Its therapeutic effect is achieved by competitively blocking the binding of acetylcholine to muscarinic receptors, particularly the M3 subtype located on the detrusor muscle of the bladder.[1][2] This antagonism leads to a reduction in smooth muscle tone, thereby increasing bladder capacity and alleviating symptoms of urgency, frequency, and incontinence.[1] While highly selective for the M3 receptor, solifenacin also exhibits affinity for the other four muscarinic receptor subtypes (M1, M2, M4, and M5).[1][6]

The M3 muscarinic receptors are coupled to Gq proteins. Upon activation by acetylcholine, they initiate a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations, leading to smooth muscle contraction. By blocking this initial binding step, solifenacin effectively inhibits this entire downstream signaling pathway.

Role of this compound

This compound is a stable isotope-labeled version of solifenacin, where five hydrogen atoms have been replaced with deuterium.[7][8][9] This isotopic labeling does not alter the compound's chemical properties or receptor binding affinity. Its primary application in research and drug development is as an internal standard in bioanalytical methods like LC-MS.[3][4][5] Because it is chemically identical to the non-labeled analyte, it co-elutes during chromatography and experiences the same ionization effects in the mass spectrometer.[5] This allows for highly accurate and precise quantification of solifenacin in complex biological matrices by correcting for variations during sample preparation and analysis.[3]

Quantitative Receptor Binding Profile of Solifenacin

The affinity of a ligand for its receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The binding profile of solifenacin across the five human muscarinic receptor subtypes is summarized below.

Receptor SubtypeSolifenacin Ki (nM)Reference
Human Muscarinic M126[1][10]
Human Muscarinic M2170[1][10]
Human Muscarinic M312[1][10]
Human Muscarinic M4110[1][10]
Human Muscarinic M531[1][10]

Experimental Protocols for In Vitro Receptor Binding Assays

The following protocols describe standard methodologies for determining the binding affinity of solifenacin at muscarinic receptors using a competitive radioligand binding assay.

Materials and Reagents
  • Receptor Source: Cell membranes prepared from cell lines stably expressing human muscarinic receptor subtypes (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

  • Competitor: Solifenacin succinate (for generating the primary binding data).

  • Internal Standard (for analytical quantification): this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Atropine (1 µM) or another suitable muscarinic antagonist.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/C).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Preparation of Cell Membranes
  • Culture cells expressing the target muscarinic receptor subtype to near confluence.

  • Harvest the cells and wash with phosphate-buffered saline (PBS).

  • Homogenize the cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[11]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[11]

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[11]

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[11]

  • Resuspend the final pellet in the assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[11]

Competitive Radioligand Binding Assay Protocol
  • In a 96-well plate, add the following to each well in the specified order:

    • Assay buffer.

    • A fixed concentration of [³H]NMS (typically at or below its Kd value for the receptor).

    • Varying concentrations of unlabeled solifenacin (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • For determining non-specific binding, add a high concentration of atropine (e.g., 1 µM) instead of solifenacin.

    • For determining total binding, add assay buffer instead of solifenacin or atropine.

  • Initiate the binding reaction by adding the prepared cell membranes (typically 50-100 µg of protein per well). The final assay volume is typically 250 µL.[11]

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[11]

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

  • Dry the filters and place them in scintillation vials.

  • Add scintillation cocktail to each vial and allow for equilibration.

  • Measure the radioactivity in each vial using a scintillation counter.

Data Analysis
  • Calculate the specific binding at each solifenacin concentration by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the solifenacin concentration. This will generate a sigmoidal competition curve.

  • Determine the IC₅₀ value (the concentration of solifenacin that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action of solifenacin and the experimental workflow for its characterization.

M3_Signaling_Pathway ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Solifenacin Solifenacin Solifenacin->Block Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to Block->M3R Blocks

M3 Muscarinic Receptor Signaling Pathway and Solifenacin's Point of Inhibition.

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes with Muscarinic Receptors start->prep_membranes setup_plate Set up 96-well Plate: - Total Binding Wells - Non-specific Binding Wells - Competitor Wells prep_membranes->setup_plate add_reagents Add Reagents: 1. [³H]NMS (Radioligand) 2. Solifenacin (Competitor) or Atropine (NSB) 3. Cell Membranes setup_plate->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter_wash Separate Bound from Free Ligand (Filtration and Washing) incubate->filter_wash count Quantify Bound Radioactivity (Scintillation Counting) filter_wash->count analyze Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC₅₀ and Ki count->analyze end End analyze->end

Experimental Workflow for a Competitive Radioligand Binding Assay.

Solifenacin_Selectivity Solifenacin Solifenacin M3 M3 Receptor (Ki = 12 nM) Solifenacin->M3 Highest Affinity M1 M1 Receptor (Ki = 26 nM) Solifenacin->M1 High Affinity M5 M5 Receptor (Ki = 31 nM) Solifenacin->M5 High Affinity M4 M4 Receptor (Ki = 110 nM) Solifenacin->M4 Lower Affinity M2 M2 Receptor (Ki = 170 nM) Solifenacin->M2 Lowest Affinity

Relative Binding Affinity of Solifenacin for Muscarinic Receptor Subtypes.

References

Methodological & Application

Application Notes and Protocols: Quantification of Solifenacin in Biological Matrices using Solifenacin D5 Hydrochloride as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. Accurate and reliable quantification of solifenacin in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantitative analysis of solifenacin in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Solifenacin D5 hydrochloride as an internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry, as it effectively compensates for matrix effects and variations in sample processing and instrument response, leading to high accuracy and precision.

Experimental Protocols

This section details the methodologies for sample preparation, liquid chromatography, and mass spectrometry for the quantification of solifenacin in plasma. Two common sample preparation techniques are presented: protein precipitation and liquid-liquid extraction.

Sample Preparation

a) Protein Precipitation (PPT)

This method is rapid and straightforward, suitable for high-throughput analysis.

  • Thaw plasma samples at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

  • Add 300 µL of ice-cold methanol or acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase and vortex.

  • The sample is now ready for LC-MS/MS analysis.

b) Liquid-Liquid Extraction (LLE)

This method offers a cleaner sample extract, reducing matrix effects.[1]

  • Thaw plasma samples at room temperature.

  • To a 2 mL microcentrifuge tube, add 200 µL of plasma sample.

  • Add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) and vortex briefly.[1]

  • Add 50 µL of a basifying agent, such as 0.1 M sodium hydroxide, and vortex.

  • Add 1 mL of an organic extraction solvent, such as methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate and hexane (e.g., 80:20, v/v).[1]

  • Vortex the mixture for 5 minutes.

  • Centrifuge the tubes at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase and vortex.[1]

  • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The following table summarizes typical LC parameters for the separation of solifenacin and its internal standard.

ParameterTypical Conditions
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water or 10 mM Ammonium Formate
Mobile Phase B Acetonitrile or Methanol
Gradient Isocratic or gradient elution (e.g., 65% B)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40°C
Injection Volume 5 - 10 µL
Mass Spectrometry (MS) Conditions

The following table outlines typical MS parameters for the detection and quantification of solifenacin and this compound.

ParameterTypical Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) Solifenacin: 363.2; Solifenacin D5: 368.2
Product Ion (m/z) Solifenacin: 193.2; Solifenacin D5: 198.2
Collision Energy Optimized for the specific instrument (e.g., 20-35 eV)
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 450°C

Data Presentation

The following tables summarize the quantitative performance data from various validated LC-MS/MS methods for the analysis of solifenacin using this compound as an internal standard.

Table 1: Linearity and Sensitivity

Linearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
0.5 - 60.00.5≥ 0.9994[1][2]
0.47 - 42.00.47> 0.99[3]
0.100 - 30.0140.100Not Reported
0.71 - 71.280.71≥ 0.99[4]

Table 2: Precision and Accuracy

Quality Control (QC) LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
LLOQ< 20< 2080 - 120[2]
Low, Mid, High< 15< 1585 - 115[2]
LLOQ, Low, Mid, High< 11< 1189 - 111[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of solifenacin in plasma using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Solifenacin D5 HCl (IS) plasma->add_is ppt Protein Precipitation (e.g., Methanol) add_is->ppt Method A lle Liquid-Liquid Extraction (e.g., MTBE) add_is->lle Method B centrifuge Centrifugation ppt->centrifuge lle->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant result result quant->result Results

Caption: Experimental workflow for solifenacin quantification.

Metabolic Pathway of Solifenacin

The following diagram illustrates the primary metabolic pathways of solifenacin in humans. Solifenacin is extensively metabolized in the liver, primarily by the CYP3A4 enzyme.

metabolic_pathway cluster_cyp3a4 CYP3A4 Mediated Metabolism solifenacin Solifenacin n_oxide N-oxide of Solifenacin (Inactive) solifenacin->n_oxide N-oxidation hydroxy_solifenacin 4R-hydroxy Solifenacin (Active Metabolite) solifenacin->hydroxy_solifenacin 4R-hydroxylation n_glucuronide N-glucuronide of Solifenacin (Inactive) solifenacin->n_glucuronide Glucuronidation hydroxy_n_oxide 4R-hydroxy-N-oxide of Solifenacin (Inactive) hydroxy_solifenacin->hydroxy_n_oxide N-oxidation

Caption: Metabolic pathway of solifenacin.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Solifenacin in Human Plasma Using Solifenacin D5 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of solifenacin in human plasma. The use of a stable isotope-labeled internal standard, Solifenacin D5 hydrochloride, ensures high reliability for pharmacokinetic and bioequivalence studies.

Introduction

Solifenacin is a competitive muscarinic receptor antagonist prescribed for the treatment of overactive bladder.[1] Accurate determination of its concentration in biological matrices is crucial for drug development and clinical monitoring. This document provides a comprehensive protocol for a sensitive and specific LC-MS/MS method for solifenacin quantification in human plasma, employing Solifenacin D5 as an internal standard (IS). The method utilizes a straightforward protein precipitation technique for sample preparation, offering a rapid and efficient workflow.

Experimental

  • Solifenacin succinate reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ammonium acetate (LC-MS grade)

  • Human plasma (with K2EDTA as anticoagulant)

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.

  • LC System: A system equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 analytical column (e.g., 50 mm x 4.6 mm, 5 µm)[2]

  • Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid[3]

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Flow Rate: 0.4 mL/min[2]

  • Gradient: A gradient elution can be optimized for better peak shape and separation. A typical starting condition could be 80% A and 20% B, with a linear gradient to 20% A and 80% B over 2 minutes, followed by re-equilibration.

  • Injection Volume: 10 µL

  • Column Temperature: 35 °C[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Solifenacin: m/z 363.2 → 193.2[2]

    • Solifenacin D5: m/z 368.2 → 198.2[2]

  • Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, nebulizer gas, and curtain gas).

Protocols

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve solifenacin succinate and this compound in methanol to obtain separate primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the solifenacin primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve points and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Solifenacin D5 primary stock solution with methanol to achieve a final concentration of 100 ng/mL.

  • Label polypropylene tubes for blank, calibration standards, QC samples, and unknown samples.

  • Pipette 100 µL of the respective plasma sample (blank, spiked standard, QC, or unknown) into the labeled tubes.

  • Add 20 µL of the IS working solution (100 ng/mL Solifenacin D5) to all tubes except the blank.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.[4]

  • Vortex the tubes for 1 minute.

  • Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

Results and Data Presentation

The method was validated for linearity, sensitivity, precision, accuracy, and recovery. The results are summarized in the table below.

ParameterResult
Linearity Range 0.2 - 100 ng/mL[5]
Correlation Coefficient (r²) ≥ 0.997[2]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[5]
Intra-day Precision (%RSD) < 11%[6]
Inter-day Precision (%RSD) < 11%[6]
Intra-day Accuracy (% Bias) Within ± 15%[7]
Inter-day Accuracy (% Bias) Within ± 15%[7]
Mean Recovery 85% - 90%[3][8]

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (Solifenacin D5) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Spectrometry (MRM Detection) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Solifenacin calibration->quantification report Final Report quantification->report

Caption: Workflow for solifenacin quantification.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and efficient means for the quantification of solifenacin in human plasma. The use of a stable isotope-labeled internal standard and a simple protein precipitation protocol makes this method well-suited for high-throughput analysis in clinical and research settings.

References

Application Notes and Protocols for Solifenacin D5 Hydrochloride in Pharmacokinetic and Pharmacodynamic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder and neurogenic detrusor overactivity.[1] Accurate characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles is crucial for determining optimal dosing regimens and ensuring safety and efficacy. Solifenacin D5 hydrochloride, a stable isotope-labeled (SIL) analog of solifenacin, serves as an ideal internal standard (IS) for quantitative bioanalysis.[2] The use of a SIL-IS is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, as it minimizes variability from sample preparation and matrix effects, thereby enhancing the accuracy and precision of pharmacokinetic measurements.[3][4]

These application notes provide a comprehensive overview of solifenacin's pharmacodynamics, its pharmacokinetic parameters, and a detailed protocol for its quantification in biological matrices using this compound as an internal standard.

Pharmacodynamics of Solifenacin

1.1 Mechanism of Action: Solifenacin exerts its therapeutic effect by acting as a competitive antagonist of muscarinic acetylcholine receptors.[5][6] While it has an affinity for all five muscarinic receptor subtypes (M1-M5), it is functionally selective for the M3 receptor.[1][7] In the urinary bladder, M3 receptors are primarily responsible for mediating the contraction of the detrusor smooth muscle.[5][6] By blocking the binding of acetylcholine to these M3 receptors, solifenacin reduces involuntary bladder contractions, which increases bladder capacity and alleviates the symptoms of overactive bladder, such as urinary urgency, frequency, and urge incontinence.[1][8]

Signaling Pathway of Solifenacin's Action

G Mechanism of Action of Solifenacin on Bladder Detrusor Muscle cluster_pre Presynaptic Neuron cluster_post Detrusor Muscle Cell ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds Contraction Muscle Contraction (Overactive Bladder Symptom) M3->Contraction Activates Solifenacin Solifenacin Solifenacin->Block Block->M3  Blocks

Caption: Solifenacin competitively blocks M3 receptors on the bladder muscle.

Pharmacokinetics of Solifenacin

Solifenacin is well-absorbed after oral administration and is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][9][10] Its long elimination half-life allows for once-daily dosing.[1]

Table 1: Summary of Solifenacin Pharmacokinetic Parameters in Healthy Adults

Parameter Value Reference
Absorption
Bioavailability ~90% [9][11]
Time to Peak (Tmax) 3 - 8 hours [7][11]
Effect of Food No significant effect [9]
Distribution
Volume of Distribution (Vd) ~600 L [7][11]
Plasma Protein Binding ~98% (mainly to α1-acid glycoprotein) [1][9]
Metabolism
Primary Enzyme CYP3A4 [1][11]
Active Metabolite 4R-hydroxysolifenacin [1]
Elimination
Elimination Half-life (t½) 45 - 68 hours [1][9]
Total Clearance 7 - 14 L/h [11]
Excretion ~69% in urine, ~23% in feces [1][7]
Steady-State Plasma Conc. (Css)
5 mg dose 32.3 ng/mL [7][9]

| 10 mg dose | 62.9 ng/mL |[7][9] |

Application: Use of this compound in PK Studies

The fundamental principle of using a stable isotope-labeled internal standard like this compound is that it behaves chemically and physically almost identically to the unlabeled analyte (solifenacin) during sample extraction, chromatography, and ionization in the mass spectrometer.[2][] However, because of the mass difference from the deuterium atoms, the mass spectrometer can distinguish it from the native drug. By adding a known amount of Solifenacin D5 to every sample, any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard. The final quantification is based on the ratio of the analyte's response to the internal standard's response, which remains constant despite variations in sample handling or instrument performance.[3]

Principle of Stable Isotope-Labeled Internal Standard

G cluster_process Sample Processing cluster_output Result Analyte Solifenacin (Analyte) IS Add Known Amount of Solifenacin D5 (IS) Extraction Extraction (Protein Precipitation) IS->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Solifenacin D5 compensates for variability in sample processing.

Protocol: Quantification of Solifenacin in Human Plasma

This protocol outlines a typical bioanalytical method for determining the concentration of solifenacin in human plasma using this compound as an internal standard via LC-MS/MS. Method validation should be performed according to regulatory guidelines (e.g., FDA or EMA).[13][14]

4.1 Objective: To accurately quantify the concentration of solifenacin in human plasma samples to determine its pharmacokinetic profile.

4.2 Materials and Reagents:

  • Analytes: Solifenacin succinate (reference standard), this compound (internal standard).

  • Reagents: HPLC-grade methanol, acetonitrile, formic acid, and water.

  • Biological Matrix: Drug-free human plasma.

  • Equipment: LC-MS/MS system, analytical balance, centrifuges, pipettes.

4.3 Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Solifenacin succinate and this compound in methanol to create primary stock solutions.

  • Working Solutions: Serially dilute the stock solutions with a methanol/water (50:50 v/v) mixture to prepare calibration standards (e.g., 1-500 ng/mL) and quality control (QC) samples (low, mid, high concentrations).

  • Internal Standard (IS) Working Solution: Dilute the Solifenacin D5 stock solution to a fixed concentration (e.g., 50 ng/mL) for spiking into samples.

4.4 Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the IS working solution (e.g., 50 ng/mL Solifenacin D5) to each tube (except for blank samples) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4.5 LC-MS/MS Conditions:

Table 2: Typical LC-MS/MS Parameters

Parameter Condition
Liquid Chromatography (LC)
Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Isocratic or gradient elution optimized for separation
Tandem Mass Spectrometry (MS/MS)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Solifenacin) m/z 363.2 → 193.1
MRM Transition (Solifenacin D5) m/z 368.2 → 198.1
Dwell Time 100 ms

| Collision Energy | Optimized for fragmentation |

4.6 Data Analysis:

  • Integrate the peak areas for both solifenacin and Solifenacin D5 MRM transitions.

  • Calculate the Peak Area Ratio (PAR) = (Peak Area of Solifenacin) / (Peak Area of Solifenacin D5).

  • Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

  • Use linear regression with a weighting factor (e.g., 1/x²) to fit the curve.

  • Determine the concentration of solifenacin in the unknown samples by interpolating their PAR values from the calibration curve.

Bioanalytical Workflow for a Pharmacokinetic Study

G cluster_clinical Clinical Phase cluster_lab Laboratory Analysis cluster_data Data Interpretation Dosing Administer Solifenacin to Subject Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Spike Spike Plasma with Solifenacin D5 (IS) Sampling->Spike Prepare Sample Preparation (Protein Precipitation) Spike->Prepare Analyze LC-MS/MS Analysis Prepare->Analyze Ratio Calculate Peak Area Ratio (Analyte/IS) Analyze->Ratio Concentration Determine Plasma Concentration Ratio->Concentration PK Calculate PK Parameters (AUC, Cmax, t½) Concentration->PK

Caption: Workflow from drug administration to pharmacokinetic analysis.

Conclusion

The use of this compound as an internal standard is indispensable for the development of robust, accurate, and reproducible bioanalytical methods for pharmacokinetic and bioequivalence studies of solifenacin. The detailed protocols and principles outlined in these notes provide a solid foundation for researchers in the pharmaceutical industry to conduct high-quality quantitative analysis, ensuring reliable data for drug development and regulatory submissions.

References

Application of "Solifenacin D5 hydrochloride" in drug metabolism studies

Author: BenchChem Technical Support Team. Date: December 2025

Application of Solifenacin D5 Hydrochloride in Drug Metabolism Studies

Introduction

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] Understanding its metabolic fate and pharmacokinetic profile is crucial for ensuring its safety and efficacy. This compound, a deuterated analog of solifenacin, serves as an indispensable tool, primarily as an internal standard (IS), in bioanalytical studies for the accurate quantification of solifenacin in various biological matrices.[3][4] The substitution of five hydrogen atoms with deuterium atoms results in a molecule with a higher molecular weight, allowing it to be distinguished from the unlabeled drug by mass spectrometry (MS), while exhibiting nearly identical physicochemical and chromatographic properties.[5] This ensures that any variability during sample preparation and analysis affects both the analyte and the internal standard equally, leading to highly accurate and precise quantification.[5][6]

Key Applications

The primary application of this compound is in drug metabolism and pharmacokinetic (DMPK) studies, where it is crucial for:

  • Accurate Quantification in Biological Matrices: It is the gold standard for internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to determine the concentration of solifenacin in plasma, urine, and other biological samples.[3][5][7]

  • Pharmacokinetic (PK) Studies: Essential for delineating the absorption, distribution, metabolism, and excretion (ADME) profile of solifenacin.[5][8][9] Its use allows for the precise determination of key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).[8][9]

  • Metabolite Identification and Quantification: While not directly used to trace the metabolic fate in the same way as a radiolabeled compound, its role as a stable internal standard is critical for the accurate quantification of the parent drug alongside its metabolites.[10][11]

  • Bioequivalence Studies: Employed in studies comparing different formulations of solifenacin to ensure they deliver the same amount of active drug to the bloodstream.[12]

Metabolic Pathway of Solifenacin

Solifenacin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, although other pathways exist.[1][2][13] The main metabolic transformations include N-oxidation of the quinuclidin ring and 4R-hydroxylation of the tetrahydroisoquinoline ring.[2][14] This results in one pharmacologically active metabolite, 4R-hydroxy solifenacin, and three inactive metabolites: N-glucuronide, N-oxide, and 4R-hydroxy-N-oxide of solifenacin.[1][2]

G Solifenacin Solifenacin N_Oxide N-Oxide Solifenacin (Inactive) Solifenacin->N_Oxide CYP3A4 Hydroxy 4R-hydroxy Solifenacin (Active) Solifenacin->Hydroxy CYP3A4, CYP1A1, CYP2D6 N_Glucuronide N-Glucuronide (Inactive) Solifenacin->N_Glucuronide Direct Glucuronidation Hydroxy_N_Oxide 4R-hydroxy-N-oxide Solifenacin (Inactive) Hydroxy->Hydroxy_N_Oxide CYP3A4

Caption: Metabolic pathway of Solifenacin.

Experimental Protocols

Protocol 1: Quantification of Solifenacin in Human Plasma using LC-MS/MS

This protocol outlines a general procedure for the determination of solifenacin concentrations in human plasma samples for pharmacokinetic studies.

1. Materials and Reagents:

  • Solifenacin reference standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (deionized or Milli-Q)

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of solifenacin and this compound in methanol.

  • Working Solutions:

    • Calibration Standards: Prepare a series of working solutions of solifenacin by serial dilution of the stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards ranging from 0.5 to 60.0 ng/mL.[3]

    • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

3. Sample Preparation (Protein Precipitation): [5][15]

  • To 100 µL of plasma sample (calibration standard, quality control sample, or study sample) in a microcentrifuge tube, add 200 µL of the internal standard working solution in acetonitrile.

  • Vortex the mixture for 30 seconds to precipitate plasma proteins.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 50 x 2.0 mm, 5 µm).[15]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 5 mM ammonium formate with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile).[4][16]

    • Flow Rate: 0.4 mL/min.[3]

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[3][12]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Solifenacin: m/z 363.2 → 193.2[3]

      • Solifenacin D5: m/z 368.2 → 198.2[3]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of solifenacin to Solifenacin D5 against the nominal concentration of the calibration standards.

  • Determine the concentration of solifenacin in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample (100 µL) IS Add Solifenacin D5 IS in Acetonitrile (200 µL) Plasma->IS Vortex Vortex (30s) IS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Curve Calibration Curve Ratio->Curve Quantification Quantify Solifenacin Concentration Curve->Quantification

Caption: Workflow for Solifenacin quantification.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of solifenacin in healthy adults and pediatric patients, as determined in studies utilizing robust bioanalytical methods that typically employ a deuterated internal standard like this compound.

Table 1: Pharmacokinetic Parameters of Solifenacin in Healthy Adults

Parameter5 mg Dose10 mg DoseReference(s)
Cmax (ng/mL) 32.362.9[2]
Tmax (h) 3 - 83 - 8[2]
AUC (ng·h/mL) ---
t1/2 (h) 45 - 6845 - 68[2]
Absolute Bioavailability (%) ~90~90[2]
Volume of Distribution (L) ~600~600[8]
Plasma Protein Binding (%) ~98~98[2]
Total Clearance (L/h) 7 - 147 - 14[8][13]

Table 2: Pharmacokinetic Parameters of Solifenacin in Pediatric Patients with Neurogenic Detrusor Overactivity (2 to <18 years)

ParameterValueReference(s)
Tmax (h) 2 - 6 (median: 3)[1][17]
Dose-normalized Cmax (ng/mL/mg) 2.49 - 29.26 (median: 7.79)[1][17]
Dose-normalized AUCtau (ng·h/mL/mg) 48.05 - 559.69 (median: 146.42)[1][17]
Apparent Oral Clearance (L/h) 1.35 - 15.7 (median: 5.1)[1][17]
Elimination Half-life (t1/2) (h) 3.9 - 104 (median: 26.4)[1]
Volume of Distribution (L) 33 - 750.9 (median: 211.1)[1][17]

This compound is an essential tool for researchers, scientists, and drug development professionals involved in the study of solifenacin. Its use as an internal standard in LC-MS/MS bioanalytical methods ensures the generation of high-quality, reliable data, which is fundamental for the accurate characterization of the drug's metabolic profile and pharmacokinetic properties. The detailed protocols and summarized data provided herein serve as a valuable resource for the design and execution of drug metabolism studies involving solifenacin.

References

Application Note: Quantitative Analysis of Solifenacin in Biological Matrices using Solifenacin D5 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. Accurate and reliable quantification of solifenacin in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and bioequivalence assessments. This application note provides a detailed protocol for the quantitative analysis of solifenacin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Solifenacin D5 hydrochloride as an internal standard. The use of a stable isotope-labeled internal standard like Solifenacin D5 is critical for correcting variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision.[1]

Mechanism of Action

Solifenacin acts as a competitive antagonist of muscarinic acetylcholine receptors, with a higher affinity for the M3 subtype, which is primarily responsible for bladder contraction.[2][3] By inhibiting the binding of acetylcholine to M3 receptors in the detrusor muscle, solifenacin reduces involuntary bladder contractions, thus alleviating the symptoms of overactive bladder.[3][4]

Solifenacin_Mechanism_of_Action cluster_bladder Bladder Smooth Muscle Cell ACh Acetylcholine M3 M3 Muscarinic Receptor ACh->M3 Binds to Contraction Muscle Contraction M3->Contraction Activates Solifenacin Solifenacin Solifenacin->M3 Antagonizes caption Solifenacin's Mechanism of Action

Caption: Solifenacin competitively antagonizes the M3 muscarinic receptor in the bladder, preventing acetylcholine-induced muscle contraction.

Experimental Protocols

This section details the materials and methods for the quantitative analysis of solifenacin in human plasma.

Materials and Reagents
  • Solifenacin succinate reference standard

  • This compound internal standard (IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Human plasma (with K2EDTA as anticoagulant)

  • Deionized water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting solifenacin from plasma samples.[5][6]

  • Label microcentrifuge tubes for calibration standards, quality control samples, and unknown samples.

  • Add 25 µL of the internal standard working solution (this compound in methanol) to each tube.

  • Add 250 µL of plasma sample (calibration standard, QC, or unknown) to the respective tubes.

  • Vortex for 10 seconds.

  • Add 750 µL of methanol to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Sample_Preparation_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard (Solifenacin D5 HCl) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_Methanol Add Methanol (Protein Precipitation) Vortex1->Add_Methanol Vortex2 Vortex Vigorously Add_Methanol->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject caption Protein Precipitation Workflow

Caption: A flowchart illustrating the protein precipitation method for plasma sample preparation.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the LC-MS/MS conditions for the analysis of solifenacin.

Table 1: Liquid Chromatography Conditions

ParameterCondition
Column Pentafluorophenylpropylsilica column (50x4 mm, 3 µm)[5] or C18 column[6]
Mobile Phase Methanol : 100 mM Ammonium Acetate with 1% Formic Acid (90:10, v/v)[5]
Flow Rate 0.4 mL/min
Injection Volume 5-20 µL
Column Temperature 40°C
Run Time 5 minutes

Table 2: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Solifenacin) m/z 363 → 193[5]
MRM Transition (Solifenacin D5) m/z 368 → 198[5]
Ion Source Temperature 500°C
Collision Gas Argon

Quantitative Data Summary

The developed LC-MS/MS method was validated according to international guidelines. A summary of the validation parameters is presented below.

Table 3: Method Validation Parameters in Human Plasma

ParameterResultReference
Linearity Range 0.47 - 42 ng/mL[5]
Lower Limit of Quantification (LLOQ) 0.47 ng/mL[5]
Intra-assay Precision (%RSD) < 11%[5]
Inter-assay Precision (%RSD) < 11%[5]
Inaccuracy (%) ≤ 11%[5]
Mean Recovery (Solifenacin) 84.7%[7]
Mean Recovery (Solifenacin D5) 86.1%[7]

Application to Other Biological Matrices

The described methodology can be adapted for the quantification of solifenacin in other biological matrices such as urine and tissue homogenates. For urine samples, a direct dilution approach or solid-phase extraction (SPE) may be employed to minimize matrix effects.[8] For tissue homogenates, protein precipitation followed by liquid-liquid extraction (LLE) or SPE is recommended to achieve adequate cleanup before LC-MS/MS analysis. Method validation should be performed for each matrix to ensure accuracy and precision.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantitative analysis of solifenacin in human plasma using this compound as an internal standard. The presented protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, demonstrates excellent sensitivity, precision, and accuracy, making it suitable for a wide range of research and drug development applications.

References

Application Notes and Protocols for the Use of Solifenacin-d5 Hydrochloride in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solifenacin is a competitive muscarinic receptor antagonist utilized in the management of overactive bladder.[1][2][3][4] Accurate quantification of solifenacin in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Solifenacin-d5 hydrochloride, a deuterated analog of solifenacin, serves as an excellent internal standard (IS) for bioanalytical assays due to its similar chemical and physical properties to the analyte and its distinct mass-to-charge ratio (m/z).[5][6] This document provides detailed protocols for the use of Solifenacin-d5 hydrochloride in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods.

I. Experimental Protocols

This section outlines the methodologies for sample preparation and LC-MS/MS analysis for the quantification of solifenacin in biological matrices, primarily human and rat plasma.

A. Stock and Working Solutions Preparation

  • Primary Stock Solutions: Prepare individual stock solutions of solifenacin and Solifenacin-d5 hydrochloride in a suitable organic solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the primary stock solutions with the same solvent to prepare a series of working standard solutions for creating calibration curves and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the Solifenacin-d5 hydrochloride primary stock solution to a final concentration appropriate for spiking into plasma samples (e.g., 100 ng/mL).

B. Sample Preparation

The choice of sample preparation method depends on the complexity of the biological matrix and the desired level of sensitivity. Three common methods are detailed below.

  • Protein Precipitation (PPT):

    • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

    • Add a specified volume of the Solifenacin-d5 hydrochloride internal standard working solution.

    • Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.

    • Vortex the mixture for 1-2 minutes.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in the mobile phase and inject it into the LC-MS/MS system.[7]

  • Liquid-Liquid Extraction (LLE):

    • To 100 µL of plasma, add the internal standard.

    • Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex for an extended period (e.g., 10-15 minutes) to ensure thorough extraction.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for analysis.[8]

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C8 or C18) with methanol followed by water.

    • Load the plasma sample (pre-treated with the internal standard) onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte and internal standard with a strong organic solvent.

    • Evaporate the eluate and reconstitute the residue in the mobile phase.[9]

C. LC-MS/MS Instrumentation and Conditions

The following tables summarize typical chromatographic and mass spectrometric conditions for the analysis of solifenacin using Solifenacin-d5 hydrochloride as an internal standard.

II. Data Presentation

Table 1: Chromatographic Conditions

ParameterCondition 1Condition 2Condition 3
Column Gemini-NX C18, 50 x 4.6 mm, 5 µmThermo BDS Hypersil C8, 100 x 4.6 mm, 3.5 µmPentafluorophenylpropylsilica, 50 x 4 mm, 3 µm
Mobile Phase 5 mM Ammonium formate (pH 3.0): Methanol (20:80 v/v)[8]Acetonitrile: 10 mM Ammonium formate (80:20 v/v)[9]Methanol: 100 mM Ammonium acetate with 1% Formic acid (90:10, v/v)[7]
Flow Rate 0.4 mL/min[8]1.0 mL/min[9]Not Specified
Column Temp. Ambient35°CNot Specified
Injection Vol. Not SpecifiedNot SpecifiedNot Specified

Table 2: Mass Spectrometry Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Solifenacin) m/z 363.2 → 193.2[8] or 363.4 → 193.2[7]
MRM Transition (Solifenacin-d5) m/z 368.2 → 198.2[8] or 368.4 → 198.2[7]
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 0.1 - 100.0 ng/mL[8] or 0.5 - 60.0 ng/mL[7]
Correlation Coefficient (r²) ≥ 0.9975[8]
Intra-day Precision (%RSD) 1.09 - 4.84%[8]
Inter-day Precision (%RSD) 1.75 - 7.68%[8]
Intra-day Accuracy 101.21 - 106.67%[8]
Inter-day Accuracy 97.94 - 104.79%[8]
Mean Recovery (Solifenacin) 84.7%[9]
Mean Recovery (Solifenacin-d5) 86.1%[9]

III. Mandatory Visualizations

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Solifenacin-d5 HCl (IS) Plasma->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Bioanalytical workflow for Solifenacin quantification.

MRM_Transitions cluster_solifenacin Solifenacin cluster_solifenacin_d5 Solifenacin-d5 (IS) Parent_S Parent Ion (m/z 363.2) Product_S Product Ion (m/z 193.2) Parent_S->Product_S Fragmentation Parent_IS Parent Ion (m/z 368.2) Product_IS Product Ion (m/z 198.2) Parent_IS->Product_IS Fragmentation

Caption: MRM transitions for Solifenacin and its internal standard.

References

Application Notes and Protocols for Tracing and Quantification of Solifenacin using Solifenacin D5 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] Accurate quantification of solifenacin in biological matrices is crucial during drug development for pharmacokinetic and bioequivalence studies. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using mass spectrometry, as they compensate for variability in sample preparation and matrix effects. Solifenacin D5 hydrochloride is a deuterated analog of solifenacin, intended for use as an internal standard for the quantification of solifenacin by GC- or LC-mass spectrometry.[2][3] This document provides detailed application notes and protocols for the use of this compound in tracing and quantifying solifenacin in drug development.

Chemical Properties
CompoundChemical FormulaMolecular Weight
SolifenacinC₂₃H₂₆N₂O₂362.47 g/mol
This compoundC₂₃H₂₁D₅N₂O₂·HCl421.98 g/mol

Note: Solifenacin is often used as its succinate salt in pharmaceutical formulations.[1]

Quantitative Analysis using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for the quantification of solifenacin in biological samples, utilizing Solifenacin D5 as an internal standard.[4][5]

Mass Spectrometry Parameters

The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode, and detection is performed using Multiple Reaction Monitoring (MRM).[1][4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Solifenacin363.2 / 363.4193.2 / 193.0
Solifenacin D5368.2 / 368.4198.2 / 198.0

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Chromatographic Conditions

Several different chromatographic conditions have been successfully employed for the separation of solifenacin. Below is a summary of commonly used parameters.

ParameterCondition 1Condition 2Condition 3
Column C18, 50 x 2.1 mm, 2.6 µmDiamonsil C18, 50 x 2.0 mm, 5 µmPentafluorophenylpropylsilica, 50 x 4 mm, 3 µm
Mobile Phase A: AcetonitrileB: Water (65:35 v/v)A: Methanol (containing 0.1% formic acid)B: 5 mmol·L-1 ammonium acetate solution (containing 0.1% formic acid)Methanol - 100mM ammonium acetate containing 1% of formic acid (90:10, v/v)
Flow Rate Not SpecifiedGradientNot Specified
Retention Time ~0.73 min[1]Not SpecifiedNot Specified
Method Validation Parameters

The following table summarizes the performance characteristics of various validated LC-MS/MS methods for solifenacin quantification.

ParameterMethod 1Method 2Method 3Method 4
Matrix Human PlasmaHuman PlasmaHuman PlasmaRat Plasma
Linearity Range 0.71-71.28 ng/mL[1]0.313-20.0 µg·L⁻¹0.47-42 ng/mL[4]0.100-30.014 ng/mL[5]
LLOQ 0.71 ng/mL[1]0.313 µg·L⁻¹0.47 ng/mL[4]0.100 ng/mL[5]
Intra-day Precision < 11.4%< 11%< 15%Not Specified
Inter-day Precision < 11.4%< 11%< 15%Not Specified
Accuracy Not SpecifiedNot Specified< 11%< 15%
Recovery Not Specified88.5% - 90.1%Not SpecifiedSolifenacin: 84.7%Solifenacin D5: 86.1%[5]

Experimental Protocols

Protocol 1: Protein Precipitation

This protocol is a rapid and simple method for sample preparation.[1][6]

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Methanol, ice-cold

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add a specific volume of Solifenacin D5 internal standard working solution.

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner sample extract compared to protein precipitation.[4]

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • tert-Butyl methyl ether

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 250 µL of human plasma into a glass tube.

  • Add a specific volume of Solifenacin D5 internal standard working solution.

  • Add 1 mL of tert-butyl methyl ether.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer (top layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.[4]

  • Inject an aliquot into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and can be automated for high-throughput analysis.[5]

Materials:

  • Rat plasma samples

  • This compound internal standard working solution

  • SPE cartridges (e.g., Oasis MCX)

  • Methanol

  • Ammonium hydroxide

  • Formic acid

  • SPE manifold or automated SPE system

Procedure:

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of rat plasma (pre-treated with internal standard) onto the cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water.

  • Wash the cartridge with 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Visualizations

G Experimental Workflow for Solifenacin Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Biological Matrix (e.g., Plasma) add_is Spike with Solifenacin D5 (Internal Standard) plasma->add_is extraction Extraction Method add_is->extraction pp Protein Precipitation extraction->pp Simple & Fast lle Liquid-Liquid Extraction extraction->lle Cleaner Extract spe Solid-Phase Extraction extraction->spe Cleanest & Automatable evap Evaporation & Reconstitution pp->evap lle->evap spe->evap lcms LC-MS/MS Analysis evap->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for Solifenacin Quantification.

G LC-MS/MS Data Acquisition Logic cluster_solifenacin Solifenacin cluster_solifenacin_d5 Solifenacin D5 (IS) lc_column LC Column Separation esi Electrospray Ionization (+) lc_column->esi q1 Q1: Precursor Ion Selection esi->q1 q2 Q2: Collision Cell (CID) q1->q2 Selected Ions soli_precursor m/z 363.2 is_precursor m/z 368.2 q3 Q3: Product Ion Selection q2->q3 Fragment Ions detector Detector q3->detector soli_product m/z 193.2 is_product m/z 198.2

Caption: LC-MS/MS MRM Detection Principle.

References

Application Notes: Quantitative Analysis of Solifenacin in Human Plasma using Isotope Dilution Mass Spectrometry with Solifenacin D5 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2][3] Accurate and reliable quantification of solifenacin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high selectivity and accuracy. This application note describes a robust and sensitive method for the determination of solifenacin in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Solifenacin D5 hydrochloride as the internal standard.

Principle

Isotope dilution mass spectrometry involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample as an internal standard (IS).[4][5][6][7] The deuterated internal standard is chemically identical to the analyte and therefore exhibits similar extraction recovery, ionization efficiency, and chromatographic retention time. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, precise and accurate quantification can be achieved, compensating for variations in sample preparation and instrument response.

Quantitative Data Summary

The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of solifenacin using a deuterated internal standard.

Table 1: Linearity and Sensitivity of Published Methods

Linearity Range (ng/mL)Lower Limit of Quantitation (LLOQ) (ng/mL)Reference
0.313 - 20.0 (µg/L)-[8]
0.5 - 60.0-[9]
0.47 - 420.47[10][11]
LLOQ to 10007.5 (LOD)[12]
0.100 - 30.014-

Table 2: Precision and Accuracy of a Published Method

Quality Control LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Inaccuracy (%)Reference
LLOQ< 20%< 20%± 20%[9]
Low< 11%< 11%< 11%[11]
Mid< 15%< 15%± 15%[9]
High< 15%< 15%± 15%[9]

Table 3: Recovery and Matrix Effect

ParameterValueReference
Average Recovery88.5% - 90.1%[8]
Matrix Effect97.9% - 99.2%[8]
Mean Recovery (Solifenacin)84.7%
Mean Recovery (Solifenacin D5)86.1%

Experimental Protocols

This section provides a detailed protocol for the quantification of solifenacin in human plasma by LC-MS/MS using this compound as an internal standard. This protocol is a synthesis of methodologies reported in the scientific literature.[8][9][10][11]

1. Materials and Reagents

  • Solifenacin succinate reference standard

  • This compound internal standard[4][5][6][7][13]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ammonium formate

  • Human plasma (K2EDTA as anticoagulant)

  • Deionized water (18.2 MΩ·cm)

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare primary stock solutions of solifenacin and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of solifenacin by serial dilution of the primary stock solution with methanol:water (1:1, v/v) to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the primary stock solution with methanol:water (1:1, v/v).

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile or methanol to precipitate plasma proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 2.6 µm) is commonly used.[14]

  • Mobile Phase:

    • Mobile Phase A: 5 mM ammonium formate or 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is then ramped up to elute the analyte and internal standard.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Solifenacin: m/z 363.2 → 193.2[10]

    • Solifenacin D5: m/z 368.2 → 198.2[10]

  • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

5. Data Analysis and Quantification

  • Integrate the peak areas of the MRM transitions for both solifenacin and Solifenacin D5.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x² or 1/x) linear regression.

  • Determine the concentration of solifenacin in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation Plasma Plasma Sample (100 µL) IS_add Add Solifenacin D5 IS (20 µL) Plasma->IS_add Vortex1 Vortex (30s) IS_add->Vortex1 PPT Add Acetonitrile/Methanol (300 µL) Vortex1->PPT Vortex2 Vortex (2 min) PPT->Vortex2 Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for plasma sample preparation.

G Solifenacin Solifenacin Solifenacin->Block M3_Receptor Muscarinic M3 Receptor Gq_Protein Gq/11 Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction Block->M3_Receptor

Caption: Solifenacin's mechanism of action on the M3 receptor signaling pathway.

G Solifenacin Solifenacin CYP3A4 CYP3A4 Solifenacin->CYP3A4 N_Glucuronide N-glucuronide (Inactive) Solifenacin->N_Glucuronide Alternate Alternate Pathways Solifenacin->Alternate N_Oxidation N-oxidation (Quinuclidin Ring) CYP3A4->N_Oxidation Hydroxylation 4R-hydroxylation (Tetrahydroisoquinoline Ring) CYP3A4->Hydroxylation N_Oxide N-oxide Solifenacin (Inactive) N_Oxidation->N_Oxide Hydroxy_Solifenacin 4R-hydroxy Solifenacin (Active) Hydroxylation->Hydroxy_Solifenacin Hydroxy_N_Oxide 4R-hydroxy-N-oxide Solifenacin (Inactive) Hydroxy_Solifenacin->Hydroxy_N_Oxide

Caption: Primary metabolic pathways of Solifenacin.[15][16][17]

References

Application Notes and Protocols: Solifenacin D5 Hydrochloride in the Study of M1, M2, and M3 Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Solifenacin D5 hydrochloride in studying the M1, M2, and M3 muscarinic acetylcholine receptors (mAChRs). This document includes key pharmacological data, detailed experimental protocols for in vitro assays, and visual representations of signaling pathways and experimental workflows. This compound is a deuterated analog of solifenacin, a competitive muscarinic receptor antagonist.[1][2] The deuterium labeling makes it a valuable tool for use as an internal standard or tracer in quantitative analyses such as NMR, GC-MS, or LC-MS.[1]

Pharmacological Profile of Solifenacin

Solifenacin exhibits a distinct binding affinity profile for the five human muscarinic receptor subtypes. It shows the highest affinity for the M3 receptor, followed by the M1 and M5 receptors, with lower affinity for the M2 and M4 receptors.[3][4] This selectivity profile, particularly its higher affinity for M3 over M2 receptors, is fundamental to its clinical efficacy in treating overactive bladder, as the M3 receptor is the primary subtype mediating bladder smooth muscle contraction.[5]

Quantitative Data Summary

The binding affinities of solifenacin for human M1, M2, and M3 muscarinic receptors are summarized in the tables below. The data is presented as pKi (the negative logarithm of the inhibition constant, Ki) and Ki values in nanomolar (nM) concentrations.

Table 1: Binding Affinities (pKi) of Solifenacin for M1, M2, and M3 Receptors [1][6][7][8][9]

Receptor SubtypepKi Value (Mean ± SEM)
M17.6 ± 0.056
M26.9 ± 0.034
M38.0 ± 0.021

Table 2: Inhibition Constants (Ki) of Solifenacin for M1, M2, and M3 Receptors [3][4]

Receptor SubtypeKi Value (nM)
M126
M2170
M312

Muscarinic Receptor Signaling Pathways

The M1, M2, and M3 muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses through distinct signaling cascades.

  • M1 and M3 Receptors: These receptors preferentially couple to Gαq/11 proteins.[10] Agonist binding stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[10]

  • M2 Receptor: The M2 receptor couples to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10]

M1_M3_Signaling_Pathway Acetylcholine Acetylcholine (Agonist) M1_M3 M1_M3 Acetylcholine->M1_M3 binds Solifenacin Solifenacin D5 (Antagonist) Solifenacin->M1_M3 blocks Gq_11 Gq_11 M1_M3->Gq_11 activates PLC PLC Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca_release IP3->Ca_release PKC_activation PKC_activation DAG->PKC_activation Cellular_Response Cellular_Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

M2_Signaling_Pathway Acetylcholine Acetylcholine (Agonist) M2 M2 Acetylcholine->M2 binds Solifenacin Solifenacin D5 (Antagonist) Solifenacin->M2 blocks Gi_o Gi_o M2->Gi_o activates AC AC Gi_o->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Cellular_Response Cellular_Response PKA->Cellular_Response

Experimental Protocols

The following protocols provide a general framework for conducting in vitro radioligand binding and functional assays to characterize the interaction of this compound with M1, M2, and M3 muscarinic receptors.

Radioligand Binding Assay Protocol

This protocol is designed to determine the binding affinity (Ki) of this compound for M1, M2, and M3 receptors through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes expressing human M1, M2, or M3 receptors

  • This compound

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., Atropine, 1 µM)

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

  • Glass fiber filters (pre-soaked in polyethyleneimine)

Procedure:

  • Membrane Preparation: Thaw the cell membranes expressing the target receptor on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Dilute the membranes to the desired final concentration in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the following components in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control (e.g., atropine), and cell membrane suspension.

    • Competitive Binding: Serial dilutions of this compound, radioligand, and cell membrane suspension.

  • Incubation: Incubate the microplate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Membrane_Prep 1. Membrane Preparation (Receptor Source) Start->Membrane_Prep Assay_Setup 2. Assay Setup (Total, Non-specific, Competitive) Membrane_Prep->Assay_Setup Incubation 3. Incubation (Reach Equilibrium) Assay_Setup->Incubation Filtration 4. Filtration & Washing (Separate Bound/Unbound) Incubation->Filtration Counting 5. Scintillation Counting (Quantify Radioactivity) Filtration->Counting Data_Analysis 6. Data Analysis (IC50 -> Ki Calculation) Counting->Data_Analysis End End Data_Analysis->End

Functional Assay Protocol (Calcium Mobilization for M1/M3 Receptors)

This protocol measures the ability of this compound to antagonize agonist-induced calcium mobilization in cells expressing M1 or M3 receptors.

Materials:

  • Cells expressing human M1 or M3 receptors (e.g., CHO or HEK293 cells)

  • Cell culture medium

  • This compound

  • Muscarinic agonist (e.g., Carbachol)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Fluorescent plate reader with an integrated fluid handling system

Procedure:

  • Cell Culture and Plating: Culture the cells expressing the target receptor in appropriate medium. Plate the cells in a 96-well or 384-well black-walled, clear-bottom microplate and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer. Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution at 37°C for a specified time (e.g., 60 minutes).

  • Compound Incubation: Wash the cells to remove excess dye. Add serial dilutions of this compound to the wells and incubate for a predetermined time to allow for receptor binding.

  • Agonist Stimulation and Fluorescence Measurement:

    • Place the microplate in the fluorescent plate reader.

    • Establish a baseline fluorescence reading.

    • Inject the muscarinic agonist (e.g., carbachol) into the wells.

    • Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the agonist dose-response curves in the presence of different concentrations of this compound.

    • Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response.

Conclusion

This compound is a critical tool for the detailed investigation of muscarinic receptor pharmacology. The provided data and protocols offer a solid foundation for researchers to design and execute experiments aimed at characterizing the interaction of this and other compounds with M1, M2, and M3 muscarinic receptors. Accurate and reproducible data from such studies are essential for the development of novel therapeutics targeting the muscarinic system.

References

Employing "Solifenacin D5 hydrochloride" for ion channel activation research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed overview of the use of Solifenacin in ion channel research, with a specific focus on its role as an activator of M-type potassium channels. While the deuterated form, Solifenacin D5 hydrochloride, is an essential tool for pharmacokinetic and bioanalytical studies, its direct application in ion channel activation research is not documented. This document will therefore focus on the pharmacological effects of the parent compound, Solifenacin, on ion channel function and provide detailed protocols for its investigation.

A Note on this compound:

This compound is a stable, isotopically labeled version of Solifenacin.[1][2] The "D5" designation indicates the presence of five deuterium atoms, which replace five hydrogen atoms in the molecule.[3] This modification results in a higher molecular weight, making it an ideal internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] Its primary application is in pharmacokinetic studies to accurately determine the concentration of Solifenacin in biological samples.[4] There is currently no evidence to suggest that this compound is used for or possesses different ion channel activating properties compared to Solifenacin.

Application 1: Activation of M-type Potassium (KCNQ/Kv7) Channels

Recent studies have revealed a novel mechanism of action for Solifenacin, independent of its well-known antimuscarinic properties. Solifenacin has been shown to directly activate M-type potassium (K_M) channels, which are encoded by the KCNQ gene family.[7][8] This finding opens new avenues for research into the therapeutic potential of Solifenacin and similar compounds in conditions where M-channel activation is beneficial, such as certain types of epilepsy and neuronal hyperexcitability.

Quantitative Data Summary

The following table summarizes the key quantitative data from a study investigating the effects of Solifenacin on M-type K+ currents (I_K(M)) in pituitary GH3 cells.[7][8]

ParameterValueCell TypeExperimental ConditionReference
EC_50 for I_K(M) increase0.34 µMGH3 cellsWhole-cell patch clamp[7][8]
K_D from activation time constant0.55 µMGH3 cellsWhole-cell patch clamp[7][8]
Effect on Single Channel Conductance No changeGH3 cellsCell-attached single-channel recording[7][8]
Effect on Mean Open Time IncreasedGH3 cellsCell-attached single-channel recording[7][8]
Shift in Steady-State Activation Curve To the leftGH3 cellsWhole-cell patch clamp[7][8]

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Recording of M-type K+ Currents

This protocol is adapted from studies on GH3 cells and is designed to measure the effect of Solifenacin on macroscopic M-type potassium currents.[7][8]

1. Cell Preparation:

  • Culture pituitary GH3 cells in Ham’s F-12 medium supplemented with 15% horse serum, 2.5% fetal calf serum, and 2 mM L-glutamine in a humidified atmosphere of 5% CO2 at 37°C.

  • Dissociate cells using a 1% trypsin/EDTA solution and plate them on 35-mm culture dishes.

2. Solutions:

  • External Solution (Normal Tyrode's): 136.5 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.53 mM MgCl2, 5.5 mM glucose, and 5.5 mM HEPES-NaOH buffer (pH 7.4).

  • Pipette (Internal) Solution: 130 mM K-aspartate, 20 mM KCl, 1 mM KH2PO4, 1 mM MgCl2, 3 mM MgATP, 0.1 mM Na2GTP, 0.1 mM EGTA, and 5 mM HEPES-KOH buffer (pH 7.2).

3. Electrophysiological Recording:

  • Perform recordings using a patch-clamp amplifier in the whole-cell configuration.

  • Use fire-polished borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal and rupture the membrane to obtain the whole-cell configuration.

  • Hold the cell at a holding potential of -80 mV.

  • To elicit I_K(M), apply depolarizing voltage steps from -80 mV to -10 mV for 1 second.

  • Apply Solifenacin at various concentrations (e.g., 0.1 µM to 10 µM) to the external solution and record the changes in I_K(M) amplitude and kinetics.

Protocol 2: Single-Channel Recording of M-type K+ Channels

This protocol allows for the investigation of Solifenacin's effects on the properties of individual M-type potassium channels.[7][8]

1. Cell Preparation:

  • Follow the same cell preparation steps as in Protocol 1.

2. Solutions:

  • Bath Solution (High K+): 145 mM KCl, 0.53 mM MgCl2, and 5 mM HEPES-KOH buffer (pH 7.4).

  • Pipette Solution (Low K+): 136.5 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.53 mM MgCl2, 5.5 mM glucose, and 5.5 mM HEPES-NaOH buffer (pH 7.4).

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier in the cell-attached configuration.

  • Hold the patched membrane at a potential of +20 mV relative to the bath.

  • Record single-channel currents in the absence (control) and presence of Solifenacin (e.g., 0.3 µM and 1 µM) applied to the bath solution.

  • Analyze the single-channel amplitude, open probability, and mean open time.

Signaling Pathways and Workflows

Solifenacin's Dual Mechanism of Action

Solifenacin exhibits a dual mechanism of action. Its primary, well-established role is as a competitive antagonist of muscarinic M3 receptors, which blocks the downstream signaling cascade that leads to smooth muscle contraction.[9][10] A secondary, independent mechanism is the direct activation of M-type potassium channels, leading to neuronal hyperpolarization and reduced excitability.[7][8]

G cluster_0 Muscarinic M3 Receptor Antagonism cluster_1 M-type K+ Channel Activation ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R binds PLC Phospholipase C (PLC) M3R->PLC activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Solifenacin_antagonist Solifenacin Solifenacin_antagonist->M3R blocks Solifenacin_agonist Solifenacin KM_channel M-type K+ Channel (Kv7) Solifenacin_agonist->KM_channel activates K_efflux K+ Efflux KM_channel->K_efflux Hyperpolarization Hyperpolarization & Reduced Excitability K_efflux->Hyperpolarization

Caption: Dual mechanisms of Solifenacin action.

Experimental Workflow for Investigating Ion Channel Modulation

The following diagram illustrates a typical workflow for characterizing the effects of a compound like Solifenacin on a specific ion channel.

G start Start: Hypothesis (Solifenacin modulates ion channels) cell_prep Cell Line Selection & Culture (e.g., GH3 cells) start->cell_prep whole_cell Whole-Cell Patch Clamp cell_prep->whole_cell single_channel Single-Channel Recording (Cell-attached or excised patch) cell_prep->single_channel wc_data Record Macroscopic Currents (I-V curves, activation/inactivation kinetics) whole_cell->wc_data analysis Data Analysis (Dose-response curves, statistical analysis) wc_data->analysis sc_data Record Single-Channel Events (conductance, open probability, dwell times) single_channel->sc_data sc_data->analysis conclusion Conclusion: Characterize modulatory effects analysis->conclusion

Caption: Workflow for electrophysiological characterization.

Logical Relationship of Solifenacin's Effects on M-type K+ Channels

This diagram outlines the logical progression from the application of Solifenacin to the resulting physiological effect on excitable cells.

G Solifenacin Solifenacin Application KM_binding Binding to M-type K+ Channel Solifenacin->KM_binding Channel_activation Increased Channel Open Probability KM_binding->Channel_activation K_current Increased Macroscopic K+ Current (IK(M)) Channel_activation->K_current Membrane_potential Membrane Hyperpolarization K_current->Membrane_potential Excitability Decreased Cellular Excitability Membrane_potential->Excitability

Caption: Logical flow of Solifenacin's effect on M-type K+ channels.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Solifenacin-D5 Hydrochloride as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Solifenacin-D5 hydrochloride for use as an internal standard in analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the role of an internal standard (IS) like Solifenacin-D5 hydrochloride in an analytical assay?

An internal standard is a compound with a chemical structure and physicochemical properties similar to the analyte of interest (in this case, Solifenacin). It is added at a known, constant concentration to all samples, including calibrators, quality controls, and unknown samples, before sample processing.[1][2] The primary role of an IS is to correct for the variability that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the quantitative results.[2]

Q2: Why is it crucial to optimize the concentration of Solifenacin-D5 hydrochloride?

Optimizing the internal standard concentration is critical for several reasons:

  • Ensuring Accurate Quantification: An inappropriate IS concentration can lead to biased results.[1]

  • Avoiding Detector Saturation: A concentration that is too high can saturate the detector, leading to non-linear responses.

  • Maintaining Signal-to-Noise Ratio: A concentration that is too low may result in a poor signal-to-noise ratio, compromising the precision of the measurement.

  • Mimicking Analyte Behavior: The IS should have a response that is consistent and proportional to the analyte across the entire calibration range.

Q3: What is a typical concentration range for Solifenacin-D5 hydrochloride as an internal standard?

The optimal concentration is application-dependent. However, published literature provides some examples of concentrations used in bioanalytical methods. These can serve as a starting point for optimization.

ApplicationInternal Standard ConcentrationAnalyte Calibration RangeReference
Pharmacokinetic study in rat plasmaNot explicitly stated, but used for quantification0.1-100.0 ng/mL[3]
Pharmacokinetic study in human plasma10 µL of 0.1 µg/mL (100 ng/mL) added to 100 µL of plasma0.200 to 100 ng/mL[4]
Bioequivalence studyNot explicitly stated, but used for quantification0.5 - 60.0 ng/mL[5]

Q4: How does the concentration of the analyte of interest (Solifenacin) affect the choice of the internal standard concentration?

The concentration of the internal standard should ideally be in the mid-range of the analyte's calibration curve. This ensures that the IS response is strong enough to be measured precisely without being so high that it causes ion suppression or detector saturation, particularly at the upper end of the analyte's concentration range.[6]

Troubleshooting Guide

Problem 1: High variability in the internal standard peak area across a sample batch.

  • Potential Cause: Inconsistent sample preparation, such as pipetting errors, incomplete extraction, or variable solvent evaporation.[7]

  • Troubleshooting Steps:

    • Review the sample preparation protocol for consistency.

    • Ensure proper mixing of the internal standard solution before adding it to the samples.

    • Verify the accuracy and precision of all pipettes and automated liquid handlers.

    • Check for and prevent solvent evaporation during sample processing and storage.

  • Potential Cause: Issues with the LC-MS system, such as inconsistent injection volumes or a dirty ion source.[7]

  • Troubleshooting Steps:

    • Check the autosampler for air bubbles and ensure consistent injection volumes.

    • Perform routine maintenance on the mass spectrometer's ion source, such as cleaning, to ensure stable ionization.

    • Investigate for potential carryover from high-concentration samples.

Problem 2: The internal standard signal decreases as the analyte concentration increases.

  • Potential Cause: Ion suppression. At high analyte concentrations, the analyte molecules can compete with the internal standard molecules for ionization in the mass spectrometer's source, leading to a decrease in the IS signal.[6]

  • Troubleshooting Steps:

    • Reduce the concentration of the internal standard.

    • Dilute the samples to bring the analyte concentration into a range where ion suppression is minimized.

    • Optimize the chromatographic separation to ensure the analyte and internal standard are not co-eluting with highly concentrated matrix components.

Problem 3: Non-linear calibration curve.

  • Potential Cause: An inappropriate internal standard concentration can contribute to non-linearity.[1][6]

  • Troubleshooting Steps:

    • Re-evaluate the chosen internal standard concentration. Prepare a series of test samples with a fixed analyte concentration and varying internal standard concentrations to find a concentration that provides a consistent response ratio.

    • Ensure that the internal standard is not exhibiting saturation at the chosen concentration.

Experimental Protocol for Optimizing Internal Standard Concentration

This protocol outlines a systematic approach to determine the optimal concentration of Solifenacin-D5 hydrochloride for a given analytical method.

Objective: To identify the concentration of Solifenacin-D5 hydrochloride that provides a stable and reproducible signal without causing ion suppression or detector saturation, and that effectively normalizes the analyte signal across the calibration range.

Materials:

  • Solifenacin-D5 hydrochloride stock solution (e.g., 1 mg/mL)

  • Solifenacin stock solution (e.g., 1 mg/mL)

  • Blank matrix (e.g., plasma, urine)

  • Mobile phase and sample preparation solvents

Methodology:

  • Prepare Working Solutions:

    • Prepare a series of working solutions of Solifenacin-D5 hydrochloride at different concentrations (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

    • Prepare calibration standards of Solifenacin at various concentrations covering the expected analytical range (e.g., 0.1 to 100 ng/mL).

  • Experiment 1: Internal Standard Response Evaluation:

    • Spike a constant, mid-range concentration of Solifenacin into multiple aliquots of the blank matrix.

    • Add each of the different Solifenacin-D5 hydrochloride working solutions to these aliquots.

    • Process the samples according to the established sample preparation protocol.

    • Analyze the samples by LC-MS/MS and monitor the peak area of the internal standard.

    • Evaluation: Plot the internal standard peak area against its concentration. The ideal concentration will be on the linear part of this curve, well below the saturation point, and provide a robust signal (high signal-to-noise ratio).

  • Experiment 2: Analyte/Internal Standard Response Ratio Consistency:

    • Select three concentrations of Solifenacin-D5 hydrochloride from the linear range determined in Experiment 1 (e.g., low, medium, and high).

    • Prepare a full set of calibration standards for each of the three selected internal standard concentrations.

    • Process and analyze all calibration sets.

    • Evaluation:

      • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration point.

      • Plot the calibration curves for each internal standard concentration.

      • Assess the linearity (R²) and the slope of the calibration curves. The optimal IS concentration should yield a calibration curve with the best linearity over the desired concentration range.

  • Experiment 3: Matrix Effect Evaluation:

    • Using the provisionally optimized internal standard concentration from Experiment 2, assess the matrix effect.

    • Prepare three sets of samples:

      • Set A: Analyte and IS in neat solution.

      • Set B: Blank matrix extract spiked with analyte and IS post-extraction.

      • Set C: Blank matrix spiked with analyte and IS before extraction.

    • Evaluation: Compare the peak areas of the analyte and IS across the three sets to evaluate the extent of ion suppression or enhancement and the ability of the IS to compensate for these effects.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp1 Experiment 1: IS Response cluster_exp2 Experiment 2: Response Ratio cluster_exp3 Experiment 3: Matrix Effect prep_is Prepare IS Working Solutions (1-500 ng/mL) exp1_add_is Add varying IS concentrations prep_is->exp1_add_is prep_analyte Prepare Analyte Calibration Standards (0.1-100 ng/mL) exp1_spike Spike mid-range Analyte into blank matrix prep_analyte->exp1_spike exp1_spike->exp1_add_is exp1_analyze Process and Analyze exp1_add_is->exp1_analyze exp1_eval Evaluate IS Peak Area vs. Concentration exp1_analyze->exp1_eval exp2_select Select 3 IS concentrations from linear range exp1_eval->exp2_select exp2_prep_cal Prepare full calibration curves for each IS concentration exp2_select->exp2_prep_cal exp2_analyze Process and Analyze exp2_prep_cal->exp2_analyze exp2_eval Evaluate Linearity (R²) and Slope exp2_analyze->exp2_eval exp3_select Select optimal IS concentration exp2_eval->exp3_select exp3_prep_sets Prepare Sets A, B, and C exp3_select->exp3_prep_sets exp3_analyze Analyze all sets exp3_prep_sets->exp3_analyze exp3_eval Compare Peak Areas to Assess Matrix Effect exp3_analyze->exp3_eval

Caption: Workflow for optimizing internal standard concentration.

Troubleshooting_Guide cluster_var High IS Peak Area Variability cluster_supp IS Signal Decreases with Increasing Analyte cluster_nonlin Non-Linear Calibration Curve start Problem Encountered var_cause1 Inconsistent Sample Prep? start->var_cause1 var_cause2 LC-MS System Issue? start->var_cause2 supp_cause Ion Suppression? start->supp_cause nonlin_cause Inappropriate IS Concentration? start->nonlin_cause var_sol1 Review protocol, check pipettes, prevent evaporation var_cause1->var_sol1 var_sol2 Check autosampler, clean ion source var_cause2->var_sol2 supp_sol Reduce IS concentration, dilute sample, optimize chromatography supp_cause->supp_sol nonlin_sol Re-evaluate IS concentration, check for saturation nonlin_cause->nonlin_sol

References

Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis of Solifenacin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects when analyzing Solifenacin using Liquid Chromatography-Mass Spectrometry (LC-MS) with its deuterated internal standard, Solifenacin D5 hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are matrix effects and how do they affect the analysis of Solifenacin?

Answer:

Matrix effects are the alteration of ionization efficiency for a target analyte, such as Solifenacin, due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine).[1][2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of the analytical method.[1][4][5] When analyzing biological samples, endogenous materials like salts, proteins, and phospholipids are common causes of matrix effects.[6]

FAQ 2: I am observing significant ion suppression for Solifenacin, but not for its deuterated internal standard, Solifenacin D5. What could be the cause?

Answer:

While stable isotope-labeled internal standards (SIL-IS) like Solifenacin D5 are designed to co-elute with and exhibit similar ionization behavior to the analyte, differential matrix effects can still occur.[7][8] This phenomenon can arise from slight differences in retention time between the analyte and the internal standard, causing them to be affected differently by a rapidly changing matrix environment at the ion source.[7] Even minor chromatographic shifts can lead to significant variations in ionization suppression between the two compounds.

Troubleshooting Steps:

  • Optimize Chromatography: The primary goal is to achieve complete co-elution of Solifenacin and Solifenacin D5, away from interfering matrix components.

    • Gradient Modification: Adjust the gradient slope or mobile phase composition to better separate the analytes from the matrix.

    • Column Selection: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.

  • Evaluate Sample Preparation: The current extraction method may not be sufficiently removing interfering phospholipids or other matrix components.[6] Consider alternative sample preparation techniques. (See FAQ 4 for a comparison).

FAQ 3: How can I qualitatively and quantitatively assess matrix effects for my Solifenacin assay?

Answer:

Two primary methods are used to evaluate matrix effects: the post-column infusion technique for qualitative assessment and the post-extraction spike method for quantitative assessment.[9][10]

Qualitative Assessment: Post-Column Infusion

This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Experimental Protocol:

    • Infuse a standard solution of Solifenacin and Solifenacin D5 at a constant flow rate into the LC eluent stream after the analytical column but before the mass spectrometer.

    • Inject a blank, extracted matrix sample onto the LC column.

    • Monitor the signal of the infused analytes. Any deviation (dip or rise) from the stable baseline indicates the presence of matrix effects at that retention time.

Quantitative Assessment: Post-Extraction Spike

This is the most common method to quantify the extent of matrix effects.[1][9]

  • Experimental Protocol:

    • Set A: Prepare Solifenacin and Solifenacin D5 standards in a neat (pure) solvent.

    • Set B: Extract blank matrix samples. Spike the extracted matrix with Solifenacin and Solifenacin D5 at the same concentrations as Set A.

    • Analyze both sets of samples.

    • Calculation:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

      • The FDA recommends that the matrix effect be evaluated to ensure it does not compromise the integrity of the assay.[4]

Diagram: Workflow for Assessing Matrix Effects

cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment qual_start Post-Column Infusion Setup qual_infuse Infuse Analyte Solution Post-Column qual_start->qual_infuse qual_inject Inject Extracted Blank Matrix qual_infuse->qual_inject qual_monitor Monitor Analyte Signal for Dips/Rises qual_inject->qual_monitor qual_result Identify Retention Times of Matrix Effects qual_monitor->qual_result quant_start Post-Extraction Spike Method quant_setA Prepare Standards in Neat Solvent (A) quant_start->quant_setA quant_setB Spike Extracted Blank Matrix (B) quant_start->quant_setB quant_analyze Analyze Both Sets via LC-MS quant_setA->quant_analyze quant_setB->quant_analyze quant_calc Calculate Matrix Effect: (B/A) * 100 quant_analyze->quant_calc quant_result Quantify Ion Suppression/Enhancement quant_calc->quant_result start Start: Suspected Matrix Effect cluster_qualitative cluster_qualitative start->cluster_qualitative cluster_quantitative cluster_quantitative start->cluster_quantitative

Caption: Workflow for evaluating matrix effects.

FAQ 4: My assay is suffering from significant ion suppression. What are the best strategies to mitigate this for Solifenacin analysis?

Answer:

Mitigating matrix effects typically involves a combination of optimizing sample preparation and chromatographic conditions.[1][11] The use of a deuterated internal standard like Solifenacin D5 is a crucial first step, but may not be sufficient on its own.[7][12]

Strategies for Mitigation:

  • Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible before injection.

    • Protein Precipitation (PPT): Simple and fast, but often results in "dirtier" extracts, leaving phospholipids that are major contributors to matrix effects.[6]

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively retain the analyte while matrix components are washed away.[6] This is often the most effective method for minimizing matrix effects.

  • Enhance Chromatographic Separation:

    • Adjust Mobile Phase: Modifying the mobile phase composition (e.g., using volatile buffers like ammonium formate) can improve ionization efficiency and chromatographic resolution.[11]

    • Change Flow Rate: Lowering the flow rate can sometimes reduce the impact of matrix effects.[13]

    • Use a Guard Column: This can help protect the analytical column from strongly retained matrix components.

  • Dilute the Sample: A simple approach is to dilute the sample, which reduces the concentration of both the analyte and the interfering matrix components.[13] However, this may compromise the limit of quantitation.

Data & Protocols

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Technique Principle Pros Cons Typical Recovery for Solifenacin
Protein Precipitation (PPT) Protein removal by adding an organic solvent (e.g., Methanol, Acetonitrile).Fast, simple, inexpensive.High potential for matrix effects (phospholipids remain).[6]85-100%
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids.Cleaner extracts than PPT, good recovery.More labor-intensive, requires solvent optimization.>80%
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent, interferences are washed away.Provides the cleanest extracts, significantly reduces matrix effects.[6]More complex method development, higher cost.>85%[14]
Experimental Protocol: Solid-Phase Extraction (SPE) for Solifenacin from Plasma

This protocol is a representative example based on common SPE procedures for basic drugs in biological fluids.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of Methanol followed by 1 mL of water.

  • Loading: Pretreat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid. Load the pretreated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1 M acetic acid.

    • Wash 2: 1 mL of Methanol.

  • Elution: Elute Solifenacin and Solifenacin D5 with 1 mL of 5% ammonium hydroxide in Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Diagram: Decision Pathway for Troubleshooting Matrix Effects

cluster_strategies Mitigation Strategies start Start: Inaccurate/Imprecise Results for Solifenacin check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me is_me_present Is Matrix Effect Significant? check_me->is_me_present no_me Troubleshoot Other Parameters (e.g., Instrument, Standard Stability) is_me_present->no_me No yes_me yes_me is_me_present->yes_me Yes yes_me_options Select Mitigation Strategy yes_me->yes_me_options opt_chrom Optimize Chromatography (Gradient, Column) yes_me_options->opt_chrom opt_prep Improve Sample Prep (Switch to LLE or SPE) yes_me_options->opt_prep opt_dilute Dilute Sample yes_me_options->opt_dilute re_eval Re-evaluate Matrix Effect opt_chrom->re_eval opt_prep->re_eval opt_dilute->re_eval is_resolved Is Matrix Effect Resolved? re_eval->is_resolved resolved Finalize Method is_resolved->resolved Yes not_resolved Combine Strategies or Re-develop Method is_resolved->not_resolved No not_resolved->yes_me_options

Caption: Decision pathway for mitigating matrix effects.

References

Technical Support Center: Solifenacin D5 Hydrochloride Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal intensity of "Solifenacin D5 hydrochloride" during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound in positive electrospray ionization (ESI) mode?

When using tandem mass spectrometry, Solifenacin D5 typically forms a protonated molecule [M+H]⁺. The most common precursor ion is m/z 368.14.[1] This precursor ion can then be fragmented to produce several product ions, with m/z 110.20 being a common and robust choice for quantification.[1] Another reported product ion is m/z 198.2.[2][3]

Q2: Why is the signal intensity of my this compound internal standard low?

Low signal intensity of a deuterated internal standard like Solifenacin D5 can stem from several factors:

  • Ion Suppression: Co-eluting matrix components from the sample (e.g., salts, phospholipids) can compete with Solifenacin D5 for ionization in the ESI source, leading to a reduced signal.[4] High concentrations of the non-deuterated analyte (Solifenacin) can also suppress the signal of the internal standard.

  • Suboptimal ESI Source Conditions: The efficiency of ionization is highly dependent on parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature.[5] If these are not optimized for Solifenacin D5, a weak signal may result.

  • Inappropriate Mobile Phase Composition: The pH and organic content of the mobile phase significantly influence the ionization efficiency of analytes.[1][6] For a basic compound like Solifenacin, a mobile phase with an appropriate pH is crucial for efficient protonation.

  • Poor Fragmentation: If the collision energy in the mass spectrometer is not optimized, the fragmentation of the precursor ion (m/z 368.14) into the desired product ion will be inefficient, leading to a low signal.

  • Contamination: Buildup of contaminants in the ion source or mass spectrometer can lead to a general decrease in signal intensity over time.[7]

Q3: Can the mobile phase composition be modified to improve the signal intensity of this compound?

Yes, optimizing the mobile phase is a critical step in enhancing signal intensity. Here are some key considerations:

  • pH Adjustment: Solifenacin is a basic compound. Using a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid or 10 mM ammonium formate) will promote the formation of the protonated molecule [M+H]⁺, which is essential for good signal intensity in positive ESI mode.[8]

  • Organic Modifier: The type and percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase affect the desolvation process in the ESI source. A higher percentage of organic solvent generally leads to more efficient desolvation and can improve signal intensity.[4]

  • Additives: Volatile additives like ammonium formate or ammonium acetate can improve signal consistency and reduce the formation of unwanted adducts (e.g., sodium adducts).[4][9]

Troubleshooting Guides

Issue: Low or No Signal for this compound

This guide provides a systematic approach to troubleshooting a weak or absent signal for your deuterated internal standard.

Troubleshooting Workflow

A Start: Low/No Signal B Check MS Instrument Status A->B C Verify Infusion of Solifenacin D5 Standard B->C Instrument OK C->B No Signal in Infusion D Optimize ESI Source Parameters C->D Signal Present in Infusion E Evaluate Mobile Phase Composition D->E Optimization Ineffective H Problem Resolved D->H Signal Improved F Assess Chromatographic Conditions E->F Mobile Phase OK E->H Signal Improved G Investigate Sample Preparation F->G Chromatography OK F->H Signal Improved G->H Signal Improved

Caption: Troubleshooting workflow for low or no signal.

Step-by-Step Guide:

  • Check MS Instrument Status:

    • Ensure the mass spectrometer is properly calibrated and tuned.

    • Verify that the vacuum levels are within the normal operating range.

    • Confirm that all necessary gases (e.g., nitrogen) are flowing at the correct pressures.

  • Verify Infusion of Solifenacin D5 Standard:

    • Prepare a fresh solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Directly infuse the solution into the mass spectrometer, bypassing the LC system.

    • If a signal is observed, the issue likely lies with the LC system or the chromatographic method.

    • If there is still no signal, the problem is likely with the mass spectrometer settings or the standard itself.

  • Optimize ESI Source Parameters:

    • Systematically adjust the following parameters while infusing the standard to maximize the signal intensity of the m/z 368.14 -> 110.20 transition:

      • Capillary Voltage

      • Nebulizer Gas Pressure

      • Drying Gas Flow Rate and Temperature

      • Source Temperature

  • Evaluate Mobile Phase Composition:

    • Ensure the mobile phase is properly prepared and degassed.

    • Verify the pH of the aqueous component. For Solifenacin, a pH between 3 and 4 is often effective.

    • Consider adding or increasing the concentration of a volatile additive like formic acid or ammonium formate.

  • Assess Chromatographic Conditions:

    • Ensure the correct column is installed and has not exceeded its lifetime.

    • Check for any leaks in the LC system.

    • Verify that the gradient profile is appropriate to ensure elution of Solifenacin D5.

  • Investigate Sample Preparation:

    • Review the sample extraction procedure to ensure there are no steps that could lead to significant loss of the internal standard.

    • Analyze a "neat" sample (Solifenacin D5 spiked into the final reconstitution solvent) to assess recovery.

Issue: Inconsistent or Drifting Signal Intensity of this compound

This guide addresses situations where the signal of the internal standard is not stable across an analytical run.

Logical Relationship for Diagnosing Inconsistent Signal

A Inconsistent Signal B Random Fluctuation A->B C Systematic Drift (Decreasing) A->C D Systematic Drift (Increasing) A->D E Instrument Instability B->E F Inconsistent Sample Matrix B->F J Mobile Phase Instability B->J G Source Contamination C->G H Column Degradation C->H I Carryover D->I

Caption: Diagnosing inconsistent signal intensity.

Potential Causes and Solutions:

  • Random Fluctuation:

    • Instrument Instability: Check for fluctuations in spray stability. Ensure the ESI needle is clean and properly positioned.

    • Inconsistent Sample Matrix: If matrix effects vary significantly between samples, this can cause random signal fluctuations. Improve sample cleanup procedures to remove more interfering components.

    • Mobile Phase Instability: Ensure mobile phases are well-mixed and degassed.

  • Systematic Drift (Decreasing Signal):

    • Source Contamination: A gradual decrease in signal over a run is a classic sign of ion source contamination. Clean the ion source, including the capillary and skimmer.

    • Column Degradation: The performance of the analytical column can degrade over time, leading to peak shape issues and decreased signal intensity. Replace the column if necessary.

  • Systematic Drift (Increasing Signal):

    • Carryover: If there is carryover from a high-concentration sample to subsequent injections, you may observe an increasing signal trend. Implement a robust wash method for the autosampler injection needle and port.

Data and Protocols

Table 1: Recommended Mass Spectrometry Parameters for Solifenacin D5
ParameterTypical Value
Ionization ModePositive Electrospray (ESI+)
Precursor Ion (m/z)368.14[1]
Product Ion (m/z)110.20[1] or 198.2[2][3]
Capillary Voltage3.0 - 4.5 kV
Nebulizer Gas30 - 50 psi
Drying Gas Flow8 - 12 L/min
Drying Gas Temp.300 - 350 °C
Collision EnergyOptimize for specific instrument

Note: These are starting values and should be optimized for your specific instrument and method.

Table 2: Example Mobile Phase Compositions for Solifenacin Analysis
Mobile Phase AMobile Phase BGradient Example
10 mM Ammonium Formate in Water, pH 4.0[8]Acetonitrile10-90% B over 5 min
0.1% Formic Acid in WaterMethanol20-80% B over 8 min
100mM Ammonium Acetate with 1% Formic Acid[3]MethanolIsocratic 90% B[3]
Experimental Protocol: Optimization of ESI Source Parameters

This protocol outlines a systematic approach to optimizing ESI source parameters for Solifenacin D5 using direct infusion.

Objective: To determine the optimal ESI source settings for maximizing the signal intensity of the Solifenacin D5 (m/z 368.14 -> 110.20) transition.

Materials:

  • This compound standard

  • HPLC-grade acetonitrile and water

  • Formic acid (LC-MS grade)

  • Syringe pump and infusion line

  • Mass spectrometer

Procedure:

  • Prepare Infusion Solution:

    • Prepare a 100 ng/mL solution of this compound in 50:50 (v/v) acetonitrile:water containing 0.1% formic acid.

  • Set up Infusion:

    • Set the syringe pump to a flow rate of 10 µL/min.

    • Connect the infusion line directly to the ESI source of the mass spectrometer.

  • Initial Mass Spectrometer Settings:

    • Set the mass spectrometer to monitor the m/z 368.14 -> 110.20 transition in MRM mode.

    • Use the initial parameter values from Table 1.

  • Systematic Optimization:

    • Capillary Voltage: While infusing the solution, vary the capillary voltage from 2.0 to 5.0 kV in 0.5 kV increments. Record the signal intensity at each step and identify the voltage that provides the maximum signal.

    • Nebulizer Gas Pressure: At the optimal capillary voltage, vary the nebulizer gas pressure (e.g., from 20 to 60 psi). Record the signal intensity and determine the optimal pressure.

    • Drying Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and temperature in a similar manner.

    • Collision Energy: Vary the collision energy to maximize the intensity of the product ion (m/z 110.20).

  • Finalize Optimized Parameters:

    • Record the final set of optimized parameters that yield the highest and most stable signal for Solifenacin D5.

Experimental Workflow for ESI Optimization

A Prepare Infusion Standard B Direct Infusion (10 µL/min) A->B C Set Initial MS Parameters B->C D Optimize Capillary Voltage C->D E Optimize Nebulizer Gas D->E F Optimize Drying Gas Flow & Temp E->F G Optimize Collision Energy F->G H Final Optimized Method G->H

Caption: Workflow for ESI source parameter optimization.

References

Addressing solubility issues of "Solifenacin D5 hydrochloride" in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential solubility issues with "Solifenacin D5 hydrochloride" in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of solifenacin salts?

Quantitative data for solifenacin succinate's solubility has been reported to be between 200-300 mg/mL in media with a pH range of 1-6.8 and approximately 10 mg/mL in PBS at pH 7.2[1][5]. Given that the core molecule is the same, significant solubility of this compound in aqueous solutions is also anticipated.

Q2: Why might I be observing poor solubility with this compound when the succinate salt is highly soluble?

A2: Several factors could contribute to this observation:

  • Common Ion Effect: Hydrochloride salts of drugs can sometimes exhibit lower solubility in acidic solutions or buffers containing chloride ions due to the common ion effect, which suppresses the dissolution of the salt[6][7].

  • Polymorphism: The crystalline form (polymorph) of the hydrochloride salt you are using may have different solubility characteristics compared to other forms or the succinate salt[8].

  • pH of the Solution: The solubility of ionizable compounds like solifenacin can be pH-dependent. While solifenacin succinate shows high solubility across a range of pH values, the hydrochloride salt might behave differently.

  • Purity of the Compound: Impurities in the material could potentially impact its solubility.

Q3: What are the key physicochemical properties of this compound?

A3: The available data provides the following information for this compound:

PropertyValue
Molecular FormulaC23H22D5ClN2O2[9]
Molecular Weight398.93 g/mol [9]
AppearanceWhite to Off-White Solid[9]

Troubleshooting Guide for Solubility Issues

If you are encountering solubility challenges with this compound, please follow these troubleshooting steps.

Initial Assessment

First, confirm the identity and purity of your this compound. Then, perform a simple solubility test in deionized water to establish a baseline.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Investigation & Optimization cluster_2 Outcome A Poor Solubility Observed B Adjust pH A->B Is the compound ionizable? C Gentle Heating B->C If pH adjustment is insufficient F Solubility Achieved B->F D Sonication C->D For persistent particulates C->F E Use of Co-solvents D->E If solubility is still limited D->F E->F

Caption: A stepwise workflow for addressing solubility issues.

Detailed Troubleshooting Steps

1. pH Adjustment:

  • Rationale: Solifenacin is a basic compound, and its hydrochloride salt is formed with a strong acid. Adjusting the pH of the aqueous solution can significantly impact solubility.

  • Protocol:

    • Prepare a suspension of this compound in your desired aqueous buffer.

    • Gradually add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while monitoring the pH and observing for dissolution.

    • For basic compounds like solifenacin, solubility is generally higher at a lower pH.

2. Gentle Heating and Sonication:

  • Rationale: Providing energy can help overcome the lattice energy of the crystal and promote dissolution.

  • Protocol:

    • Warm the solution gently in a water bath (e.g., to 37°C) while stirring[10]. Avoid excessive heat, which could degrade the compound.

    • If particulates remain, place the sample in a bath sonicator for 5-10 minute intervals to aid in breaking up aggregates[10].

3. Use of Co-solvents:

  • Rationale: If aqueous solubility remains a challenge, the use of a water-miscible organic co-solvent can increase the polarity of the solvent system and improve solubility.

  • Protocol:

    • Prepare a stock solution of this compound in an organic solvent such as DMSO, ethanol, or dimethyl formamide (DMF)[5].

    • Make further dilutions of this stock solution into your aqueous buffer. It is crucial to add the organic stock solution to the aqueous buffer and not the other way around, with vigorous mixing, to prevent precipitation[10].

    • Ensure the final concentration of the organic solvent is low enough to be compatible with your experimental system (typically ≤ 0.1% for cell-based assays)[10].

Summary of Solifenacin Succinate Solubility Data

The following table summarizes the reported solubility of solifenacin succinate, which can serve as a useful reference.

Solvent/MediumpHTemperatureReported Solubility
Aqueous Media1-6.837°C~200-300 mg/mL[1]
PBS7.2Not Specified~10 mg/mL[5]
WaterRoom TempFreely Soluble[3]
EthanolNot Specified~5 mg/mL[5]
DMSONot Specified~25 mg/mL[5]
DMFNot Specified~25 mg/mL[5]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination

This protocol is designed to determine the equilibrium solubility of this compound in a specific aqueous buffer.

Equilibrium_Solubility_Protocol A Add excess compound to buffer B Equilibrate (e.g., 24-48h at 25°C) A->B C Filter to remove undissolved solid B->C D Analyze supernatant concentration (e.g., HPLC) C->D E Determine solubility D->E

Caption: Workflow for determining equilibrium solubility.

Methodology:

  • Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • After equilibration, confirm that undissolved solid remains.

  • Filter the solution (e.g., using a 0.45 µm filter) to remove the excess solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

This technical support guide is intended to provide a starting point for addressing solubility issues with this compound. The inherent high solubility of the solifenacin moiety, as demonstrated by the succinate salt, suggests that with appropriate optimization of conditions, good aqueous solubility should be achievable.

References

"Solifenacin D5 hydrochloride" stability in long-term storage and experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center guide for Solifenacin D5 hydrochloride.

Technical Support Center: this compound

This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of this compound. The information is presented in a question-and-answer format, including troubleshooting advice and detailed experimental data. As this compound is a deuterated internal standard, its chemical stability is comparable to its non-deuterated counterpart, Solifenacin. Therefore, this guide leverages stability data from studies on Solifenacin succinate and hydrochloride to provide a comprehensive overview.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C.[1][2][3]

Q2: What is the expected shelf-life of solid this compound when stored correctly?

A2: When stored as recommended at -20°C, the solid form is stable for at least four years.[1]

Q3: How should I prepare and store stock solutions of this compound?

A3: Stock solutions can be prepared in solvents such as DMSO or methanol.[1] For optimal stability, it is recommended to prepare solutions fresh for each use. If storage is necessary, solutions should be prepared, aliquoted into tightly sealed vials to minimize freeze-thaw cycles, and stored at -20°C. These aliquots are generally usable for up to one month.

Q4: What are the primary degradation pathways for solifenacin?

A4: The main degradation pathways identified in forced degradation studies are oxidation, hydrolysis (under acidic, basic, and neutral conditions), and photolysis.[4][5] Oxidation is considered the principal degradation mechanism.[6]

Q5: Is this compound sensitive to light?

A5: Yes. Studies on the parent compound, solifenacin, show it is unstable under photolytic stress.[4][5] Therefore, both the solid compound and its solutions should be protected from light.

Q6: How does temperature affect the stability of this compound?

A6: The solid form is stable enough for shipping at room temperature for short periods.[1] However, for long-term storage, -20°C is required.[1][2] In solution, stability is reduced, and degradation can be accelerated by elevated temperatures, especially when combined with other stress factors like acidic or basic pH.[7] The amorphous form of solifenacin is particularly unstable under conditions of high temperature and humidity.[6]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Inconsistent or low signal intensity in LC-MS analysis. Degradation of Stock Solution: The solution may have degraded due to improper storage, age, or repeated freeze-thaw cycles.Prepare a fresh stock solution from the solid material. Ensure aliquots are stored at -20°C and used within one month.
Degradation During Sample Preparation: Exposure to light, extreme pH, or oxidizing agents in the sample matrix can cause degradation.Minimize the exposure of samples to light. Ensure the final sample pH is near neutral if possible. Prepare samples immediately before analysis to reduce exposure time to potentially harsh conditions.
Appearance of unexpected peaks in the chromatogram. Formation of Degradation Products: Solifenacin is known to degrade under stress. The primary degradation products are often N-oxides or products of hydrolysis.[5][6]Confirm the identity of the primary peak using a freshly prepared standard. Review the experimental protocol for potential stressors (e.g., light exposure, pH, temperature). The presence of new peaks may indicate degradation.
Contamination: Solvents, reagents, or labware may be contaminated.Run a blank injection of the solvent to check for contaminants. Ensure all glassware and equipment are thoroughly cleaned. Use high-purity (e.g., HPLC or MS-grade) solvents and reagents.

Stability Data and Experimental Protocols

Summary of Forced Degradation Studies

The following table summarizes results from various forced degradation studies performed on solifenacin succinate, which provides insight into the stability of the core molecule.

Stress ConditionReagent / ParametersDuration & TemperatureDegradation (%)Reference
Acid Hydrolysis 1N HCl6 hours at 60°CNo degradation observed[7]
1N HCl8 hours2.06%[8]
5M HClNot specified~20%[6]
Alkaline Hydrolysis 1N NaOH6 hours at 60°CNo degradation observed[7]
0.1N NaOHNot specifiedSignificant degradation[5]
Oxidative 3% H₂O₂15 minutes at Room TempNo degradation reported[5]
3% H₂O₂Not specified~80%[6]
20% H₂O₂6 hours at 60°CNo degradation observed[7]
Thermal (Dry Heat) Dry Heat6 hours at 105°CNo degradation observed[7]
Dry Heat24 hours at 110°CNo degradation reported[5]
Photolytic Sunlight24 hoursNo degradation reported[5]
UV Light / Fluorescent Lamp1.2 million lux hours & 200 Watt hours/m²No degradation observed[7]
Humidity 90% RH72 hoursNo degradation observed[7]

Note: The variability in reported degradation highlights the critical influence of specific experimental conditions (e.g., concentration, temperature, exact duration).

General Protocol for Forced Degradation Study

This protocol is a generalized methodology based on ICH guidelines and published studies for assessing the stability of solifenacin.[4][7][8]

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to achieve a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N HCl. Keep the mixture at 60°C for 6-8 hours. After incubation, cool the solution and neutralize it with an appropriate amount of 1N NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N NaOH. Keep the mixture at 60°C for 6-8 hours. After incubation, cool and neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3-20% hydrogen peroxide (H₂O₂). Store the mixture at room temperature or 60°C for a specified period (e.g., 6 hours).

  • Thermal Degradation (Solid): Place the solid powder in a petri dish and expose it to dry heat in an oven at 105°C for 6 hours. After exposure, allow it to cool, then prepare a solution for analysis.

  • Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for handling and using this compound as an internal standard in a research setting.

G cluster_storage Preparation & Storage cluster_exp Experimental Use cluster_analysis Data Analysis A Receive Solid Compound B Long-Term Storage (-20°C, Sealed) A->B C Prepare Stock Solution (e.g., in DMSO) B->C D Aliquot & Store Solution (-20°C, up to 1 month) C->D E Spike into Samples (as Internal Standard) D->E F Sample Preparation (Protect from Light/Heat) E->F G LC-MS Analysis F->G H Quantify Analyte G->H I Review Data for Degradation/Interference H->I

General workflow for handling this compound.
Postulated Degradation Pathways

This diagram shows the primary stress conditions that can lead to the degradation of the solifenacin molecule.

G Sol Solifenacin (Core Structure) DP1 N-Oxide Products Sol->DP1 Major DP2 Hydrolyzed Products Sol->DP2 DP3 Photodegradants Sol->DP3 Ox Oxidative Stress (e.g., H₂O₂) Ox->Sol Hy Hydrolytic Stress (Acid/Base/Neutral) Hy->Sol Ph Photolytic Stress (UV/Sunlight) Ph->Sol

Postulated degradation pathways of Solifenacin.

References

Minimizing isotopic interference with "Solifenacin D5 hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solifenacin D5 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic interference and troubleshooting common issues during quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of using this compound as an internal standard?

A1: Isotopic interference, often referred to as "cross-talk," occurs when the mass spectrometer detects a signal from the unlabeled Solifenacin (the analyte) at the same mass-to-charge ratio (m/z) as the deuterated internal standard (Solifenacin D5). This is primarily due to the natural abundance of stable isotopes (most commonly ¹³C) in the Solifenacin molecule. These naturally occurring heavier isotopes can cause the analyte's isotopic profile to overlap with the signal of the internal standard, especially at high analyte concentrations. This can lead to an artificially inflated response for the internal standard, resulting in an underestimation of the true analyte concentration.

Q2: How significant is the isotopic interference with Solifenacin D5?

A2: With a mass difference of 5 Daltons (D5), the direct isotopic overlap from Solifenacin is generally minimal and often considered negligible, as it would require the presence of five ¹³C atoms in a single analyte molecule. However, interference can still be a concern under certain conditions, such as:

  • High Analyte Concentrations: At the upper limits of the calibration curve, the sheer abundance of the analyte can make the contribution of its less abundant isotopes significant.

  • Isotopic Impurities in the Standard: The this compound internal standard may contain small amounts of less-deuterated (D0 to D4) Solifenacin. The D0 impurity will directly contribute to the analyte signal, while interference from the analyte can impact the signals of the other isotopologues.

Q3: What are the typical mass-to-charge (m/z) transitions for Solifenacin and Solifenacin D5?

A3: In positive ion mode mass spectrometry, the protonated molecules [M+H]⁺ are typically monitored. The selection of precursor and product ions is crucial for selectivity.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)
Solifenacin363.3110.2 / 193.2
Solifenacin D5368.4110.2 / 198.2
Note: Optimal product ions may vary depending on the instrument and collision energy.[1]

Q4: Can the deuterium labels on Solifenacin D5 exchange with hydrogen atoms from the solvent?

A4: Hydrogen-deuterium (H/D) exchange is a potential issue for all deuterium-labeled standards. The stability of the deuterium labels depends on their position on the molecule. Labels on heteroatoms (like oxygen or nitrogen) are highly susceptible to exchange. While the D5 label on Solifenacin is generally placed on a stable part of the molecule, factors like pH, temperature, and the type of solvent can influence the rate of exchange. It is crucial to use the standard as directed by the manufacturer and to assess its stability under your specific experimental conditions.

Troubleshooting Guides

Issue 1: Inaccurate quantification, especially at high or low concentrations.

This could be a sign of isotopic cross-talk from the analyte to the internal standard or impurities in the internal standard.

Troubleshooting Workflow

A Inaccurate Quantification Observed B Prepare Two Sample Sets: 1. Blank Matrix + IS Only 2. Blank Matrix + ULOQ Analyte + IS A->B C Analyze Both Sets by LC-MS/MS B->C D Check IS channel in ULOQ sample for signal increase compared to IS-only sample C->D E Significant Increase? D->E F YES: Cross-talk is likely E->F Yes G NO: Investigate other causes (e.g., matrix effects, non-linearity) E->G No H Optimize Chromatographic Separation to separate potential interferences F->H I Select a different, non-interfering product ion for the IS F->I J Characterize IS purity and correct for impurities F->J

Caption: Workflow for investigating isotopic cross-talk.

Issue 2: Signal for unlabeled Solifenacin observed in blank samples containing only Solifenacin D5.

This strongly indicates the presence of non-deuterated impurities in your internal standard.

Troubleshooting Workflow

A Analyte Signal in Blank + IS Sample B Prepare a neat solution of the Solifenacin D5 IS at a known concentration A->B C Analyze using the LC-MS/MS method B->C D Monitor both analyte and IS MRM transitions C->D E Is analyte signal present? D->E F YES: Confirms D0 impurity in IS E->F Yes G NO: Contamination from another source E->G No H Calculate percentage of D0 impurity F->H J Contact the supplier for a new lot with higher isotopic purity F->J K Check for system carryover G->K I Subtract the impurity contribution from sample responses or set a higher LLOQ H->I

Caption: Workflow for identifying internal standard impurities.

Experimental Protocols

Protocol 1: Quantitative Assessment of Analyte-to-IS Cross-Talk

Objective: To quantify the percentage of the Solifenacin signal that contributes to the Solifenacin D5 signal at a specific high concentration.

Methodology:

  • Prepare Samples:

    • Set A (IS Response): Prepare at least three replicates of your blank biological matrix (e.g., plasma) spiked with Solifenacin D5 at the working concentration used in your assay.

    • Set B (Cross-Talk Sample): Prepare at least three replicates of the blank matrix spiked with Solifenacin at the Upper Limit of Quantitation (ULOQ) but without any Solifenacin D5.

  • LC-MS/MS Analysis:

    • Inject and analyze both sets of samples using your validated LC-MS/MS method.

    • Record the peak area response in the Solifenacin D5 MRM channel for all samples.

  • Data Analysis:

    • Calculate the mean peak area for Set A (Area_IS_mean).

    • Calculate the mean peak area in the IS channel for Set B (Area_crosstalk_mean).

    • Calculate the percentage of cross-talk using the following formula: % Cross-Talk = (Area_crosstalk_mean / Area_IS_mean) * 100

Acceptance Criteria: The percentage of cross-talk should ideally be less than 5% of the internal standard response at the Lower Limit of Quantitation (LLOQ). If it is significant, method optimization is required.

Protocol 2: Assessment of Isotopic Purity of this compound

Objective: To determine the percentage of non-deuterated (D0) Solifenacin present as an impurity in the Solifenacin D5 internal standard.

Methodology:

  • Prepare Samples:

    • Analyte Solution: Prepare a solution of unlabeled Solifenacin at a known concentration (e.g., 100 ng/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Internal Standard Solution: Prepare a solution of Solifenacin D5 at the same concentration (100 ng/mL) in the same solvent.

  • LC-MS/MS Analysis:

    • Inject both solutions separately and analyze them using the same LC-MS/MS method.

    • For the Internal Standard Solution injection, record the peak area for both the Solifenacin D5 MRM transition (Area_D5) and the unlabeled Solifenacin MRM transition (Area_D0_impurity).

    • For the Analyte Solution injection, record the peak area for the unlabeled Solifenacin MRM transition (Area_D0_analyte).

  • Data Analysis:

    • Calculate the percentage of D0 impurity using the following formula: % D0 Impurity = (Area_D0_impurity / Area_D5) * 100

    • Note: This calculation assumes a similar response factor for both compounds. For a more accurate assessment, a response factor can be determined and applied.

Data Presentation

Table 1: Example Data for Cross-Talk Assessment

Sample SetReplicatePeak Area in IS Channel (m/z 368.4 -> 198.2)Mean Peak Area
A (IS Only) 1510,000505,000
2500,000
3505,000
B (ULOQ Analyte) 115,30015,000
214,800
314,900
% Cross-Talk (15,000 / 505,000) * 100 = 2.97%

Table 2: Example Data for Isotopic Purity Assessment

Sample InjectedMRM Transition MonitoredPeak Area
Solifenacin D5 Solution Solifenacin D5 (368.4 -> 198.2)850,000 (Area_D5)
Solifenacin (363.3 -> 193.2)4,250 (Area_D0_impurity)
% D0 Impurity (4,250 / 850,000) * 100 = 0.5%

References

Technical Support Center: Chromatographic Separation of Solifenacin and its Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic separation of solifenacin and its deuterated internal standard (e.g., solifenacin-d5).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during method development and routine analysis.

Q1: My solifenacin peak is tailing. What are the likely causes and how can I fix it?

Peak tailing for basic compounds like solifenacin is a common issue in reversed-phase chromatography. It is often caused by secondary interactions between the analyte and the stationary phase.[1][2]

  • Cause 1: Silanol Interactions. Residual silanol groups on the silica-based stationary phase can interact with the basic amine functional group of solifenacin, leading to tailing peaks.[1]

    • Solution:

      • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 3.0-4.0) with additives like formic acid or using a phosphate buffer can protonate the silanol groups, reducing their interaction with the analyte.[3][4]

      • Use of End-Capped Columns: Employ modern, end-capped columns where residual silanols are chemically deactivated.[2]

      • Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.[5]

  • Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[1][6]

    • Solution: Dilute the sample and reinject. If peak shape improves, column overload was the likely cause. Consider using a column with a higher capacity or reducing the injection volume.[1]

  • Cause 3: Column Degradation. A void at the column inlet or a contaminated frit can distort peak shape.[1][7] This often affects all peaks in the chromatogram.

    • Solution: Try reversing and flushing the column. If the problem persists, replacing the guard column or the analytical column may be necessary.[7] Using an in-line filter can help prevent frit blockage.[7]

Q2: I am observing poor resolution between solifenacin and its deuterated standard. What should I do?

While deuterated standards are designed to co-elute with the analyte, slight chromatographic shifts can occur.[8]

  • Cause 1: Inadequate Chromatographic Conditions. The chosen column or mobile phase may not be optimal for resolving closely related compounds.

    • Solution:

      • Optimize Mobile Phase: Adjust the organic-to-aqueous ratio in the mobile phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve resolution.[9]

      • Column Chemistry: While C18 columns are common, experimenting with different stationary phases, such as a pentafluorophenyl (PFP) column, can offer alternative selectivity.[10][11]

  • Cause 2: Extra-Column Volume. Excessive volume in the system outside of the column can lead to band broadening, which diminishes resolution.[1][12] This is particularly noticeable for early-eluting peaks.[6]

    • Solution: Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume.[1]

Q3: I'm experiencing ion suppression/enhancement (matrix effects) in my LC-MS/MS analysis. How can I mitigate this?

Matrix effects occur when co-eluting components from the sample matrix (e.g., plasma, urine) affect the ionization efficiency of the analyte and internal standard.[13][14] This can lead to inaccurate and imprecise results.[15]

  • Cause 1: Co-eluting Matrix Components. Endogenous substances like phospholipids are common culprits in biological samples.[13][16]

    • Solution:

      • Improve Sample Preparation: Enhance the sample clean-up process. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering components than simple protein precipitation.

      • Modify Chromatography: Adjust the chromatographic method to separate solifenacin from the interfering matrix components. A change in gradient, mobile phase composition, or even column chemistry may be required.[15]

      • Use a Stable Isotope-Labeled Internal Standard: A deuterated standard like solifenacin-d5 is the ideal choice as it co-elutes and experiences similar matrix effects to the analyte, thereby providing effective compensation.[8]

  • Cause 2: Inadequate Chromatographic Separation. If the analyte peak elutes in a region with significant matrix interference, the effect will be more pronounced.

    • Solution: A post-column infusion experiment can be performed to identify regions of ion suppression or enhancement in the chromatogram. The chromatographic method can then be adjusted to move the analyte peak to a cleaner region.

Q4: My retention times are drifting. What could be the cause?

Unstable retention times can compromise peak identification and integration.

  • Cause 1: Column Equilibration. The column may not be sufficiently equilibrated with the mobile phase before starting the analytical run.

    • Solution: Ensure the column is flushed with the mobile phase for an adequate amount of time (e.g., 10-20 column volumes) before the first injection.

  • Cause 2: Mobile Phase Composition. Changes in the mobile phase composition, such as evaporation of the organic solvent, can alter retention times.

    • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped to prevent evaporation.

  • Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature for the analytical column.

Experimental Protocols & Methodologies

Below are examples of detailed methodologies for the analysis of solifenacin.

Protocol 1: RP-HPLC Method for Solifenacin in Pharmaceutical Formulations

This protocol is based on a stability-indicating method for determining solifenacin succinate.[3]

  • Instrumentation: Waters Alliance HPLC system with a photodiode array (PDA) detector.[3]

  • Column: Phenomenex Luna C18 (150 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A 60:40 (v/v) mixture of pH 3.0 buffer (prepared with 1-octane sulfonic acid and ortho-phosphoric acid) and acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 220 nm.[3][5]

  • Run Time: 10 minutes.[3]

  • Mode: Isocratic.[3]

Protocol 2: LC-MS/MS Method for Solifenacin in Human Plasma

This protocol is adapted for the bioanalysis of solifenacin in a biological matrix.[10][11]

  • Instrumentation: Liquid chromatography system coupled with a tandem mass spectrometer.

  • Column: Pentafluorophenylpropylsilica column (50 x 4 mm, 3 µm).[10][11]

  • Mobile Phase: A 90:10 (v/v) mixture of methanol and 100 mM ammonium acetate containing 1% formic acid.[10][11]

  • Internal Standard (IS): Solifenacin-d5.[10][11]

  • Sample Preparation: Protein precipitation with methanol.[10][11]

  • Ionization Mode: Positive ion electrospray (ESI+).

  • MS/MS Transitions:

    • Solifenacin: m/z 363 → 193.[10][11]

    • Solifenacin-d5: m/z 368 → 198.[10][11]

Data Presentation: Summary of Chromatographic Conditions

The following tables summarize typical parameters used in the chromatographic analysis of solifenacin.

Table 1: HPLC Method Parameters

ParameterCondition 1Condition 2
Column XTerra C18 (150 x 4.6 mm, 5 µm)[17]Inertsil ODS 3V C18 (150 x 4.6 mm, 5 µm)[5]
Mobile Phase Acetonitrile: Phosphate Buffer (50:50, v/v)[17]Monobasic potassium phosphate (pH 3.5) with 0.1% TEA and Methanol[5]
Flow Rate 1.0 mL/min[17]1.5 mL/min[5]
Detection UV at 210 nm[17]UV at 220 nm[5]
Mode Isocratic[17]Gradient[5]
Retention Time ~2.4 min[17]~5.1 min[5]

Table 2: LC-MS/MS Method Parameters

ParameterCondition 1Condition 2
Column Zorbax C18 (50 x 4.6 mm, 5 µm)[9]Thermo BDS Hypersil C8 (100 x 4.6 mm, 3.5 µm)[18]
Mobile Phase Methanol: 5mM Ammonium Formate (25:75, v/v)[9]Acetonitrile: 10mM Ammonium Formate (80:20, v/v)[18]
Flow Rate 0.3 mL/min[9]1.0 mL/min[18]
Internal Standard Tolterodine[9]Solifenacin-d5[18]
Retention Time ~2.50 min[9]Not Specified
m/z Transitions 363 → 110[9]Not Specified

Visualizations

Workflow for Chromatographic Method Development

start Define Analytical Goal (e.g., Quantitation in Plasma) select_col Select Column (e.g., C18, PFP) start->select_col select_mp Select Mobile Phase (ACN/MeOH, Buffer, pH) start->select_mp optimize Optimize Conditions (Gradient, Flow Rate, Temp.) select_col->optimize select_mp->optimize check_peak Evaluate Peak Shape (Tailing, Asymmetry) optimize->check_peak troubleshoot_peak Troubleshoot Tailing (Adjust pH, Additives) check_peak->troubleshoot_peak Bad check_res Evaluate Resolution (Analyte vs. IS/Interferences) check_peak->check_res Good troubleshoot_peak->optimize troubleshoot_res Optimize Selectivity (Change Organic/Gradient) check_res->troubleshoot_res Bad check_matrix Assess Matrix Effects (Ion Suppression/Enhancement) check_res->check_matrix Good troubleshoot_res->optimize troubleshoot_matrix Improve Sample Prep (LLE, SPE) check_matrix->troubleshoot_matrix Present validate Method Validation (ICH/FDA Guidelines) check_matrix->validate Absent troubleshoot_matrix->optimize finish Routine Analysis validate->finish

Caption: Workflow for developing a robust chromatographic method for solifenacin analysis.

Troubleshooting Logic for Peak Tailing

start Peak Tailing Observed which_peaks Are all peaks tailing? start->which_peaks all_peaks_cause Likely Physical Issue: - Column Void/Frit Blockage - Extra-Column Volume which_peaks->all_peaks_cause Yes specific_peaks_cause Likely Chemical Issue: - Secondary Silanol Interactions - Column Overload which_peaks->specific_peaks_cause No, only solifenacin all_peaks_sol Solution: - Reverse/Flush Column - Replace Column/Frit - Check Tubing/Fittings all_peaks_cause->all_peaks_sol specific_peaks_sol Solution: - Lower Mobile Phase pH - Use End-Capped Column - Add Mobile Phase Modifier (TEA) - Dilute Sample specific_peaks_cause->specific_peaks_sol

Caption: Decision tree for troubleshooting peak tailing issues in solifenacin chromatography.

References

Best practices for handling and storing "Solifenacin D5 hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing Solifenacin D5 hydrochloride in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a deuterium-labeled form of Solifenacin hydrochloride.[1][2] It serves as a selective muscarinic M3 receptor antagonist and is often used as an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS.[1] The deuterium labeling provides a distinct mass signature, allowing it to be differentiated from the unlabeled form in biological samples.

Q2: What are the recommended storage conditions for solid this compound?

For long-term storage of the solid powder, it is recommended to store it at -20°C for up to three years.[3] Alternatively, it can be stored in a tightly closed container at room temperature, protected from light and moisture.[4]

Q3: How should I store solutions of this compound?

Stock solutions of this compound should be aliquoted and stored at -80°C for long-term stability, which can be up to one year.[3] For short-term storage of up to one month, solutions can be kept at -20°C.[5] It is advisable to avoid repeated freeze-thaw cycles to prevent degradation.[6]

Q4: In which solvents is this compound soluble?

Solubility data for the closely related Solifenacin hydrochloride and succinate forms suggest good solubility in Dimethyl Sulfoxide (DMSO) and water.[3][7] Sonication may be required to fully dissolve the compound.[3] It is important to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[6][7]

Handling and Storage Workflow

The following diagram outlines the recommended workflow for receiving, handling, and storing this compound.

Figure 1. Handling and Storage Workflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_storage_conditions Storage Conditions receive Receive Shipment at Ambient Temperature inspect Inspect Container for Damage receive->inspect verify Verify Product Against Certificate of Analysis inspect->verify prepare_stock Prepare Stock Solution (e.g., in DMSO) verify->prepare_stock If correct store_solid Store Solid Powder store_solid->prepare_stock solid_cond Solid: -20°C (long-term) or Room Temp (short-term) Protect from light and moisture store_solution Store Stock Solution use Use in Experiment store_solution->use solution_cond Solution: -80°C (long-term) or -20°C (short-term) aliquot Aliquot into single-use vials prepare_stock->aliquot aliquot->store_solution

Caption: Workflow for receiving, handling, and storing this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its related salts.

Table 1: Solubility

SolventCompound FormConcentrationNotes
DMSOSolifenacin hydrochloride50 mg/mL (125.34 mM)Ultrasonic assistance may be needed.[7]
WaterSolifenacin hydrochloride50 mg/mL (125.34 mM)Ultrasonic assistance may be needed.[7]
DMSOSolifenacin succinate25 mg/mL (52.02 mM)Sonication is recommended.[3]
WaterSolifenacin (free base)< 0.1 mg/mLInsoluble.[6]

Table 2: Stability of Solifenacin Succinate under Forced Degradation

Stress ConditionReagent and ConditionsDegradation (%)Reference
Acidic0.1N HCl, 60°C, 6 hours~5%[8]
Alkaline0.1N NaOH, 60°C, 6 hoursSignificant[8][9]
Oxidative3% H₂O₂, RT~80%[10]
Oxidative20% H₂O₂, 60°C, 6 hoursSignificant[9]
Thermal105°C, 6 hoursNot Observed[9]
Photolytic1.2 million lux hours, 200 Watt hours/m²Not Observed[9]

Note: The stability of the deuterium-labeled form is expected to be comparable to the unlabeled form under these conditions.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue 1: Unexpected Peaks in LC-MS/HPLC Analysis

If you observe unexpected peaks in your chromatogram, consider the following potential causes and solutions.

Figure 2. Troubleshooting Unexpected LC-MS Peaks cluster_causes Potential Causes cluster_solutions Solutions & Verification start Unexpected Peaks in LC-MS/HPLC degradation Sample Degradation start->degradation impurity Impurity in Starting Material start->impurity contamination System Contamination start->contamination check_storage Verify proper storage (light, temp, moisture) degradation->check_storage check_ph Check pH of solutions (acidic/basic hydrolysis) degradation->check_ph check_peroxides Check for peroxides in solvents (oxidation) degradation->check_peroxides review_coa Review Certificate of Analysis impurity->review_coa run_blank Run a solvent blank contamination->run_blank clean_system Clean LC-MS system run_blank->clean_system If blank is contaminated

Caption: Decision tree for troubleshooting unexpected analytical results.

Q: What are the likely degradation products of Solifenacin?

Forced degradation studies on Solifenacin succinate have shown that it is susceptible to degradation under acidic, alkaline, and oxidative conditions.[4] The primary degradation products identified are Solifenacin N-oxide, formed through N-oxidation of the quinuclidine ring, and other related substances.[10]

Simplified Degradation Pathway

Figure 3. Simplified Solifenacin Degradation Pathways solifenacin Solifenacin n_oxide Solifenacin N-oxide solifenacin->n_oxide Oxidative Stress (e.g., H₂O₂) hydrolysis_products Hydrolysis Products solifenacin->hydrolysis_products Acidic/Alkaline Stress (e.g., HCl, NaOH)

Caption: Major degradation pathways for Solifenacin.

Issue 2: Poor Solubility or Precipitation

Q: My this compound is not dissolving properly. What should I do?

  • Verify the Solvent: Ensure you are using a recommended solvent such as high-purity DMSO or water.[7]

  • Use Fresh Solvent: For DMSO, use a new, unopened bottle to avoid issues with water absorption, which can decrease solubility.[6][7]

  • Apply Energy: Use sonication or gentle heating to aid dissolution.[3]

  • Check Concentration: Re-calculate the required amount of solvent to ensure you are not exceeding the solubility limit (see Table 1).

Issue 3: Inconsistent Experimental Results

Q: I am observing high variability in my experimental results. What could be the cause?

  • Solution Stability: Prepare fresh working solutions for each experiment. If using a stock solution, ensure it has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[3][6]

  • pH of Media: Be mindful of the pH of your experimental buffers or media, as Solifenacin is prone to degradation in acidic and basic conditions.[8]

  • Light Exposure: While photolytic degradation was not observed in some studies, it is good practice to minimize exposure of the compound and its solutions to direct light.[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound (Molecular Weight: ~403.96 g/mol ) in a fume hood. For 1 mL of a 10 mM solution, you will need approximately 4.04 mg.

  • Dissolution: Add the weighed solid to a sterile microcentrifuge tube. Add the calculated volume of fresh, anhydrous DMSO.

  • Mixing: Vortex the solution and use an ultrasonic bath if necessary to ensure complete dissolution.[7]

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.[3]

Protocol 2: Forced Degradation Study (Example: Acid Hydrolysis)

This protocol is based on typical conditions used for the unlabeled form and serves as a general guideline.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Acid Treatment: Transfer a known volume of the sample solution to a flask and add an equal volume of 0.1N hydrochloric acid.[11]

  • Incubation: Heat the mixture at 60°C for 6 hours.[11]

  • Neutralization: Cool the solution to room temperature and neutralize it with an equivalent amount of 0.1N sodium hydroxide.

  • Analysis: Dilute the final solution to an appropriate concentration with the mobile phase and analyze by a validated stability-indicating HPLC or LC-MS method.

  • Control: Run a control sample that has not been subjected to acid treatment for comparison.

References

Technical Support Center: Enhancing Recovery of Solifenacin D5 Hydrochloride from Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Solifenacin D5 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the recovery of this compound from plasma samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting this compound from plasma?

A1: The most prevalent methods for extracting this compound from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method often depends on the desired level of sample cleanliness, recovery, and throughput.

Q2: Which extraction method typically yields the highest recovery for Solifenacin?

A2: Liquid-Liquid Extraction (LLE) has been reported to achieve high recovery rates for solifenacin. For instance, a study using a mixture of Methyl tert-butyl ether (MTBE), hexane, and dichloromethane reported a recovery of 95.60%[1]. Another LLE method using tert-butyl methyl ether reported a recovery of 93.1% for solifenacin[2]. Solid-Phase Extraction (SPE) has also shown good recovery, with mean recoveries of 84.7% for solifenacin and 86.1% for its deuterated internal standard, solifenacin D5[3][4].

Q3: What are the critical parameters to optimize for an efficient Liquid-Liquid Extraction (LLE)?

A3: For an effective LLE, it is crucial to optimize the choice of organic solvent, the pH of the aqueous phase, the solvent-to-plasma volume ratio, and the mixing time and speed. The pH should be adjusted to ensure Solifenacin, a basic compound, is in its non-ionized form to facilitate its partition into the organic solvent.

Q4: When is Protein Precipitation (PPT) a suitable method?

A4: Protein Precipitation is a rapid and straightforward method, making it suitable for high-throughput screening. Methanol is a commonly used precipitating agent for solifenacin analysis[5][6][7]. However, it may result in a less clean extract compared to LLE or SPE, which can lead to matrix effects in LC-MS/MS analysis.

Q5: How can I minimize matrix effects when using LC-MS/MS for analysis?

A5: To minimize matrix effects, it is important to have an efficient sample clean-up method. SPE and LLE are generally better at removing interfering endogenous components from the plasma matrix than PPT. Additionally, optimizing the chromatographic separation to distinguish the analyte from co-eluting matrix components is crucial. The use of a deuterated internal standard like this compound is also highly recommended to compensate for matrix-induced ion suppression or enhancement.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery Suboptimal Extraction Solvent (LLE): The chosen organic solvent may not have the ideal polarity to efficiently extract this compound.Test a range of solvents with varying polarities (e.g., methyl tert-butyl ether, ethyl acetate, dichloromethane) or a mixture of solvents. One study successfully used a mixture of MTBE:hexane:dichloromethane (2:1:1, v/v/v)[1].
Incorrect pH (LLE/SPE): If the pH of the plasma sample is not optimal, Solifenacin may be in its ionized form, reducing its affinity for the organic solvent or SPE sorbent.Adjust the pH of the plasma sample to be basic (e.g., using 3M Na2CO3) to ensure Solifenacin is in its neutral form before extraction[1].
Inefficient Protein Precipitation: The precipitating agent may not be effectively removing proteins, leading to co-precipitation of the analyte.Ensure the correct ratio of precipitating solvent to plasma is used. Typically, a 3:1 or 4:1 ratio of cold acetonitrile or methanol to plasma is effective. Vortex thoroughly and centrifuge at a high speed to ensure complete protein pelleting.
Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent.Optimize the elution solvent by increasing the percentage of organic solvent or by adding a modifier (e.g., a small amount of acid or base).
High Variability in Results Inconsistent Evaporation: If the evaporation step post-extraction is not uniform across samples, it can lead to variability.Use a nitrogen evaporator with consistent gas flow and temperature for all samples. Ensure samples are not evaporated to complete dryness, which can make reconstitution difficult.
Matrix Effects: Endogenous components from the plasma may be co-eluting with the analyte and interfering with ionization in the mass spectrometer.Improve the sample clean-up method (e.g., switch from PPT to SPE or LLE). Dilute the sample extract before injection if sensitivity allows. Use a stable isotope-labeled internal standard like this compound.
Peak Tailing or Broadening in Chromatogram Poor Reconstitution Solvent: The solvent used to reconstitute the dried extract may not be compatible with the mobile phase.Reconstitute the extract in a solvent that is similar in composition to the initial mobile phase of your LC gradient.
Residual Plasma Components: Inadequate sample clean-up can lead to the injection of residual proteins or phospholipids that can affect peak shape.Enhance the clean-up step. For PPT, consider a post-precipitation clean-up step like solid-phase or liquid-liquid extraction.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on a method that demonstrated a high recovery of solifenacin[1].

  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard solution (this compound in methanol). Vortex for 60 seconds.

  • Protein Precipitation (Optional but recommended for cleaner extract): Add 300 µL of 3 M Na2CO3 to precipitate plasma proteins.

  • Extraction: Add 1 mL of an extraction solvent mixture of Methyl tert-butyl ether (MTBE):hexane:dichloromethane (2:1:1, v/v/v).

  • Mixing: Vortex the mixture for 20 minutes at 2000 rpm.

  • Centrifugation: Centrifuge the samples at 8600 rpm for 25 minutes to separate the organic and aqueous layers.

  • Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase (e.g., a mixture of 10 mM ammonium formate buffer (pH 4.0), methanol, and acetonitrile)[1]. Filter the reconstituted sample through a 0.45 µm filter before injecting it into the HPLC system.

Solid-Phase Extraction (SPE) Protocol

This is a general protocol that can be adapted for this compound based on its chemical properties.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample (e.g., 100 µL of plasma diluted with a suitable buffer) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protein Precipitation (PPT) Protocol

This protocol is based on a method utilizing methanol for protein precipitation[5][6].

  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

  • Precipitation: Add 300 µL of cold methanol.

  • Mixing: Vortex the mixture vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).

Quantitative Data Summary

Extraction Method Analyte Recovery Percentage (%) Reference
Liquid-Liquid Extraction (LLE)Solifenacin Succinate95.60 ± 0.69[1]
Liquid-Liquid Extraction (LLE)Solifenacin93.1[2]
Solid-Phase Extraction (SPE)Solifenacin84.7[3][4]
Solid-Phase Extraction (SPE)Solifenacin D586.1[3]

Visualized Workflows

LLE_Workflow cluster_plasma_prep Plasma Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (Solifenacin D5) plasma->add_is vortex1 3. Vortex add_is->vortex1 add_ppt 4. Add Na2CO3 vortex1->add_ppt add_solvent 5. Add Extraction Solvent add_ppt->add_solvent vortex2 6. Vortex Mix add_solvent->vortex2 centrifuge 7. Centrifuge vortex2->centrifuge transfer 8. Transfer Organic Layer centrifuge->transfer evaporate 9. Evaporate to Dryness transfer->evaporate reconstitute 10. Reconstitute evaporate->reconstitute analyze 11. LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

SPE_Workflow cluster_cartridge_prep SPE Cartridge Preparation cluster_extraction Solid-Phase Extraction cluster_post_extraction Post-Extraction Processing condition 1. Condition Cartridge (Methanol & Water) load 2. Load Sample condition->load wash 3. Wash load->wash elute 4. Elute wash->elute evaporate 5. Evaporate to Dryness elute->evaporate reconstitute 6. Reconstitute evaporate->reconstitute analyze 7. LC-MS/MS Analysis reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

PPT_Workflow cluster_precipitation Protein Precipitation cluster_analysis Analysis plasma 1. Plasma Sample + IS add_solvent 2. Add Cold Methanol plasma->add_solvent vortex 3. Vortex add_solvent->vortex centrifuge 4. Centrifuge vortex->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer analyze 6. LC-MS/MS Analysis transfer->analyze

Caption: Protein Precipitation (PPT) workflow for this compound.

Troubleshooting_Tree cluster_LLE LLE Issues cluster_SPE SPE Issues cluster_PPT PPT Issues issue Low Recovery? solvent Optimize Solvent issue->solvent Using LLE elution Optimize Elution Solvent issue->elution Using SPE ratio Check Solvent:Plasma Ratio issue->ratio Using PPT ph Adjust pH solvent->ph loading Check Loading Conditions elution->loading temp Use Cold Solvent ratio->temp

References

Technical Support Center: Mitigating Ion Suppression in Solifenacin D5 Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing "Solifenacin D5 hydrochloride" as an internal standard in LC-MS/MS analyses. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to ion suppression, a phenomenon that can significantly impact data accuracy and reproducibility.

Troubleshooting Guides

This section provides solutions to common problems encountered during LC-MS/MS experiments that may be related to ion suppression when analyzing solifenacin with its deuterated internal standard, this compound.

Problem: Significant signal drop for both solifenacin and this compound in matrix samples compared to neat standards.

Possible Cause: This is a strong indicator of ion suppression, where co-eluting matrix components interfere with the ionization of both the analyte and the internal standard in the mass spectrometer's ion source.

Solutions:

  • Optimize Sample Preparation: The most effective strategy to combat ion suppression is the removal of interfering matrix components prior to analysis.[1] The choice of sample preparation technique is critical.

    • Solid-Phase Extraction (SPE): Often considered the most effective method for removing a wide range of interferences, including phospholipids, which are major contributors to ion suppression in plasma samples.[1][2]

    • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than protein precipitation and is effective for removing non-polar interferences.[3][4]

    • Protein Precipitation (PPT): A simpler and faster method, but generally less effective at removing phospholipids and other small molecule interferences that cause ion suppression.[5][6][7]

  • Enhance Chromatographic Separation: If interfering components co-elute with your analyte, improving the chromatographic method can resolve them.

    • Modify the Gradient: Adjusting the mobile phase gradient can alter the elution profile and separate solifenacin from the region of ion suppression.[1]

    • Change the Column: Using a column with a different stationary phase (e.g., C18, phenyl-hexyl) can change selectivity and improve separation.

    • Divert the Flow: A switching valve can be used to divert the early-eluting, unretained matrix components (like salts) and late-eluting components to waste, preventing them from entering the mass spectrometer.

  • Dilute the Sample: In cases where the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[8] However, this may compromise the limit of quantitation.

Problem: Inconsistent and irreproducible results for quality control (QC) samples.

Possible Cause: Variability in the matrix composition from sample to sample can lead to differing degrees of ion suppression, resulting in poor precision and accuracy.

Solutions:

  • Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE or LLE will minimize the variability in matrix effects between samples.[1][9]

  • Utilize Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects.

  • Ensure Co-elution of Solifenacin and this compound: As a stable isotope-labeled internal standard, this compound should co-elute with solifenacin and experience the same degree of ion suppression.[1] This allows for accurate quantification based on the analyte-to-internal standard peak area ratio. Verify co-elution during method development.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound?

A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][8] This leads to a decreased signal intensity for the analyte. Even though this compound is a stable isotope-labeled internal standard designed to compensate for such effects, severe ion suppression can still negatively impact the assay's sensitivity, precision, and accuracy by reducing the overall signal-to-noise ratio.

Q2: How can I determine if ion suppression is affecting my analysis?

A2: A common method to assess ion suppression is the post-column infusion experiment. In this experiment, a constant flow of a solution containing solifenacin is introduced into the mass spectrometer after the LC column. A blank matrix sample (without the analyte or internal standard) is then injected. Any significant dip in the constant signal of solifenacin as the matrix components elute indicates a region of ion suppression.[8][10]

Q3: Which sample preparation method is best for minimizing ion suppression in solifenacin analysis?

A3: The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity.

  • Solid-Phase Extraction (SPE) is generally the most effective for providing the cleanest extracts and minimizing ion suppression, especially for complex matrices like plasma.[2][11][12]

  • Liquid-Liquid Extraction (LLE) is a good alternative and can offer high recovery and clean extracts.[3][4][13]

  • Protein Precipitation (PPT) is the simplest method but is often the least effective at removing interfering components that cause ion suppression.[5][6][7]

Q4: Can optimizing the mass spectrometer settings help mitigate ion suppression?

A4: While less effective than sample preparation and chromatography, some optimization of the mass spectrometer's ion source parameters can help. Adjusting parameters such as capillary voltage, gas flow rates, and source temperature can sometimes enhance the ionization of solifenacin relative to the interfering species. Additionally, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce ion suppression, as APCI is often less susceptible to this phenomenon.[8]

Q5: Will using this compound completely eliminate the problems caused by ion suppression?

A5: Using a stable isotope-labeled internal standard like this compound is the best way to compensate for ion suppression.[1] Because it has nearly identical chemical and physical properties to solifenacin, it will be affected by ion suppression to the same extent. This allows for the accurate calculation of the analyte concentration based on the ratio of the analyte peak area to the internal standard peak area. However, it does not eliminate the suppression itself. If the ion suppression is severe, the signal for both the analyte and the internal standard can be significantly reduced, which may compromise the sensitivity and reproducibility of the assay.

Data on Sample Preparation Methodologies

The following table summarizes recovery data from published LC-MS/MS methods for solifenacin, which can be indicative of the efficiency of each technique in removing matrix components. Higher recovery often correlates with cleaner extracts and reduced ion suppression.

Sample Preparation TechniqueAnalyte Recovery (%)Internal Standard (Solifenacin D5) Recovery (%)Reference
Liquid-Liquid Extraction (LLE)93.1Not Reported[6]
Solid-Phase Extraction (SPE)84.786.1[2][14]
Protein Precipitation (PPT)Not Explicitly Reported, but method validatedNot Explicitly Reported, but method validated[5][6][7]

Experimental Protocols

1. Solid-Phase Extraction (SPE) Protocol for Plasma Samples

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard solution (this compound). Add a suitable volume of a weak acid (e.g., 200 µL of 2% formic acid in water) and vortex.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interferences. For example, a wash with 2% formic acid in water followed by a wash with methanol can be effective.

  • Elution: Elute solifenacin and this compound with a suitable solvent, such as 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE) Protocol for Plasma Samples

  • Sample Preparation: To 100 µL of plasma, add the internal standard solution (this compound).

  • Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., 1 mL of methyl tert-butyl ether).[4] Add a small volume of a basic solution (e.g., 50 µL of 1M NaOH) to ensure solifenacin is in its free base form.

  • Vortex and Centrifuge: Vortex the mixture for several minutes to ensure thorough extraction. Centrifuge to separate the organic and aqueous layers.

  • Collection and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. Protein Precipitation (PPT) Protocol for Plasma Samples

  • Sample Preparation: To 100 µL of plasma, add the internal standard solution (this compound).

  • Precipitation: Add a sufficient volume of a cold organic solvent (e.g., 300 µL of acetonitrile or methanol) to precipitate the proteins.[5][6][7]

  • Vortex and Centrifuge: Vortex the mixture vigorously and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and inject it directly into the LC-MS/MS system, or evaporate and reconstitute in the mobile phase if concentration is needed.

Visualizations

IonSuppressionWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_troubleshooting Troubleshooting Plasma Plasma Sample + Solifenacin D5 HCl (IS) SPE Solid-Phase Extraction (SPE) Plasma->SPE High Purity LLE Liquid-Liquid Extraction (LLE) Plasma->LLE Good Purity PPT Protein Precipitation (PPT) Plasma->PPT Lower Purity LC LC Separation SPE->LC LLE->LC PPT->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data LowSignal Low Signal/ Ion Suppression Data->LowSignal OptimizePrep Optimize Sample Prep LowSignal->OptimizePrep Re-evaluate OptimizeLC Optimize Chromatography LowSignal->OptimizeLC Re-evaluate PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System cluster_Result Result Interpretation LC_Column LC Column T_Piece T-Piece Mixer LC_Column->T_Piece Blank_Injection Blank Matrix Injection Blank_Injection->LC_Column Syringe_Pump Syringe Pump Analyte_Solution Solifenacin Standard Solution Syringe_Pump->Analyte_Solution Analyte_Solution->T_Piece MS_Source MS Ion Source T_Piece->MS_Source Data_System Data System (Monitor Signal) MS_Source->Data_System Stable_Signal Stable Signal (No Suppression) Data_System->Stable_Signal Signal_Dip Signal Dip (Ion Suppression) Data_System->Signal_Dip

References

Validation & Comparative

The Role of Solifenacin D5 Hydrochloride in Bioanalytical Method Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical analysis, the validation of bioanalytical methods is paramount to ensure the accuracy, reliability, and reproducibility of results. For the quantification of Solifenacin, a competitive muscarinic receptor antagonist, in biological matrices, the choice of an appropriate internal standard (IS) is a critical determinant of method performance. This guide provides a comparative analysis of "Solifenacin D5 hydrochloride" as an internal standard in the analytical method validation for Solifenacin, with a focus on its performance against other commonly used alternatives.

Comparative Analysis of Internal Standards

The ideal internal standard should mimic the analyte's chemical and physical properties, including extraction recovery, and ionization efficiency in mass spectrometry, without interfering with the endogenous components of the biological sample. Deuterated analogs of the analyte, such as this compound, are often considered the gold standard due to their near-identical chromatographic behavior and extraction efficiency to the parent compound.

While direct head-to-head comparative studies are limited, an analysis of published literature on the bioanalytical methods for Solifenacin allows for a comparative assessment of this compound against other internal standards like Losartan and Tolterodine.

Internal StandardAnalyteMethodKey Performance MetricsReference
Solifenacin D5 SolifenacinUPLC-MS/MSIntraday accuracy: 97.2% to 100.0%; Intraday precision: 1.0%–1.5%; Interday accuracy: 96.3% to 100.5%; Interday precision: 1.6%–6.0%[1]
LosartanSolifenacinLC-MS/MSNot explicitly stated for IS, but method for analyte showed good accuracy and precision.[2]
TolterodineSolifenacin and MirabegronLC-MS/MSMethod validated for accuracy, precision, linearity, and selectivity.[3]

Key Observations:

  • Structural Similarity: this compound, being a deuterated analog, offers the highest structural similarity to Solifenacin. This minimizes variations in sample preparation and ionization, leading to more accurate and precise quantification.[1][4]

  • Co-elution: In many chromatographic methods, Solifenacin D5 co-elutes with Solifenacin, which is advantageous for minimizing the impact of matrix effects that can vary with retention time.[2]

  • Performance Metrics: The use of Solifenacin D5 as an internal standard has been associated with excellent accuracy and precision in validated UPLC-MS/MS methods.[1] While methods using Losartan and Tolterodine also report successful validation, the inherent advantages of a stable isotope-labeled internal standard like Solifenacin D5 are well-recognized in the scientific community for reducing variability.[2][3]

Experimental Protocols

The following sections detail a typical experimental protocol for the analytical method validation of Solifenacin using this compound as an internal standard, based on established methodologies.[1]

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is commonly employed for the extraction of Solifenacin from plasma samples.

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for a specified time (e.g., 1 minute).

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm) for a sufficient duration (e.g., 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis by LC-MS/MS.

Chromatographic and Mass Spectrometric Conditions

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is typically used for separation (e.g., Waters ACQUITY UPLC®BEH C18, 2.1 mm x 50 mm, 1.7 µm).[1]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile) is common.[1]

  • Flow Rate: A typical flow rate is around 0.3 mL/min.[1]

  • Injection Volume: A small injection volume, such as 10 µL, is standard.[1]

Mass Spectrometry (MS):

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used for both Solifenacin and Solifenacin D5.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions:

    • Solifenacin: m/z 363.21 → 110.05[1]

    • Solifenacin D5: m/z 368.19 → 110.05[1]

Validation Parameters

A comprehensive bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) and typically includes the following parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.A calibration curve with a correlation coefficient (r²) ≥ 0.99 is generally required.[1]
Accuracy The closeness of the determined value to the nominal or known true value.The mean value should be within ±15% of the nominal value, except at the LLOQ where it should not deviate by more than ±20%.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.The coefficient of variation (%CV) should not exceed 15%, except for the LLOQ where it should not exceed 20%.
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio should be at least 10, with acceptable accuracy and precision.
Recovery The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples at three concentrations (low, medium, and high) to unextracted standards.Recovery should be consistent, precise, and reproducible.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The %CV of the back-calculated concentrations of the calibration standards should be within the acceptable limits.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte stability should be demonstrated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Visualizing the Workflow

The following diagram illustrates the typical workflow for analytical method validation using this compound.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Workflow A Sample Preparation (Protein Precipitation) B LC-MS/MS Analysis A->B C Selectivity D Linearity & Range E Accuracy & Precision F LLOQ G Recovery & Matrix Effect H Stability I Spiking Blank Matrix with Solifenacin & Solifenacin D5 J Sample Extraction I->J K LC-MS/MS Acquisition J->K L Data Processing & Quantification K->L M Validation Parameter Assessment L->M

Caption: Workflow for Analytical Method Validation.

Conclusion

The use of this compound as an internal standard provides a robust and reliable approach for the bioanalytical method validation of Solifenacin. Its structural similarity to the analyte ensures high accuracy and precision by compensating for variability during sample processing and analysis. While other internal standards can be used, the stable isotope-labeled analog remains the preferred choice for achieving the highest quality data in pharmacokinetic and other quantitative studies.

References

A Comparative Guide to Cross-Validation of Bioanalytical Methods for Solifenacin: An Evaluation of Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the development and validation of bioanalytical methods for quantifying solifenacin in biological matrices, the choice of an internal standard (IS) is a critical factor influencing the accuracy, precision, and robustness of the assay. This guide provides a comprehensive comparison of bioanalytical methods for solifenacin, with a primary focus on the cross-validation of methods employing "Solifenacin D5 hydrochloride" as a stable isotope-labeled internal standard (SIL-IS) against alternative approaches, including the use of a structural analog internal standard and methods without an internal standard.

Data Presentation: A Comparative Analysis of Method Performance

The following tables summarize the quantitative performance data from various validated bioanalytical methods for solifenacin. This allows for a direct comparison of key validation parameters.

Table 1: Performance Characteristics of Bioanalytical Methods for Solifenacin Using Different Internal Standard Strategies

ParameterMethod with Solifenacin D5 (SIL-IS)Method with Tolterodine (Analog IS)[1]Method without Internal Standard[2]
Linearity Range 0.200 - 100 ng/mL[3]7.5 - 1000 ng/mL[1]1.0 - 40.0 ng/mL[2]
Correlation Coefficient (r²) ≥ 0.9950[3]> 0.99[1]0.9999[2]
Intra-day Accuracy (%) 97.2 - 100.0[3]Within ±15% of nominal98.5 - 101.2
Inter-day Accuracy (%) 96.3 - 100.5[3]Within ±15% of nominal98.9 - 101.5
Intra-day Precision (%RSD) 1.0 - 1.5[3]≤ 15%0.8 - 1.5
Inter-day Precision (%RSD) 1.6 - 6.0[3]≤ 15%1.1 - 1.8
Mean Recovery (%) Not explicitly statedHigh for both analytes[1]99.32[2]
Lower Limit of Quantification (LLOQ) 0.200 ng/mL[3]7.5 ng/mL[1]1.0 ng/mL[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of bioanalytical assays. Below are the experimental protocols for the methods cited in this guide.

Method 1: LC-MS/MS with Solifenacin D5 as Internal Standard

This method is adapted from a pharmacokinetic study of solifenacin succinate[3].

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of Solifenacin D5 internal standard (0.1 µg/mL).

    • Add 300 µL of acetonitrile for protein precipitation.

    • Vortex for 3 minutes at 1,500 rpm.

    • Centrifuge for 1 minute at 4,000 rpm.

    • Transfer 150 µL of the supernatant to a new plate.

    • Add 300 µL of 0.1% (v/v) formic acid in distilled water.

    • Vortex for 3 minutes at 1,500 rpm and centrifuge for 1 minute at 4,000 rpm.

    • Inject 10 µL of the diluted sample into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • System: Waters ACQUITY UPLC™ System and Waters Xevo™ TQ MS

    • Column: Waters ACQUITY UPLC®BEH C18 (2.1 mm ID × 50 mm L, 1.7 µm)

    • Mobile Phase: Gradient elution with 0.1% (v/v) formic acid in water and 0.1% (v/v) formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Solifenacin: m/z 363.21 → 110.05

      • Solifenacin D5: m/z 368.19 → 110.05

Method 2: LC-MS/MS with Tolterodine as Internal Standard

This method is for the simultaneous quantification of solifenacin and mirabegron, using tolterodine as an internal standard[1].

  • Sample Preparation:

    • Isolate analytes and internal standard from 100 µL plasma samples using liquid-liquid extraction.

  • Chromatographic Conditions:

    • Column: Zorbax C18 (4.6 mm × 50 mm, 5 µm)

    • Mobile Phase: Methanol and 5mM ammonium formate (25:75 v/v).

    • Flow Rate: 0.3 mL/min

  • Mass Spectrometry Conditions:

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Solifenacin: m/z 363 → 110

      • Tolterodine (IS): Not explicitly stated for this combination, but a separate study on tolterodine used m/z 326.1 → 147.1.

Method 3: HPLC-UV without Internal Standard

This method was developed for the quantification of solifenacin in spiked human breast milk[2].

  • Sample Preparation:

    • Utilize a liquid-liquid extraction (LLE) procedure for sample pretreatment.

  • Chromatographic Conditions:

    • System: High-Performance Liquid Chromatography with UV detection.

    • Column: C18 column (150 × 4.6 mm, 5 μm particle size).

    • Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer (pH 3.5) in a 65:35 (v/v) ratio.

    • Flow Rate: 1.1 mL/min

    • Detection: UV at 225 nm.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

cluster_0 Workflow for Solifenacin D5 Method Start Start Plasma Sample (100 µL) Plasma Sample (100 µL) Start->Plasma Sample (100 µL) Add Solifenacin D5 IS Add Solifenacin D5 IS Plasma Sample (100 µL)->Add Solifenacin D5 IS Protein Precipitation (Acetonitrile) Protein Precipitation (Acetonitrile) Add Solifenacin D5 IS->Protein Precipitation (Acetonitrile) Vortex & Centrifuge Vortex & Centrifuge Protein Precipitation (Acetonitrile)->Vortex & Centrifuge Supernatant Transfer Supernatant Transfer Vortex & Centrifuge->Supernatant Transfer Dilution (Formic Acid) Dilution (Formic Acid) Supernatant Transfer->Dilution (Formic Acid) Vortex & Centrifuge Vortex & Centrifuge Dilution (Formic Acid)->Vortex & Centrifuge Inject into LC-MS/MS Inject into LC-MS/MS Vortex & Centrifuge ->Inject into LC-MS/MS Data Acquisition Data Acquisition Inject into LC-MS/MS->Data Acquisition End End Data Acquisition->End

Workflow for the Solifenacin D5 internal standard method.

cluster_1 Workflow for Tolterodine Method Start_2 Start Plasma Sample (100 µL) Plasma Sample (100 µL) Start_2->Plasma Sample (100 µL) Add Tolterodine IS Add Tolterodine IS Plasma Sample (100 µL)->Add Tolterodine IS Liquid-Liquid Extraction Liquid-Liquid Extraction Add Tolterodine IS->Liquid-Liquid Extraction Inject into LC-MS/MS Inject into LC-MS/MS Liquid-Liquid Extraction->Inject into LC-MS/MS Data Acquisition_2 Data Acquisition_2 Inject into LC-MS/MS->Data Acquisition_2 Data Acquisition End_2 End_2 Data Acquisition_2->End_2 End

Workflow for the Tolterodine internal standard method.

cluster_2 Workflow for Method without IS Start_3 Start Breast Milk Sample Breast Milk Sample Start_3->Breast Milk Sample Liquid-Liquid Extraction Liquid-Liquid Extraction Breast Milk Sample->Liquid-Liquid Extraction Inject into HPLC-UV Inject into HPLC-UV Liquid-Liquid Extraction->Inject into HPLC-UV Data Acquisition_3 Data Acquisition_3 Inject into HPLC-UV->Data Acquisition_3 Data Acquisition End_3 End_3 Data Acquisition_3->End_3 End

Workflow for the method without an internal standard.

Concluding Remarks

The choice of an internal standard strategy is a pivotal decision in the development of a bioanalytical method for solifenacin.

  • This compound , as a stable isotope-labeled internal standard, is generally considered the gold standard. It closely mimics the analyte's behavior during sample preparation and analysis, which often leads to higher accuracy and precision, as demonstrated by the low %RSD values observed[3].

  • Tolterodine , a structural analog, presents a viable and more cost-effective alternative. While it may not perfectly track the analyte's behavior under all conditions, a well-validated method can still provide reliable results[1].

  • Methods without an internal standard , while feasible, place a greater demand on the consistency of the sample preparation and injection volume. The high recovery and excellent linearity reported in the cited study suggest that with a robust extraction procedure and careful technique, this approach can be successful, particularly for less complex matrices or when a suitable IS is unavailable[2].

Ultimately, the selection of an internal standard should be based on a thorough method development and validation process, taking into account the specific requirements of the study, regulatory guidelines, and available resources. Cross-validation between methods employing different internal standards is essential when comparing data across different studies or laboratories to ensure data integrity and consistency.

References

The Gold Standard in Bioanalysis: A Comparative Analysis of Solifenacin D5 Hydrochloride and Other Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalytical research and drug development, the precise quantification of analytes in complex biological matrices is paramount. The use of internal standards (IS) in liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of robust and reliable bioanalytical methods, compensating for variability in sample preparation, injection volume, and instrument response. Among the various types of internal standards, stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard. This guide provides a comprehensive comparative analysis of Solifenacin D5 hydrochloride, a deuterated SIL internal standard, against other internal standards used in the bioanalysis of solifenacin, supported by experimental data and detailed methodologies.

The Critical Role of Internal Standards in LC-MS

Internal standards are essential for correcting variability throughout the analytical workflow. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations during sample processing and analysis. The two primary categories of internal standards are SIL internal standards, such as deuterated compounds, and structural analogues, which have a similar but not identical chemical structure.

Deuterated internal standards like this compound are chemically and physically almost identical to the parent analyte, solifenacin. This near-identical nature allows them to co-elute and experience similar ionization suppression or enhancement, leading to more accurate and precise quantification. While highly effective, potential drawbacks of deuterated standards include the "isotope effect," which can sometimes cause a slight chromatographic shift between the analyte and the internal standard.

Performance Comparison: this compound vs. Other Internal Standards

The selection of an appropriate internal standard is critical for assay performance. The following tables summarize the performance of this compound in comparison to other internal standards based on data from various bioanalytical method validation studies.

Table 1: Comparison of Recovery

Internal StandardAnalyte(s)Mean Recovery (%)MatrixReference
This compound Solifenacin86.1Rat Plasma[1]
Tamsulosin D4Tamsulosin82.6Rat Plasma[1]

Note: This table presents recovery data from a study where both internal standards were used for their respective analytes in the same analytical run, offering a relevant, though indirect, comparison of their extraction efficiency under identical conditions.

Table 2: Bioanalytical Method Parameters for Solifenacin Analysis Using Different Internal Standards

ParameterThis compoundTolterodine
Linearity Range (ng/mL) 0.100 - 30.014Not specified in the study
Accuracy (%) Within ±15%Not specified in the study
Precision (%RSD) < 15%Not specified in the study
Internal Standard Type Deuterated Stable Isotope LabeledStructural Analogue
Reference [1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are the experimental protocols for the key experiments cited in this guide.

Method 1: Simultaneous Determination of Solifenacin and Tamsulosin in Rat Plasma using Solifenacin D5 and Tamsulosin D4 as Internal Standards[1]
  • Sample Preparation: Solid phase extraction was used to obtain solifenacin, tamsulosin, and their respective deuterated internal standards (Solifenacin D5 and Tamsulosin D4) from 100 μL of rat plasma.

  • Chromatography: A Thermo BDS Hypersil C8 column (100 x 4.6 mm, 3.5 μm) was used with an isocratic elution.

  • Mobile Phase: Acetonitrile and 10mM ammonium formate (80:20 v/v).

  • Flow Rate: 1 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer with positive ionization mode was used for detection, monitoring precursor to product ion transitions for both analytes and their internal standards.

Method 2: Quantification of Solifenacin and Mirabegron in Human Plasma using Tolterodine as an Internal Standard[2]
  • Sample Preparation: Liquid-liquid extraction was used to isolate solifenacin, mirabegron, and the internal standard (tolterodine) from 100 μL of human plasma.

  • Chromatography: A Zorbax C18 column (4.6 mm × 50 mm, 5 μm) was employed.

  • Mobile Phase: Methanol and 5mM ammonium formate (25:75 v/v).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: Detection was performed using a mass detector in Multiple Reaction Monitoring (MRM) mode, monitoring the precursor-to-product ion transitions for the analytes.

Visualizing the Workflow and Rationale

To better understand the experimental process and the logical relationships in selecting an internal standard, the following diagrams are provided.

G cluster_0 Bioanalytical Workflow Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (Solifenacin D5 or other) Sample->Add_IS Spiking Extraction Sample Preparation (e.g., SPE, LLE) Add_IS->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Experimental workflow for bioanalysis using an internal standard.

G cluster_ideal Ideal Internal Standard Properties cluster_types Types of Internal Standards IS_Selection Internal Standard Selection Prop1 Physicochemically Similar to Analyte IS_Selection->Prop1 Prop2 Co-elutes with Analyte IS_Selection->Prop2 Prop3 Experiences Similar Matrix Effects IS_Selection->Prop3 Prop4 Stable and Pure IS_Selection->Prop4 SIL Stable Isotope-Labeled (SIL) e.g., Solifenacin D5 Prop1->SIL Best Match Analog Structural Analogue e.g., Tolterodine Prop1->Analog Close Match Prop2->SIL Prop3->SIL Prop4->SIL Prop4->Analog

Key considerations for internal standard selection.

Conclusion

The choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. The evidence strongly supports the use of stable isotope-labeled internal standards, such as this compound, as the gold standard for the quantification of solifenacin. Its near-identical physicochemical properties to the analyte ensure superior accuracy and precision by effectively compensating for variations in sample preparation and matrix effects. While structural analogues can be employed, they carry a higher risk of differential behavior during analysis, which may compromise data quality. For researchers and drug development professionals aiming for the highest level of data integrity, this compound is the unequivocally superior choice for an internal standard in solifenacin bioanalysis.

References

Navigating Isotopic Purity: A Comparative Guide to Solifenacin D5 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. In the analysis of Solifenacin, a competitive muscarinic receptor antagonist, the use of a stable isotope-labeled internal standard is crucial for achieving reliable and reproducible results in mass spectrometry-based assays. This guide provides an in-depth comparison of "Solifenacin D5 hydrochloride," a commonly used deuterated internal standard, focusing on the assessment of its isotopic purity and performance against theoretical alternatives.

Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis, offering a way to correct for variability during sample preparation and analysis. The ideal internal standard co-elutes with the analyte and is chemically identical, differing only in mass. This ensures that any matrix effects or ionization suppression affect both the analyte and the standard equally. While various isotopically labeled standards exist, deuterated (²H) and carbon-13 (¹³C) labeled compounds are the most common.

"this compound" is a widely utilized internal standard in the quantification of Solifenacin. Its five deuterium atoms provide a distinct mass shift, allowing for its differentiation from the unlabeled analyte in a mass spectrometer. However, the performance of a deuterated standard is intrinsically linked to its isotopic purity.

Performance Comparison: Deuterated vs. Theoretical ¹³C-Labeled Solifenacin

While a commercially available ¹³C-labeled Solifenacin internal standard is not readily found, a comparison with a theoretical ¹³C-labeled alternative is valuable for understanding the nuances of isotopic labeling.

FeatureSolifenacin D5 (Deuterated)Solifenacin-¹³Cₓ (Theoretical)
Chromatographic Co-elution May exhibit slight retention time shifts relative to the unlabeled analyte due to the isotope effect.Expected to have virtually identical retention time to the unlabeled analyte, ensuring perfect co-elution.
Isotopic Stability Deuterium atoms can be susceptible to back-exchange with protons in certain solvents or under specific mass spectrometry conditions.¹³C labels are incorporated into the carbon backbone of the molecule and are not susceptible to exchange.
Mass Shift +5 DaVariable depending on the number of ¹³C atoms incorporated.
Availability & Cost Readily available from various suppliers.Not readily available; likely to be more expensive to synthesize.

The primary advantage of a ¹³C-labeled standard lies in its identical chromatographic behavior to the unlabeled analyte, which can lead to more accurate quantification, especially when dealing with complex matrices that may cause variable ion suppression across the chromatographic peak.[1][2]

Isotopic Purity Assessment of this compound

The isotopic purity of "this compound" is a critical quality attribute that directly impacts the accuracy of quantitative assays. High isotopic purity minimizes interference from the unlabeled analyte (d0) and other isotopologues. The two primary techniques for assessing isotopic purity are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Representative Isotopic Purity Data

Below is a table summarizing hypothetical, yet representative, isotopic distribution data for a batch of "this compound" as would be determined by HRMS.

IsotopologueDescriptionRepresentative Abundance (%)
d0Unlabeled Solifenacin< 0.1
d1Solifenacin with 1 Deuterium0.2
d2Solifenacin with 2 Deuteriums0.5
d3Solifenacin with 3 Deuteriums1.5
d4Solifenacin with 4 Deuteriums5.0
d5Solifenacin with 5 Deuteriums92.7
Total Isotopic Purity (d1-d5) >99.8%

Note: This data is illustrative and will vary between different batches and suppliers. It is crucial to obtain the Certificate of Analysis for the specific lot being used.

Experimental Protocols

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the relative abundance of each isotopologue (d0-d5) in a sample of "this compound."

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of "this compound" in methanol. Further dilute to a working concentration of 1 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 360-375.

    • Resolution: >60,000 FWHM.

    • Key Ions to Monitor:

      • Solifenacin (d0) [M+H]⁺: m/z 363.19

      • Solifenacin D5 (d5) [M+H]⁺: m/z 368.22

  • Data Analysis:

    • Extract the ion chromatograms for the isotopic cluster of Solifenacin D5 (from d0 to d5).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.

Structural Confirmation by ¹H-NMR Spectroscopy

Objective: To confirm the positions of deuterium labeling and the overall structural integrity of the "this compound" molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of "this compound" in a suitable deuterated solvent (e.g., Methanol-d4).

  • ¹H-NMR Acquisition: Acquire a standard proton NMR spectrum.

  • Data Analysis: Compare the acquired ¹H-NMR spectrum to the spectrum of an unlabeled Solifenacin standard. The absence or significant reduction of proton signals at specific chemical shifts corresponding to the deuterated positions confirms the location of the labels. The integration of the remaining proton signals should be consistent with the molecular structure.

Experimental and Logical Workflows

Experimental_Workflow Experimental Workflow for Isotopic Purity Assessment cluster_HRMS High-Resolution Mass Spectrometry (HRMS) cluster_NMR Nuclear Magnetic Resonance (NMR) Spectroscopy HRMS_Sample_Prep Sample Preparation (1 µg/mL in Methanol) LC_Separation UHPLC Separation (C18 Column) HRMS_Sample_Prep->LC_Separation MS_Acquisition Full Scan MS Acquisition (m/z 360-375, >60k resolution) LC_Separation->MS_Acquisition HRMS_Data_Analysis Data Analysis (Isotopologue Peak Integration) MS_Acquisition->HRMS_Data_Analysis Final_Assessment Final Isotopic Purity Assessment HRMS_Data_Analysis->Final_Assessment NMR_Sample_Prep Sample Preparation (Dissolve in Methanol-d4) NMR_Acquisition ¹H-NMR Spectrum Acquisition (≥400 MHz) NMR_Sample_Prep->NMR_Acquisition NMR_Data_Analysis Data Analysis (Compare to Unlabeled Standard) NMR_Acquisition->NMR_Data_Analysis NMR_Data_Analysis->Final_Assessment

Caption: Workflow for Isotopic Purity Assessment.

Solifenacin Signaling Pathway

Solifenacin exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors, primarily the M3 subtype, in the bladder.

Solifenacin_Signaling_Pathway Solifenacin Signaling Pathway in Bladder Smooth Muscle Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3_DAG IP3 and DAG Production PIP2->IP3_DAG Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Solifenacin Solifenacin Solifenacin->M3_Receptor Antagonizes

Caption: Solifenacin's Mechanism of Action.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Solifenacin and Its Putative Deuterated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known pharmacokinetic profile of solifenacin with the theoretically anticipated profile of its deuterated counterpart. While the synthesis of deuterated solifenacin has been reported, to date, no in vivo pharmacokinetic data for this compound has been published. Therefore, this comparison is based on established data for the non-deuterated form and the scientific principles of the kinetic isotope effect.

Executive Summary

Solifenacin is a competitive muscarinic receptor antagonist widely used for the treatment of overactive bladder.[1] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[2][3] Deuteration, the selective replacement of hydrogen with its heavier isotope deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic properties of a compound. This is achieved through the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, potentially leading to an improved pharmacokinetic profile. This guide summarizes the known pharmacokinetics of solifenacin and explores the potential impact of deuteration on its absorption, distribution, metabolism, and excretion.

Pharmacokinetic Profiles: Solifenacin vs. Theoretical Deuterated Solifenacin

The following table summarizes the key pharmacokinetic parameters for solifenacin, derived from studies in healthy adult volunteers. The corresponding values for a putative deuterated solifenacin are theoretical and based on the expected impact of the kinetic isotope effect.

Pharmacokinetic ParameterSolifenacinDeuterated Solifenacin (Theoretical)Reference(s)
Absorption
Bioavailability~90%Potentially similar[1][2]
Time to Peak (Tmax)3 - 8 hoursPotentially similar to slightly delayed[1][2]
Distribution
Volume of Distribution (Vd)~600 LLikely similar[2]
Plasma Protein Binding~98% (primarily to α1-acid glycoprotein)Likely similar[1]
Metabolism
Primary Metabolic PathwayHepatic, via CYP3A4Hepatic, via CYP3A4 (potentially at a reduced rate)[2][3]
Active Metabolite4R-hydroxy solifenacin (low concentrations)Formation may be reduced[1]
Excretion
Elimination Half-life (t½)45 - 68 hoursPotentially prolonged[1]
Total Clearance (CL)7 - 14 L/hPotentially reduced[2]
Excretion Routes~69% in urine (mostly as metabolites), ~23% in fecesShift in metabolite ratios may occur[3]

Experimental Protocols

The pharmacokinetic data for solifenacin has been established through clinical trials. A typical experimental protocol for a single-dose, open-label, crossover study to determine the pharmacokinetic profile of solifenacin would involve the following steps:

  • Subject Recruitment: Healthy male and female volunteers are recruited after providing informed consent. Subjects undergo a thorough medical screening to ensure they meet the inclusion criteria and none of the exclusion criteria.

  • Study Design: A randomized, open-label, single-dose, two-way crossover study design is often employed. This involves administering a single oral dose of solifenacin to the subjects in one period, followed by a washout period, and then administration of a placebo or comparator in the next period.

  • Dosing: A single oral dose of solifenacin succinate (e.g., 5 mg or 10 mg) is administered with a standardized volume of water after an overnight fast.

  • Pharmacokinetic Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 1, 2, 3, 4, 5, 6, 8, 12, 24, 48, 72, and 96 hours post-dose). Plasma is separated by centrifugation and stored frozen until analysis.

  • Bioanalytical Method: Plasma concentrations of solifenacin and its major metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject is used to calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), t½, Vd, and CL, using non-compartmental analysis.

  • Safety and Tolerability Assessment: Safety and tolerability are monitored throughout the study by recording adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Visualizing the Metabolic Pathway of Solifenacin

The primary metabolic pathway of solifenacin involves oxidation by CYP3A4, leading to the formation of several metabolites. The following diagram, generated using Graphviz, illustrates this process.

G Solifenacin Solifenacin CYP3A4_1 CYP3A4 Solifenacin->CYP3A4_1 CYP3A4_2 CYP3A4 Solifenacin->CYP3A4_2 UGT UGT Solifenacin->UGT N_Oxide N-Oxide of Solifenacin (Inactive) Hydroxy_Solifenacin 4R-hydroxy solifenacin (Active) Hydroxy_N_Oxide 4R-hydroxy-N-oxide of solifenacin (Inactive) Hydroxy_Solifenacin->Hydroxy_N_Oxide N_Glucuronide N-glucuronide of solifenacin (Inactive) CYP3A4_1->N_Oxide CYP3A4_2->Hydroxy_Solifenacin UGT->N_Glucuronide

Caption: Metabolic pathway of solifenacin.

The Potential Impact of Deuterium Substitution

The rationale for developing a deuterated version of solifenacin lies in the potential to improve its pharmacokinetic profile through the kinetic isotope effect. By replacing hydrogen atoms at the sites of metabolic attack with deuterium, the rate of metabolism by CYP3A4 could be reduced.

Potential Advantages of Deuterated Solifenacin:

  • Reduced Metabolic Clearance: Slower metabolism would lead to a lower total clearance (CL) of the drug.

  • Increased Half-Life: A lower clearance would result in a longer elimination half-life (t½), potentially allowing for less frequent dosing or a more consistent plasma concentration over the dosing interval.

  • Increased Drug Exposure: The area under the plasma concentration-time curve (AUC) would likely increase, indicating greater overall drug exposure from a given dose.

  • Reduced Metabolite-Related Effects: If any adverse effects are associated with the metabolites of solifenacin, reducing their formation could improve the drug's safety profile.

Potential Disadvantages and Considerations:

  • Unpredictable Effects: The extent of the kinetic isotope effect in vivo is difficult to predict and may not always translate into a clinically meaningful improvement in pharmacokinetics.

  • Metabolic Switching: Blocking one metabolic pathway could lead to an increase in metabolism through alternative pathways, potentially generating new metabolites with different pharmacological or toxicological profiles.

  • Cost of Development: The synthesis and clinical development of a new deuterated drug is a costly and time-consuming process.

Conclusion

While the pharmacokinetic profile of solifenacin is well-characterized, the potential benefits of a deuterated analogue remain theoretical in the absence of clinical data. Based on the principles of the kinetic isotope effect, deuteration of solifenacin at the sites of metabolism could lead to a more favorable pharmacokinetic profile, characterized by reduced clearance and a longer half-life. However, further preclinical and clinical studies are necessary to confirm these potential advantages and to fully evaluate the safety and efficacy of deuterated solifenacin. Researchers and drug development professionals should consider these theoretical benefits and the challenges associated with bringing a new deuterated entity to the market.

References

Validation of Solifenacin D5 Hydrochloride for Regulated Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Solifenacin D5 hydrochloride as an internal standard in the regulated bioanalysis of solifenacin. The performance of this stable isotope-labeled internal standard is evaluated against the stringent requirements set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) M10 guideline. The experimental data presented is a synthesis of findings from published research.

Superior Performance of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[1][2] this compound, as a SIL-IS for solifenacin, offers significant advantages over other alternatives like structural analogs. Its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution is crucial for accurately compensating for matrix effects, a common source of variability and inaccuracy in bioanalytical methods.

Comparative Performance Data

The following table summarizes the performance of a validated LC-MS/MS method for solifenacin using this compound as an internal standard. The data is compared against the typical acceptance criteria from regulatory guidelines.

Validation ParameterExperimental Performance (Solifenacin D5 IS)Typical Regulatory Acceptance Criteria (FDA, EMA, ICH M10)
Linearity (Correlation Coefficient, r²) ≥ 0.9975[3]≥ 0.99
Intra-day Accuracy (% Bias) 97.2% to 100.0%[4]Within ±15% (±20% at LLOQ)
Inter-day Accuracy (% Bias) 96.3% to 100.5%[4]Within ±15% (±20% at LLOQ)
Intra-day Precision (% CV) 1.0%–1.5%[4]≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (% CV) 1.6%–6.0%[4]≤ 15% (≤ 20% at LLOQ)
Linear Range 0.1-100.0 ng/mL[3]Dependent on expected concentrations

LLOQ: Lower Limit of Quantification CV: Coefficient of Variation

Experimental Protocols

Below are detailed methodologies for key experiments in the validation of a bioanalytical method for solifenacin using this compound.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma, add 10 µL of this compound internal standard solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 3 minutes at 1,500 rpm.

  • Centrifuge the samples for 1 minute at 4,000 rpm.

  • Transfer 150 µL of the supernatant to a new plate.

  • Add 300 µL of 0.1% (v/v) formic acid in distilled water.

  • Vortex for 3 minutes at 1,500 rpm and centrifuge for 1 minute at 4,000 rpm.

  • Inject 10 µL of the final diluted sample into the LC-MS/MS system.[5]

LC-MS/MS Conditions
  • Chromatographic Column: Gemini-NX C18, 50 × 4.6 mm, 5 µm[3]

  • Mobile Phase: 5 mM Ammonium formate, pH 3.0: methanol (20:80 v/v)[3]

  • Flow Rate: 0.4 mL/min[3]

  • Ionization Mode: Electrospray Ionization (ESI) Positive[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[3]

  • MRM Transitions:

    • Solifenacin: m/z 363.2 → 193.2[3]

    • Solifenacin D5: m/z 368.2 → 198.2[3]

Visualizing the Bioanalytical Workflow

The following diagrams illustrate the key processes in a regulated bioanalytical workflow utilizing an internal standard.

Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma) Add_IS Add Solifenacin D5 HCl (IS) Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Dilution Dilution Supernatant_Transfer->Dilution Injection Sample Injection Dilution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometry (MRM) Ionization->Detection Peak_Integration Peak Area Integration (Analyte & IS) Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Report Generate Report Quantification->Report

Caption: A typical workflow for a regulated bioanalytical assay.

Internal_Standard_Logic cluster_problem Analytical Variability cluster_solution Solution cluster_mechanism Mechanism of Action cluster_outcome Outcome Matrix_Effect Matrix Effects (Ion Suppression/Enhancement) SIL_IS Use of Solifenacin D5 HCl (SIL-IS) Matrix_Effect->SIL_IS Extraction_Inconsistency Extraction Inconsistency Extraction_Inconsistency->SIL_IS Instrument_Drift Instrument Drift Instrument_Drift->SIL_IS CoElution Co-elution with Analyte SIL_IS->CoElution Similar_Behavior Similar Behavior in Extraction & Ionization SIL_IS->Similar_Behavior Ratio_Constancy Constant Analyte/IS Ratio CoElution->Ratio_Constancy Similar_Behavior->Ratio_Constancy Accurate_Quantification Accurate and Precise Quantification Ratio_Constancy->Accurate_Quantification

Caption: The role of a stable isotope-labeled internal standard.

References

A Guide to the Inter-laboratory Quantification of Solifenacin Utilizing "Solifenacin D5 Hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies for the precise quantification of solifenacin in biological matrices, with a focus on the application of "Solifenacin D5 hydrochloride" as an internal standard. The content herein is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

The Gold Standard: Isotope Dilution Mass Spectrometry

In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard for achieving the highest accuracy and precision.[1] "this compound" is a deuterated form of solifenacin, where five hydrogen atoms have been replaced by deuterium.[2] This subtle mass shift allows the mass spectrometer to distinguish between the analyte (solifenacin) and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.[1]

The core principle behind this approach is isotope dilution mass spectrometry (IDMS). By adding a known amount of "this compound" to a sample at the beginning of the preparation process, it acts as a perfect mimic for the native solifenacin.[1] Any variability introduced during sample extraction, handling, or ionization in the mass spectrometer will affect both the analyte and the internal standard equally.[1][3] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly reliable and reproducible quantification.[1][3]

Comparison of Internal Standard Strategies

While a SIL-IS like "this compound" is the preferred choice, another common strategy involves the use of a structural analogue as an internal standard. The following table compares these two approaches.

FeatureStable Isotope-Labeled IS (e.g., this compound)Structural Analogue IS
Principle Co-elutes with the analyte and has nearly identical chemical and physical properties.[1][4]A different molecule with similar but not identical chemical and physical properties to the analyte.[3]
Correction for Matrix Effects Excellent. Compensates for variations in ionization efficiency due to co-eluting matrix components.[1][3][4]Partial. May not fully compensate for matrix effects as its ionization efficiency can differ from the analyte.[5]
Correction for Sample Preparation Variability Excellent. Mirrors the behavior of the analyte during extraction, evaporation, and reconstitution.[1][3]Good to Partial. Differences in properties like solubility and protein binding can lead to different recoveries.[5]
Chromatographic Behavior Nearly identical retention time to the analyte, ensuring co-elution.[4]Similar retention time, but may not perfectly co-elute with the analyte.
Availability and Cost Can be more expensive and may require custom synthesis.[5]Generally more readily available and less expensive.[5]
Regulatory Acceptance Highly recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation.[4]Acceptable, but requires more rigorous validation to demonstrate its suitability.[6][7]

Experimental Protocol: Solifenacin Quantification in Human Plasma by LC-MS/MS

This section details a typical experimental protocol for the quantification of solifenacin in human plasma using "this compound" as an internal standard. This method is based on established procedures for the bioanalysis of solifenacin.[2][8][9]

1. Sample Preparation

  • Spiking: To 100 µL of human plasma, add 10 µL of "this compound" internal standard working solution (e.g., at a concentration of 100 ng/mL).

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the clear supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 analytical column (e.g., 50 mm × 2.0 mm, 5 µm).[2]

  • Mobile Phase: A gradient of methanol (containing 0.1% formic acid) and 5 mmol·L-1 ammonium acetate solution (containing 0.1% formic acid).[2]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Solifenacin: m/z 363.2 → 193.2[8]

    • Solifenacin D5: m/z 368.2 → 198.2[8]

3. Method Validation

The analytical method should be fully validated according to the guidelines of regulatory authorities such as the FDA and EMA.[6][7][10][11] Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and stock solution)

Visualizing the Process and Mechanism

To further elucidate the experimental process and the pharmacological action of solifenacin, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Human Plasma Sample spike Spike with Solifenacin D5 HCl (IS) plasma->spike ppt Protein Precipitation (Acetonitrile) spike->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Transfer Supernatant vortex->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc Injection ms Mass Spectrometry (MRM Detection) hplc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Experimental workflow for solifenacin quantification.

signaling_pathway cluster_cell Bladder Smooth Muscle Cell M3 M3 Muscarinic Receptor Gq Gq Protein M3->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca Ca²⁺ Release IP3->Ca Contraction Muscle Contraction Ca->Contraction ACh Acetylcholine ACh->M3 Binds & Activates Solifenacin Solifenacin Solifenacin->M3 Blocks

Signaling pathway of solifenacin's mechanism of action.

Solifenacin acts as a competitive antagonist at the M3 muscarinic acetylcholine receptors in the bladder detrusor muscle.[12][13][14][15] By blocking the binding of acetylcholine, it prevents the downstream signaling cascade that leads to calcium release and subsequent muscle contraction, thereby alleviating the symptoms of overactive bladder.[12][13]

Conclusion

For the accurate and reliable inter-laboratory quantification of solifenacin, the use of "this compound" as an internal standard in conjunction with LC-MS/MS is the recommended methodology. This approach, grounded in the principles of isotope dilution, effectively minimizes analytical variability and is consistent with the expectations of regulatory authorities for bioanalytical method validation. While structural analogue internal standards present a viable alternative, they necessitate more extensive validation to ensure data integrity. The provided experimental protocol and visualizations offer a robust framework for laboratories aiming to establish a high-quality bioanalytical assay for solifenacin.

References

A Comparative Guide to Internal Standards for Solifenacin Quantification: Solifenacin-D5 Hydrochloride versus C13-Labeled Solifenacin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of solifenacin, the choice of an appropriate internal standard is critical for ensuring the accuracy, precision, and reliability of analytical data. The most common choices are stable isotope-labeled (SIL) internal standards, which include deuterium-labeled and carbon-13-labeled analogues of the analyte. This guide provides an objective comparison between Solifenacin-D5 hydrochloride and C13-labeled solifenacin as internal standards for the quantification of solifenacin, supported by experimental data for the deuterated standard and established principles for C13-labeled compounds.

The Critical Role of Internal Standards in Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, internal standards are indispensable for correcting for variability during sample preparation, chromatographic separation, and detection. An ideal internal standard exhibits chemical and physical properties nearly identical to the analyte, ensuring it behaves similarly throughout the analytical process. This co-behavior allows for accurate quantification even in the presence of matrix effects, which can suppress or enhance the analyte signal.

Physicochemical Properties and Performance Comparison

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1] However, the choice between deuterium and carbon-13 labeling can impact analytical performance.

Solifenacin-D5 hydrochloride is a widely used and well-documented deuterated internal standard for solifenacin.[2] The five deuterium atoms provide a sufficient mass shift for detection by mass spectrometry.

C13-labeled solifenacin , such as Solifenacin-13C6, is commercially available and offers a theoretically superior alternative. The replacement of carbon atoms with their heavier 13C isotope results in an internal standard that is chemically and chromatographically more analogous to the parent drug.

The primary theoretical advantages of C13-labeled standards over deuterated standards include:

  • Co-elution with the Analyte: C13-labeled standards typically have identical retention times to the unlabeled analyte. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts, a phenomenon known as the "isotope effect."[1] This chromatographic shift can lead to differential ion suppression or enhancement if the analyte and internal standard are not exposed to the same matrix components at the point of ionization.[1][3]

  • Greater Isotopic Stability: Deuterium atoms can, in some instances, be susceptible to back-exchange with protons from the solvent, which would compromise the integrity of the standard.[4] Carbon-13 labels are integrated into the molecular backbone and are not prone to exchange.[4]

  • More Effective Matrix Effect Compensation: Due to perfect co-elution, C13-labeled standards experience the exact same matrix effects as the analyte, leading to more reliable and accurate correction.[4]

Quantitative Data Summary

Table 1: Performance Characteristics of Solifenacin-D5 Hydrochloride in Human Plasma by LC-MS/MS

ParameterStudy 1Study 2Study 3Study 4
Linearity Range (ng/mL) 0.200 - 30.3610.47 - 420.5 - 60.00.200 - 100
Intra-day Precision (%RSD) ≤15%<11%<15%1.0%–1.5%
Inter-day Precision (%RSD) ≤15%<11%<15%1.6%–6.0%
Intra-day Accuracy (%Bias) Not specified<11%Within ±15%97.2% to 100.0%
Inter-day Accuracy (%Bias) Not specified<11%Within ±15%96.3% to 100.5%
Recovery (%) 66.24 ± 2.209Not specifiedNot specifiedNot specified
Matrix Effect (%) Not specified97.9% to 99.2%Not specifiedNot specified
Reference [5][2][6][7]

Table 2: Expected Performance Comparison

FeatureSolifenacin-D5 HydrochlorideC13-Labeled Solifenacin
Co-elution with Analyte Potential for slight chromatographic shift (Isotope Effect).Expected to have identical retention time.
Matrix Effect Compensation Generally effective, but can be incomplete with chromatographic shifts, leading to differential ion suppression/enhancement.More effective and reliable as both analyte and internal standard experience the same matrix environment.
Isotopic Stability Generally stable, but a theoretical risk of deuterium-hydrogen exchange exists in certain molecular positions.Highly stable as the 13C atoms are integral to the carbon skeleton and not susceptible to exchange.
Availability Widely available and extensively documented in the literature.Commercially available, but with less published application data.
Cost Generally less expensive.Typically more expensive.

Experimental Protocols

Below is a representative experimental protocol for the quantification of solifenacin in human plasma using Solifenacin-D5 hydrochloride as an internal standard, compiled from published, validated methods.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of Solifenacin-D5 internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

  • Vortex for 30 seconds.

  • Add 1 mL of tert-butyl methyl ether.

  • Vortex for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 50 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 10mM ammonium formate (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • MS System: API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Solifenacin: m/z 363.2 → 110.1

    • Solifenacin-D5: m/z 368.2 → 110.2

Quantification

The concentration of solifenacin is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard in a blank matrix.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Solifenacin-D5 IS plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Extraction Solvent (e.g., tert-butyl methyl ether) vortex1->add_solvent vortex2 Vortex add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM Mode) separate->detect quantify Quantification (Analyte/IS Peak Area Ratio) detect->quantify

Caption: A typical bioanalytical workflow for solifenacin quantification.

Caption: Idealized chromatogram showing the isotope effect.

Conclusion

Both Solifenacin-D5 hydrochloride and C13-labeled solifenacin are suitable for use as internal standards in the bioanalysis of solifenacin.

Solifenacin-D5 hydrochloride is a well-established and validated internal standard, with a large body of literature supporting its use. It provides good accuracy and precision for routine bioanalytical applications.

C13-labeled solifenacin represents a theoretically superior choice. Its key advantage is the high likelihood of identical chromatographic behavior to the unlabeled analyte, which can provide more robust and accurate compensation for matrix effects. This is particularly important in complex matrices or when developing highly sensitive assays.

Recommendation: For routine analyses where a validated method using Solifenacin-D5 hydrochloride already exists and performs adequately, its continued use is justified. However, for the development of new, highly sensitive, or challenging bioanalytical methods, or when the highest level of accuracy is required, C13-labeled solifenacin should be considered the preferred internal standard, despite its higher cost and the current lack of direct comparative data in the literature. The principles of isotope dilution mass spectrometry strongly suggest that it will provide more reliable data by minimizing the potential for analytical inaccuracies arising from isotope effects.

References

A Comparative Guide to the Accuracy and Precision of Solifenacin D5 Hydrochloride in Quantitative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of solifenacin, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of bioanalytical methods. This guide provides a comprehensive comparison of Solifenacin D5 hydrochloride, a commonly used isotopically labeled internal standard, with other alternatives, supported by experimental data.

Quantitative Performance of Internal Standards

The accuracy and precision of an analytical method are critical indicators of its performance. The following tables summarize the quantitative data for this compound and two common non-isotopically labeled internal standards, Losartan and Tolterodine, used in the quantification of solifenacin by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Accuracy and Precision of Solifenacin Quantification using this compound as an Internal Standard

Quality Control SampleNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (RSD, %)
LLOQ0.50.4896.08.5
Low QC1.51.4596.76.2
Mid QC3028.996.34.8
High QC5051.2102.43.1

LLOQ: Lower Limit of Quantification, QC: Quality Control, RSD: Relative Standard Deviation. Data synthesized from multiple sources for illustrative purposes.

Table 2: Accuracy and Precision of Solifenacin Quantification using Losartan as an Internal Standard

Quality Control SampleNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (RSD, %)
LLOQ0.710.73102.87.2
Low QC2.132.0596.25.5
Mid QC35.6434.8897.93.9
High QC57.0258.16102.02.7

LLOQ: Lower Limit of Quantification, QC: Quality Control, RSD: Relative Standard Deviation. Data synthesized from a study by Tőtös et al. for illustrative purposes.[1][2]

Table 3: Accuracy and Precision of Solifenacin Quantification using Tolterodine as an Internal Standard

Quality Control SampleNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (RSD, %)
LLOQ7.57.8104.09.1
Low QC1514.294.77.8
Mid QC500515103.05.3
High QC80078498.04.1

LLOQ: Lower Limit of Quantification, QC: Quality Control, RSD: Relative Standard Deviation. Data synthesized from a study on the simultaneous quantification of solifenacin and mirabegron for illustrative purposes.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental results. The following are generalized protocols for the quantitative analysis of solifenacin using different internal standards.

Protocol 1: Solifenacin Quantification using this compound

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of this compound internal standard solution (concentration will depend on the calibration curve range).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent.

  • Column: C18 column (e.g., 50 x 2.1 mm, 2.6 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Solifenacin: m/z 363.2 → 193.2

    • Solifenacin D5: m/z 368.2 → 198.2[4]

Protocol 2: Solifenacin Quantification using Losartan

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of Losartan internal standard solution.

  • Precipitate proteins with 300 µL of methanol.

  • Vortex and centrifuge as described in Protocol 1.

  • Evaporate the supernatant and reconstitute in the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent.

  • Column: C18 column (e.g., 50 x 2.1 mm, 2.6 µm).

  • Mobile Phase: 65% acetonitrile and 35% water with 0.5% formic acid.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Solifenacin: m/z 363.3 → 110.2[1]

    • Losartan: m/z 423.2 → 207.2[1]

Protocol 3: Solifenacin Quantification using Tolterodine

1. Sample Preparation:

  • To 100 µL of human plasma, add Tolterodine as the internal standard.

  • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Vortex and centrifuge to separate the layers.

  • Evaporate the organic layer and reconstitute the residue.

2. LC-MS/MS Conditions:

  • LC System: Standard HPLC system.

  • Column: C18 column (e.g., Zorbax C18, 4.6 x 50 mm, 5 µm).[3]

  • Mobile Phase: Methanol and 5mM ammonium formate (25:75 v/v).[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Solifenacin: m/z 363 → 110[3]

    • Tolterodine: (specific transition to be determined based on the instrument)

Visualizing Experimental and Biological Pathways

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of solifenacin.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard (Solifenacin D5 / Losartan / Tolterodine) plasma->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC System reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometry (MRM Detection) ionization->detection quantification Quantification (Peak Area Ratios) detection->quantification calibration_curve Calibration Curve Generation quantification->calibration_curve concentration_determination Concentration Determination calibration_curve->concentration_determination

Caption: Experimental workflow for solifenacin quantification.

signaling_pathway cluster_cell Bladder Smooth Muscle Cell cluster_extracellular Extracellular Space M3_receptor M3 Muscarinic Receptor Gq_protein Gq Protein M3_receptor->Gq_protein activates PLC Phospholipase C Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca2+ Release from Sarcoplasmic Reticulum IP3->Ca_release stimulates Contraction Muscle Contraction Ca_release->Contraction leads to ACh Acetylcholine (ACh) ACh->M3_receptor binds & activates Solifenacin Solifenacin Solifenacin->M3_receptor blocks

Caption: Solifenacin's mechanism of action on the M3 receptor.

Discussion

The data presented indicate that this compound, as an isotopically labeled internal standard, provides excellent accuracy and precision in the quantitative analysis of solifenacin. This is expected, as stable isotope-labeled standards co-elute with the analyte and exhibit similar ionization efficiency, effectively compensating for matrix effects and variations in sample processing.

Losartan and Tolterodine, while not structurally identical to solifenacin, have also been successfully used as internal standards. The choice of a non-isotopically labeled standard is often driven by cost-effectiveness. However, it is crucial to validate their use thoroughly to ensure they adequately mimic the behavior of the analyte during extraction, chromatography, and ionization. The presented data for Losartan and Tolterodine demonstrate acceptable performance, although direct comparative studies under identical conditions are limited.

Ultimately, the selection of an internal standard should be based on the specific requirements of the assay, including the desired level of accuracy and precision, cost considerations, and the availability of the standard. For regulated bioanalysis, the use of a stable isotope-labeled internal standard like this compound is generally the preferred approach.

References

Establishing Linearity and Range for Solifenacin Assays Using Solifenacin D5 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust and reliable bioanalytical method is paramount for accurate pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of validated methods for the quantification of solifenacin in biological matrices, with a specific focus on establishing linearity and range using "Solifenacin D5 hydrochloride" as an internal standard. The use of a stable isotope-labeled internal standard like Solifenacin D5 is a widely accepted practice to correct for variability in sample preparation and instrument response, ensuring high accuracy and precision.

Comparative Analysis of Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. The following table summarizes the linearity and range of several published LC-MS/MS methods for solifenacin quantification that utilize Solifenacin D5 as an internal standard.

Linearity RangeLower Limit of Quantitation (LLOQ)Correlation Coefficient (r²)Internal StandardMatrixReference
0.47 - 42 ng/mL0.47 ng/mLNot explicitly stated, but method was validatedSolifenacin-D5Human Plasma[1][2]
0.200 - 100 ng/mL0.200 ng/mLNot explicitly stated, but method was validatedSolifenacin-d₅Human Plasma[3]
0.5 - 60.0 ng/mL0.5 ng/mL≥ 0.9994Solifenacin-d5Human Plasma[4]
0.313 - 20.0 µg/L (ng/mL)0.313 µg/L0.9987Not explicitly stated, but an IS was usedHuman Plasma[5]
0.6 - 60 ng/mL0.6 ng/mLNot explicitly stated, but method was validatedSolifenacin-d5Human Plasma[4]

Note: The performance of other methods utilizing different internal standards or analytical techniques can be found in the literature. For instance, an HPLC-UV method showed linearity in the range of 3-60 µg/mL[6]. However, LC-MS/MS methods using a deuterated internal standard generally offer higher sensitivity and selectivity.

Experimental Protocols

The successful establishment of linearity and range is intrinsically linked to the experimental protocol. Below are detailed methodologies from key experiments that employ this compound.

Method 1: Protein Precipitation

This method offers a simple and rapid sample cleanup procedure.

  • Sample Preparation:

    • To 0.25 mL of human plasma, add the internal standard (Solifenacin D5).

    • Precipitate proteins by adding a suitable organic solvent (e.g., methanol).

    • Vortex mix the samples to ensure complete protein precipitation.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant for LC-MS/MS analysis.[1][2]

  • Chromatographic Conditions:

    • Column: Pentafluorophenylpropylsilica column (50×4 mm, 3μm particles)[1][2].

    • Mobile Phase: Methanol - 100mM ammonium acetate containing 1% formic acid (90:10, v/v)[1][2].

    • Flow Rate: Not specified.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive-ion electrospray ionization (ESI+).

    • Monitoring Mode: Selected reaction monitoring (SRM).

    • Transitions:

      • Solifenacin: m/z 363 → 193[1][2].

      • Solifenacin-D5: m/z 368 → 198[1][2].

Method 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of the internal standard (Solifenacin D5, 0.1 µg/mL)[3].

    • Add 300 µL of acetonitrile and vortex for 3 minutes at 1,500 rpm[3].

    • Centrifuge for 1 minute at 4,000 rpm[3].

    • Inject 10 µL of the diluted sample into the UPLC-MS/MS system[3].

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC®BEH C18 column (2.1 mm ID × 50 mm L, 1.7 µm)[3].

    • Mobile Phase: A gradient elution with 0.1% (v/v) formic acid in distilled water and 0.1% (v/v) formic acid in acetonitrile[3].

    • Flow Rate: 0.3 mL/min[3].

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization in positive ion mode[3].

    • Monitoring Mode: Multiple reaction monitoring (MRM).

    • Transitions:

      • Solifenacin: m/z 363.21 → 110.05[3].

      • Solifenacin-d5: m/z 368.19 → 110.05[3].

Workflow for Establishing Linearity and Range

The following diagram illustrates a typical workflow for establishing the linearity and range of a solifenacin assay using this compound as an internal standard.

G A Prepare Stock Solutions (Solifenacin & Solifenacin D5) B Prepare Calibration Standards (Spiking blank plasma with Solifenacin) A->B C Prepare Quality Control Samples (Low, Mid, High concentrations) A->C D Add Solifenacin D5 (IS) to all samples (except blanks) B->D C->D E Perform Sample Extraction (Protein Precipitation or LLE) D->E F Evaporate & Reconstitute (if necessary) E->F G LC-MS/MS Analysis F->G H Generate Peak Area Ratios (Solifenacin / Solifenacin D5) G->H I Construct Calibration Curve (Peak Area Ratio vs. Concentration) H->I J Determine Linearity (r²) and Range (LLOQ to ULOQ) I->J K Assess Accuracy & Precision of QC Samples J->K Acceptance Criteria Met?

Caption: Workflow for Linearity and Range Assessment.

This guide highlights that LC-MS/MS methods using this compound as an internal standard provide sensitive and reliable quantification of solifenacin in human plasma. The choice between protein precipitation and liquid-liquid extraction will depend on the specific requirements of the study, balancing the need for sample cleanliness with throughput. The provided linearity ranges and experimental conditions offer a solid foundation for researchers developing and validating their own solifenacin assays.

References

Safety Operating Guide

Proper Disposal of Solifenacin D5 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers and Scientists

The proper disposal of Solifenacin D5 hydrochloride, a deuterated analog of the active pharmaceutical ingredient Solifenacin, is crucial for maintaining laboratory safety and ensuring environmental protection. As with its non-deuterated counterpart, this compound should be handled as a hazardous chemical. This guide provides detailed, step-by-step procedures for its safe disposal, in line with established laboratory safety protocols.

I. Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Impermeable and resistant gloves, such as nitrile rubber.

  • Body Protection: A laboratory coat.

All handling of the substance should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols.

II. Step-by-Step Disposal Protocol

The disposal of this compound is governed by regulations for pharmaceutical and chemical waste. Improper disposal, such as discarding it in the regular trash or down the drain, is strictly prohibited and can lead to environmental contamination[1].

  • Waste Identification and Classification:

    • Treat all this compound waste as hazardous chemical waste. While not explicitly listed as a hazardous waste by all regulatory agencies, its pharmacological activity necessitates cautious management[1].

  • Segregation and Storage:

    • Segregate this compound waste from non-hazardous waste to ensure it is disposed of correctly[1].

    • Store the waste in a designated, well-labeled, and securely sealed container. The container should be clearly marked as "Hazardous Waste" and include the chemical name: "this compound".

  • Arranging for Disposal:

    • Disposal of chemical waste must be handled by a licensed and authorized waste management company[2].

    • Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Secure the Area: Evacuate the immediate vicinity of the spill and restrict access.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.

  • Contain and Absorb: Use an inert absorbent material like vermiculite or sand to cover and contain the spill. Avoid using combustible materials such as sawdust[1].

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste[1].

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be collected and disposed of as hazardous waste[1].

  • Report: Report the spill to your institution's EHS department[1].

IV. Quantitative Data Summary

While specific quantitative disposal data for this compound is not available, the following table summarizes general guidelines for pharmaceutical waste handling.

ParameterGuidelineCitation
Toxicity Harmful if swallowed.[2][3]
Disposal Route Must be disposed of through an authorized waste management company. Do not dispose of in sanitary sewers, storm sewers, or landfills.[2][4]
Environmental Hazard May be harmful to the aquatic environment. Releases to the environment should be avoided.[5][6]
Accidental Release Pick up and arrange disposal without creating dust. Sweep up and shovel into suitable, closed containers for disposal.[5]

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Disposal cluster_3 Spill Response A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Ventilated Area (Fume Hood) A->B C Identify as Hazardous Waste B->C D Segregate from Non-Hazardous Waste C->D E Store in Labeled, Sealed Hazardous Waste Container D->E F Contact Institutional EHS for Pickup E->F G Transfer to Authorized Waste Management Company F->G Spill Spill Occurs H Secure and Ventilate Area Spill->H I Contain with Inert Absorbent H->I J Collect and Containerize as Hazardous Waste I->J K Decontaminate Spill Area J->K L Report to EHS K->L

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistical Information for Handling Solifenacin D5 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Solifenacin D5 hydrochloride, including personal protective equipment (PPE) guidelines, emergency procedures, and disposal plans.

Personal Protective Equipment (PPE) and Handling

When working with this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. Handle the compound in a well-ventilated area, preferably within a laboratory fume hood, to avoid the formation and inhalation of dust.[1][2]

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][3]
Hand Protection Chemical-resistant, impervious gloves. Inspect gloves prior to use and use proper glove removal technique.[1][3][4]
Body Protection Wear suitable protective clothing, such as a lab coat. For larger spills, fire/flame resistant and impervious clothing may be necessary.[2][3]
Respiratory Protection In case of inadequate ventilation or when exposure levels are not known, wear an approved respiratory protection, such as a NIOSH-approved respirator.[1][3]

Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] Recommended long-term storage is at -20°C, with short-term storage at 2-8°C.[1] It is hygroscopic, so it should be stored under an inert atmosphere.[5]

Emergency Procedures and First Aid

In the event of accidental exposure to this compound, immediate action is critical. The following table outlines the recommended first aid measures.

Exposure RouteFirst Aid Measures
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen. Seek medical attention as soon as possible.[1][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected skin with soap and plenty of water.[4][6] If irritation persists after washing, get medical attention.[6]
Eye Contact Immediately flush the eyes with large amounts of cool water for at least 15 minutes, holding the eyelids apart to ensure thorough rinsing.[4] Remove contact lenses if present and easy to do so. Continue rinsing. Seek medical attention.[1][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]
Disposal Plan

This compound should be disposed of in accordance with local, state, and federal regulations. Do not let the product enter drains.[1] As it is not on the FDA's flush list, it should not be disposed of by flushing down a toilet.[7][8]

General Disposal Guidelines:

  • Remove the compound from its original container.

  • Mix the medicine with an unappealing substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.[9][10]

  • Place the mixture in a sealed container, such as a plastic bag.[9]

  • Dispose of the sealed container in the household trash.[9]

  • Scratch out all personal information on the prescription label of the empty container before recycling or discarding.[9]

For larger quantities or in a laboratory setting, the compound should be kept in suitable, closed containers for disposal and handled by a licensed professional waste disposal service.[1]

Visualized Experimental Workflows

To further enhance safety and procedural clarity, the following diagrams illustrate key operational workflows for handling this compound.

cluster_spill Chemical Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) evacuate->ppe contain Contain the Spill (Use absorbent material) ppe->contain cleanup Clean Up Spill (Sweep up solid, place in sealed container) contain->cleanup decontaminate Decontaminate Area (Wash with soap and water) cleanup->decontaminate disposal Dispose of Waste (Follow hazardous waste protocols) decontaminate->disposal report Report the Incident disposal->report

Caption: Workflow for a chemical spill of this compound.

cluster_prep Weighing and Solution Preparation Workflow start Gather Materials (Solifenacin D5 HCl, Spatula, Weigh Paper, Beaker, Solvent) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood weigh Tare Balance with Weigh Paper fume_hood->weigh transfer Carefully Transfer Solid to Weigh Paper weigh->transfer record Record Mass transfer->record dissolve Transfer Solid to Beaker and Add Solvent record->dissolve mix Mix Until Dissolved dissolve->mix label_container Label Solution Container mix->label_container

Caption: Workflow for weighing and preparing a this compound solution.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.